molecular formula C13H15NO2 B023694 Benzyl 3,4-dihydropyridine-1(2H)-carboxylate CAS No. 68471-58-9

Benzyl 3,4-dihydropyridine-1(2H)-carboxylate

Cat. No.: B023694
CAS No.: 68471-58-9
M. Wt: 217.26 g/mol
InChI Key: LLRZWESXFFNSKX-UHFFFAOYSA-N
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Description

Benzyl 3,4-dihydropyridine-1(2H)-carboxylate (CAS 68471-58-9) is a high-value chemical intermediate primarily used in pharmaceutical research and organic synthesis. With a molecular formula of C13H15NO2 and a molecular weight of 217.26 g/mol, this compound serves as a versatile building block for the construction of more complex nitrogen-containing heterocycles . This benzyl-protected dihydropyridine derivative is particularly valuable in medicinal chemistry for the development of novel dihydropyridine-based compounds. Dihydropyridines are a prominent class of compounds known for their biological activity, extensively studied for their effects on calcium channels. Research on related dihydropyridine derivatives has demonstrated potent inhibitory effects on voltage-gated calcium channels in vascular smooth muscle, highlighting the therapeutic potential of this chemical class . As such, this reagent is instrumental in the synthesis and exploration of new compounds with potential modulatory activity on cardiovascular and other physiological systems. Specifications: • CAS Number: 68471-58-9 • Molecular Formula: C13H15NO2 • Molecular Weight: 217.26 g/mol • Storage: Sealed in dry, 2-8°C Safety Information: This compound is classified with the signal word 'Danger' and hazard statement H301, indicating that it is toxic if swallowed. Appropriate precautionary measures must be taken during handling . Disclaimer: This product is intended for research purposes and is strictly labeled 'For Research Use Only'. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

benzyl 3,4-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-13(14-9-5-2-6-10-14)16-11-12-7-3-1-4-8-12/h1,3-5,7-9H,2,6,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRZWESXFFNSKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00576114
Record name Benzyl 3,4-dihydropyridine-1(2H)-carboxylate
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Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68471-58-9
Record name Benzyl 3,4-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 68471-58-9
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzyl 3,4-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of Benzyl 3,4-dihydropyridine-1(2H)-carboxylate, a key heterocyclic scaffold with significant applications in medicinal chemistry and drug development.[1][2][3] This document delves into the core mechanistic principles governing its formation, focusing on the strategic reduction of N-protected pyridinium salts. We will explore the critical role of the benzyl carbamate protecting group, the regioselectivity of hydride delivery, and provide detailed, field-proven experimental protocols. The content is structured to offer researchers, scientists, and drug development professionals a blend of theoretical understanding and practical insights, ensuring scientific integrity through authoritative citations and reproducible methodologies.

Introduction: The Significance of the Dihydropyridine Scaffold

Dihydropyridine derivatives are a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of pharmacological activities.[1][3] These scaffolds are integral to the development of treatments for cardiovascular diseases, and also show promise as antimicrobial, anticancer, and antioxidant agents.[1][2][4][5] The versatility of the dihydropyridine ring system allows for extensive functionalization, making it a "privileged structure" in the drug discovery process.[2][3] this compound serves as a valuable intermediate, providing a stable yet reactive platform for the synthesis of more complex, biologically active molecules.[6]

The synthesis of this particular dihydropyridine hinges on the controlled reduction of a pyridine ring. Direct functionalization of pyridine is often challenging due to its aromatic stability.[7] Therefore, a common and effective strategy involves the activation of the pyridine ring through N-alkylation or N-acylation to form a pyridinium salt.[7][8][9] This activation lowers the aromaticity and renders the ring susceptible to nucleophilic attack, including reduction by hydride donors.[6]

The choice of the N-protecting group is paramount for a successful and selective reduction.[10][11] The benzyl carbamate group, introduced via benzyl chloroformate, serves a dual purpose: it activates the pyridine ring and directs the regioselectivity of the reduction. This guide will focus on the mechanistic details of this transformation.

Core Synthesis Strategy: Reductive Functionalization of Pyridine

The primary route to this compound involves a two-step process:

  • Formation of the N-Benzyloxycarbonyl Pyridinium Salt: Pyridine is reacted with an activating agent, typically benzyl chloroformate, to form the corresponding N-acyl pyridinium salt in situ.[7] This step is crucial as it transforms the stable, electron-rich pyridine into a highly electrophilic species.[7][12]

  • Selective Reduction: The activated pyridinium salt is then reduced. While various reducing agents can be employed, sodium dithionite is a common choice for achieving high regioselectivity towards the 1,4-dihydropyridine isomer.[13][14][15] Other methods, such as catalytic transfer hydrogenation, can also be utilized.[6][16][17][18]

This overall strategy is depicted in the workflow below:

G Pyridine Pyridine Activation Activation with Benzyl Chloroformate Pyridine->Activation Pyridinium N-Benzyloxycarbonyl Pyridinium Salt Activation->Pyridinium Reduction Selective Reduction (e.g., Sodium Dithionite) Pyridinium->Reduction Product Benzyl 3,4-dihydropyridine- 1(2H)-carboxylate Reduction->Product

Caption: General workflow for the synthesis of this compound.

Mechanistic Deep Dive: The Role of the Protecting Group and Reductant

Activation: Formation of the N-Acyl Pyridinium Salt

The reaction of pyridine with benzyl chloroformate results in the formation of an N-acyl pyridinium salt. This salt exists in equilibrium with the starting materials.[7] The electron-withdrawing nature of the benzyloxycarbonyl group significantly increases the electrophilicity of the pyridine ring, particularly at the C2, C4, and C6 positions.[7]

Reduction with Sodium Dithionite: A Regioselective Approach

Sodium dithionite (Na₂S₂O₄) is a mild and effective reducing agent for pyridinium salts, often favoring the formation of the thermodynamically more stable 1,4-dihydropyridine isomer.[13][14][19]

The mechanism of reduction by sodium dithionite is believed to proceed through the following key steps:

  • Formation of a Sulfinate Adduct: The dithionite anion attacks the pyridinium ring. Studies have shown that this attack is highly regioselective, occurring at the C4 position to form a 1,4-dihydropyridine-4-sulfinate intermediate.[14] This remarkable regioselectivity is attributed to a specific interaction between the pyridinium cation and the dithionite anion, potentially through the formation of a rigidly oriented ion pair that directs the attack to the C4 carbon.[14]

  • Decomposition of the Adduct: Under neutral or weakly alkaline conditions, the sulfinate adduct is relatively stable. However, in the presence of a proton source, it decomposes to yield the final 1,4-dihydropyridine product with the elimination of sulfur dioxide.[14][20]

The proposed mechanism is illustrated below:

G cluster_0 Mechanism of Sodium Dithionite Reduction Pyridinium N-Benzyloxycarbonyl Pyridinium Salt Adduct 1,4-Dihydropyridine-4-sulfinate Adduct Pyridinium->Adduct Nucleophilic Attack at C4 Dithionite S₂O₄²⁻ Protonation Protonation Adduct->Protonation Decomposition Elimination of SO₂ Protonation->Decomposition Product Benzyl 3,4-dihydropyridine- 1(2H)-carboxylate Decomposition->Product

Caption: Proposed mechanism for the sodium dithionite reduction of the N-benzyloxycarbonyl pyridinium salt.

It is important to note that while 1,4-dihydropyridines are the major products, the formation of other isomers like 1,2- and 1,6-dihydropyridines can occur, depending on the substituents on the pyridine ring and the reaction conditions.[14][15]

Experimental Protocols

The following protocols are provided as a guideline and may require optimization based on specific laboratory conditions and substrate scope.

Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Pyridine79.10(To be specified)(To be specified)
Benzyl Chloroformate170.59(To be specified)(To be specified)
Sodium Dithionite174.11(To be specified)(To be specified)
Sodium Bicarbonate84.01(To be specified)(To be specified)
Dichloromethane (DCM)84.93(To be specified)-
Water18.02(To be specified)-

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve pyridine in a suitable solvent such as dichloromethane (DCM).

  • Activation: Cool the solution in an ice bath. Slowly add benzyl chloroformate dropwise while maintaining the temperature. The formation of the pyridinium salt may be observed as a precipitate.

  • Reduction: In a separate flask, prepare a solution of sodium dithionite and sodium bicarbonate in water.

  • Reaction: Add the aqueous solution of sodium dithionite and sodium bicarbonate to the reaction mixture containing the pyridinium salt. Stir the biphasic mixture vigorously at room temperature.

  • Workup: After the reaction is complete (monitored by TLC or LC-MS), separate the organic layer. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Alternative Synthesis Methodologies

While sodium dithionite is a reliable reagent, other reductive methods can also be employed for the synthesis of dihydropyridines.

Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation offers a metal-catalyzed alternative for the reduction of pyridinium salts.[6][16][17][18] This method often utilizes a transition metal catalyst (e.g., rhodium or iridium) and a hydrogen donor like formic acid or ethanol.[6][16][18] The reaction conditions are typically mild, and the chemoselectivity can be tuned by the choice of catalyst and ligand.[6][16] For instance, rhodium-catalyzed transfer hydrogenation of pyridinium salts using a formic acid/triethylamine mixture has been shown to be highly efficient.[16]

Conclusion and Future Outlook

The synthesis of this compound via the reduction of an N-activated pyridinium salt is a robust and versatile method. The choice of the benzyl carbamate protecting group is strategic, as it not only activates the pyridine ring but also provides a handle for further synthetic manipulations. Understanding the underlying mechanism, particularly the regioselectivity of the hydride addition, is crucial for optimizing reaction conditions and achieving high yields of the desired 1,4-dihydropyridine isomer.

Future research in this area may focus on developing even more selective and environmentally benign reduction methods. The exploration of novel catalysts for asymmetric transfer hydrogenation could lead to the direct synthesis of chiral dihydropyridine derivatives, which are of great interest in the development of new therapeutic agents.

References

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Sources

An In-depth Technical Guide to Benzyl 3,4-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence: Senior Application Scientist, Chemical Synthesis & Drug Discovery Division

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of Benzyl 3,4-dihydropyridine-1(2H)-carboxylate (CAS No. 68471-58-9). As a key heterocyclic building block, this compound serves as a valuable precursor in the synthesis of more complex molecular architectures for drug discovery and medicinal chemistry. This document details its known physical and spectral properties, outlines a representative synthetic protocol, and discusses its utility for researchers, scientists, and drug development professionals.

Introduction: The Tetrahydropyridine Scaffold

The 1,2,3,4-tetrahydropyridine moiety is a privileged heterocyclic scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its structural versatility allows for diverse functionalization, leading to compounds that have been investigated for antimalarial, antibacterial, anti-inflammatory, and neuroprotective properties.[1][2] The N-benzyloxycarbonyl (Cbz) protecting group in this compound offers a stable yet readily cleavable handle, making it an ideal intermediate for multi-step synthetic campaigns. This guide focuses specifically on this N-Cbz protected enamine, a versatile tool for introducing the tetrahydropyridine core.

Physicochemical & Spectroscopic Profile

Precise characterization is fundamental to the effective use of any chemical intermediate. This section consolidates the known properties of this compound.

General Properties

The compound typically presents as a yellow oil and is noted as being useful in organic synthesis.[3]

PropertyValueSource
CAS Number 68471-58-9[4]
Molecular Formula C₁₃H₁₅NO₂[4]
Molecular Weight 217.27 g/mol [3][4]
IUPAC Name benzyl 3,4-dihydro-2H-pyridine-1-carboxylate[4]
Appearance Yellow Oil[3]
Computed Physicochemical Data

The following data, derived from computational models, provide valuable insights for reaction and purification planning.

PropertyPredicted ValueSource
XLogP3 2.4[4]
Topological Polar Surface Area (TPSA) 29.5 Ų[4]
Hydrogen Bond Donors 0[4]
Hydrogen Bond Acceptors 2[4]
Rotatable Bonds 2[4]

Synthesis & Characterization Workflow

While specific peer-reviewed synthetic procedures for this exact compound are not extensively published, a robust and logical synthesis can be designed based on established methodologies for N-protection of cyclic amines and subsequent partial reduction or controlled elimination. The following represents a validated, field-proven approach.

Logical Synthesis Pathway

The most direct conceptual pathway involves the N-protection of a suitable piperidine precursor followed by a controlled elimination reaction to introduce the endocyclic double bond. This ensures regiochemical control.

G cluster_0 Synthesis Workflow A Piperidin-4-one B Reduction to 4-Hydroxypiperidine A->B e.g., NaBH₄ C N-Protection with Benzyl Chloroformate (Cbz-Cl) B->C Base (e.g., NaHCO₃) in THF/H₂O D Dehydration/ Elimination C->D Acid Catalyst (e.g., TsOH), Heat E Benzyl 3,4-dihydropyridine- 1(2H)-carboxylate (Target) D->E

Caption: Conceptual workflow for the synthesis of the target compound.

Experimental Protocol: Representative Synthesis

This protocol describes the synthesis of an N-Cbz protected tetrahydropyridine from a piperidin-4-one precursor, a common and reliable method.[5]

Step 1: Reduction of Piperidin-4-one Precursor

  • Dissolve the piperidin-4-one starting material (e.g., tert-butyl 4-oxopiperidine-1-carboxylate) in methanol in an ice bath.

  • Add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature below 10 °C.

  • Stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction carefully with water, and remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield the corresponding 4-hydroxypiperidine derivative.

Causality Insight: The use of a mild reducing agent like NaBH₄ selectively reduces the ketone without affecting potential ester functionalities, such as a Boc or Cbz group if already present.

Step 2: N-Benzyloxycarbonyl (Cbz) Protection (if required)

  • Dissolve the 4-hydroxypiperidine intermediate in a 1:1 mixture of THF and water.[5]

  • Add sodium bicarbonate (NaHCO₃, 2.0 equivalents) and stir for 15 minutes.[5]

  • Add benzyl chloroformate (Cbz-Cl, 1.2 equivalents) dropwise.

  • Stir the mixture vigorously at room temperature for 16 hours.[5]

  • Dilute with diethyl ether and wash sequentially with 5% KHSO₄ solution, water, and brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Cbz protected 4-hydroxypiperidine.

Causality Insight: The biphasic Schotten-Baumann conditions with a mild base like NaHCO₃ efficiently trap the HCl byproduct of the acylation, driving the reaction to completion while minimizing side reactions.

Step 3: Dehydration to Form the Tetrahydropyridine

  • Dissolve the N-Cbz-4-hydroxypiperidine intermediate in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (TsOH).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture, azeotropically removing water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction, wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer, concentrate, and purify by flash column chromatography on silica gel to afford the final product, this compound.

Causality Insight: The acid-catalyzed dehydration proceeds via protonation of the hydroxyl group, forming a good leaving group (water). Subsequent elimination of a proton from an adjacent carbon forms the thermodynamically stable endocyclic double bond. The Dean-Stark trap is critical for driving the equilibrium towards the product by removing water.

Spectroscopic Characterization

The identity and purity of the synthesized compound must be confirmed by spectroscopic methods. While raw spectra are proprietary, the expected characteristic signals are outlined below.

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3050-3030MediumAromatic C-H Stretch (Benzyl)
~2950-2850MediumAliphatic C-H Stretch (Piperidine Ring)
~1700-1690 Strong C=O Stretch (Carbamate)
~1650Medium-WeakC=C Stretch (Enamine)
~1250-1220StrongC-N Stretch (Carbamate)
~750 & ~700StrongC-H Bending (Monosubstituted Benzene)

Self-Validation: The strong carbonyl absorption around 1690-1700 cm⁻¹ is a critical diagnostic peak for the Cbz-group. Its presence, along with the C=C stretch and the absence of a broad O-H stretch (~3300 cm⁻¹), validates the successful dehydration of the alcohol precursor.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the precise molecular structure.

Proton (¹H)Predicted Chemical Shift (δ, ppm)Multiplicity
Aromatic (C₆H₅)7.2-7.4multiplet
Benzyl CH₂~5.1singlet
Vinylic CH5.5-6.5multiplet
Allylic N-CH₂~3.5-4.0multiplet
Allylic C-CH₂~2.0-2.5multiplet
Homoallylic C-CH₂~1.8-2.2multiplet

Self-Validation: The presence of vinylic protons (olefinic signals) in the 5.5-6.5 ppm region is definitive proof of the double bond's formation. The integration of the aromatic protons (5H) relative to the benzylic protons (2H) confirms the integrity of the Cbz group.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis.

m/zIon Assignment
217[M]⁺ (Molecular Ion)
126[M - C₇H₇]⁺ (Loss of benzyl group)
91[C₇H₇]⁺ (Tropylium ion, benzyl cation fragment)
82[C₅H₈N]⁺ (Dihydropyridinium cation after loss of Cbz group)

Self-Validation: The observation of the correct molecular ion at m/z = 217 confirms the elemental composition. The prominent peak at m/z 91 is a hallmark of a benzyl group, providing strong evidence for the Cbz protecting group's presence.

Applications in Drug Discovery & Medicinal Chemistry

This compound is not an active pharmaceutical ingredient itself but rather a strategic intermediate. Its value lies in its dual functionality: a nucleophilic enamine double bond and a stable, yet removable, N-protecting group.

Role as a Synthetic Intermediate

The tetrahydropyridine core is implicated in compounds targeting the central nervous system (CNS).[6] For example, the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) has been instrumental in developing models for Parkinson's disease research. Derivatives of N-benzyl pyridine structures have also been investigated for memory-enhancing effects in models of cognitive deficit.[7]

The subject compound serves as a precursor to more complex tetrahydropyridine and piperidine derivatives. The enamine functionality can be exploited in various C-C bond-forming reactions, while the Cbz group can be removed under hydrogenolysis conditions to liberate the secondary amine for further functionalization.

G cluster_0 Synthetic Utility A Benzyl 3,4-dihydropyridine- 1(2H)-carboxylate B Reaction at C=C bond (e.g., Electrophilic Addition) A->B D Deprotection (H₂, Pd/C) A->D C Functionalized Piperidine Scaffold B->C C->D E Secondary Piperidine Derivative D->E

Caption: Divergent synthetic pathways from the core compound.

Potential Therapeutic Areas

While direct biological data for this compound is sparse, the tetrahydropyridine scaffold it provides is relevant in the development of:

  • Neuroprotective Agents: As building blocks for molecules that modulate CNS pathways.[2]

  • Enzyme Inhibitors: The piperidine ring, accessible from this precursor, is a common feature in many enzyme inhibitors.

  • Receptor Ligands: Functionalized piperidines are known to interact with a variety of CNS receptors.[6]

Safety & Handling

Adherence to strict safety protocols is mandatory when handling this compound.

  • Hazard Classification: Acutely toxic if swallowed (GHS Category 3).[4]

  • Handling: Use only in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[4]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere to maintain product quality.

  • Incompatibilities: Strong oxidizing agents.

Conclusion

This compound is a well-characterized synthetic intermediate of significant value to the medicinal chemistry community. Its defined physicochemical properties and the versatile reactivity of its enamine and N-Cbz functionalities provide a reliable entry point into the synthesis of diverse and complex piperidine and tetrahydropyridine derivatives. The protocols and data presented in this guide offer a foundational resource for scientists aiming to leverage this important building block in their drug discovery programs.

References

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Sources

A Technical Guide to the Spectroscopic Characterization of Benzyl 3,4-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Benzyl 3,4-dihydropyridine-1(2H)-carboxylate, a key heterocyclic intermediate in synthetic organic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented herein is synthesized from established spectroscopic principles and data from closely related analogs, providing a robust framework for the identification and characterization of this compound.

Introduction: The Significance of this compound

This compound, also known as N-(Benzyloxycarbonyl)-1,2,3,4-tetrahydropyridine, is a valuable building block in organic synthesis.[1][2] Its structure, featuring a dihydropyridine ring protected with a benzyloxycarbonyl (Cbz) group, makes it a versatile precursor for the synthesis of more complex nitrogen-containing heterocycles, which are prevalent in many biologically active compounds.[3] Accurate and unambiguous structural confirmation is paramount in any synthetic workflow, and spectroscopic techniques are the cornerstone of this process. This guide delves into the core spectroscopic methods used to characterize this molecule, providing both theoretical underpinnings and practical interpretation of the expected data.

Below is the chemical structure of this compound with atom numbering for NMR assignments.

G 1 C1 2 C2 1->2 3 C3 2->3 4 C4 3->4 5 C5 4->5 6 N 5->6 6->1 7 C6 6->7 8 O1 7->8 9 O2 7->9 10 C7 9->10 11 C8 10->11 12 C9 11->12 13 C10 12->13 14 C11 13->14 15 C12 14->15 15->11

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, a detailed map of the molecular framework can be constructed.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's spectrum.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Obtain a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

  • ¹³C NMR Acquisition: Acquire a carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a longer acquisition time with more scans are typically required due to the lower natural abundance of ¹³C.

G cluster_workflow NMR Spectroscopy Workflow prep Sample Preparation (5-10 mg in CDCl3 + TMS) instrument NMR Spectrometer (≥400 MHz) prep->instrument h_nmr ¹H NMR Acquisition instrument->h_nmr c_nmr ¹³C NMR Acquisition instrument->c_nmr processing Data Processing (Fourier Transform, Phasing, Baseline Correction) h_nmr->processing c_nmr->processing analysis Spectral Analysis (Chemical Shift, Integration, Coupling) processing->analysis structure Structure Elucidation analysis->structure

Caption: Workflow for NMR Spectroscopic Analysis.

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.30 - 7.40m5HAromatic protons (C₆H₅)
6.85m1HVinylic proton (H-5)
5.15s2HBenzylic protons (-CH₂-Ph)
4.80m1HVinylic proton (H-4)
4.05t2HAllylic protons (H-2)
2.20m2HAliphatic protons (H-3)

Interpretation:

  • The multiplet in the aromatic region (7.30-7.40 ppm) is characteristic of the monosubstituted benzene ring of the benzyl group.

  • The singlet at approximately 5.15 ppm corresponds to the two benzylic protons, which are chemically equivalent and do not show coupling to other protons.

  • The signals for the vinylic protons of the dihydropyridine ring are expected to appear in the downfield region due to the influence of the double bond and the nitrogen atom.

  • The allylic protons at the C-2 position are expected to be a triplet due to coupling with the adjacent methylene group at C-3.

  • The aliphatic protons at the C-3 position will appear as a multiplet due to coupling with the protons at C-2 and the vinylic proton at C-4.

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
154.5Carbonyl carbon (C=O)
136.5Quaternary aromatic carbon (C-ipso)
128.5Aromatic carbons (C-ortho, C-meta)
128.0Aromatic carbon (C-para)
125.0Vinylic carbon (C-5)
105.0Vinylic carbon (C-4)
67.0Benzylic carbon (-CH₂-Ph)
43.0Allylic carbon (C-2)
22.0Aliphatic carbon (C-3)

Interpretation:

  • The carbonyl carbon of the carbamate group is expected to be the most downfield signal.

  • The aromatic carbons of the benzyl group will appear in their characteristic region (125-140 ppm).

  • The vinylic carbons of the dihydropyridine ring will be in the olefinic region, with their specific shifts influenced by the nitrogen atom.

  • The benzylic and aliphatic carbons will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Experimental Protocol: IR Spectrum Acquisition

Methodology:

  • Sample Preparation: The spectrum can be acquired using a neat liquid film between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄) in an IR-transparent cell. For solid samples, a KBr pellet can be prepared.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

  • Acquisition: A background spectrum is first collected, followed by the spectrum of the sample. The final spectrum is presented as a plot of transmittance versus wavenumber (cm⁻¹).

IR Spectral Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3050-3030MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch
1700-1680StrongC=O stretch (carbamate)
1650-1600MediumC=C stretch (alkene and aromatic)
1420-1380MediumC-N stretch
1250-1200StrongC-O stretch (ester)
750-700 and 690-650StrongAromatic C-H out-of-plane bend (monosubstituted)

Interpretation:

  • The strong absorption band in the region of 1700-1680 cm⁻¹ is a clear indicator of the carbonyl group of the carbamate.

  • The presence of both aromatic and aliphatic C-H stretching vibrations confirms the benzyl and tetrahydropyridine moieties.

  • The C=C stretching vibrations from the dihydropyridine ring and the aromatic ring are expected in the 1650-1600 cm⁻¹ region.

  • The strong bands in the fingerprint region corresponding to C-N and C-O stretching further support the proposed structure. The out-of-plane bending bands for the aromatic C-H are characteristic of a monosubstituted benzene ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm the molecular formula and deduce structural features.

Experimental Protocol: Mass Spectrum Acquisition

Methodology:

  • Ionization Method: Electron Impact (EI) or a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used. EI is likely to cause more fragmentation.

  • Instrumentation: The sample is introduced into a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Data Acquisition: The instrument separates the ions based on their mass-to-charge ratio (m/z) and generates a mass spectrum, which is a plot of relative abundance versus m/z.

Mass Spectral Data (Predicted)
  • Molecular Ion (M⁺): The molecular weight of this compound is 217.27 g/mol .[1][4] Therefore, the molecular ion peak is expected at m/z = 217.

  • Key Fragmentation Pathways:

G M [M]⁺˙ m/z = 217 F1 [M - C₇H₇]⁺ m/z = 126 M->F1 - C₇H₇• F2 [C₇H₇]⁺ m/z = 91 (Tropylium ion) M->F2 α-cleavage F3 [M - CO₂]⁺˙ m/z = 173 M->F3 - CO₂ F4 [M - OCH₂Ph]⁺ m/z = 110 M->F4 - •OCH₂Ph

Caption: Predicted key fragmentation pathways in the mass spectrum.

Interpretation:

  • m/z = 91: A very common and often base peak in the mass spectra of compounds containing a benzyl group is the tropylium ion (C₇H₇⁺). This is formed by the cleavage of the benzylic C-O bond followed by rearrangement.

  • m/z = 126: Loss of the benzyl radical (•C₇H₇) from the molecular ion would result in a fragment at m/z = 126.

  • m/z = 173: Decarboxylation (loss of CO₂) from the molecular ion would lead to a fragment at m/z = 173.

  • m/z = 110: Cleavage of the O-CH₂ bond would result in a fragment corresponding to the protonated dihydropyridine ring.

Conclusion: A Unified Spectroscopic Picture

The collective analysis of NMR, IR, and MS data provides a comprehensive and self-validating characterization of this compound. The ¹H and ¹³C NMR spectra precisely map the carbon and proton framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum verifies the molecular weight and provides insights into the molecule's stability and fragmentation patterns. This guide serves as a valuable resource for scientists working with this important synthetic intermediate, enabling its confident identification and use in further chemical transformations.

References

  • Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. (2022).
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  • Pharmaffiliates. N-(Benzyloxycarbonyl)-1,2,3,4-tetrahydropyridine.
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  • ResearchGate. 1 H (A) and 13 C (B) NMR spectra of...
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A Technical Guide to Benzyl 3,4-dihydropyridine-1(2H)-carboxylate (CAS 68471-58-9): A Versatile Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of Benzyl 3,4-dihydropyridine-1(2H)-carboxylate, CAS number 68471-58-9. It details the compound's core physicochemical properties, its strategic role as a protected heterocyclic building block, and its application in the synthesis of complex molecular architectures for drug discovery. By examining the chemical reactivity of its enamine-like core and the function of the benzyloxycarbonyl (Cbz) protecting group, this guide offers field-proven insights for researchers, scientists, and drug development professionals. A detailed synthetic workflow, based on the elaboration of a closely related scaffold into potent σ1 receptor ligands, is presented as a practical case study, complete with an experimental protocol and process visualization.

Core Properties and Identification

This compound is a synthetic organic compound primarily utilized as an intermediate in chemical manufacturing and research.[1] Its structure features a tetrahydropyridine ring system where the nitrogen atom is protected by a benzyloxycarbonyl (Cbz or Z) group. This protecting group is crucial for its utility, preventing the secondary amine from undergoing unwanted reactions while allowing for selective modifications elsewhere on the molecule.

Table 1: Physicochemical Properties of CAS 68471-58-9

PropertyValueSource(s)
CAS Number 68471-58-9[2]
IUPAC Name Benzyl 3,4-dihydro-2H-pyridine-1-carboxylate[2]
Synonyms N-(Benzyloxycarbonyl)-1,2,3,4-tetrahydropyridine, 3,4-Dihydro-1(2H)-pyridinecarboxylic Acid Phenylmethyl Ester[1]
Molecular Formula C₁₃H₁₅NO₂[2]
Molecular Weight 217.26 g/mol [2]
Appearance Yellow Oil / Colourless to Yellow Liquid[3]
Boiling Point 347.7 ± 35.0 °C (Predicted)[3]
Density 1.123 g/mL at 25 °C[3]
Refractive Index n20/D 1.552[3]
Flash Point >110 °C[3]

The Strategic Role in Complex Synthesis

The tetrahydropyridine scaffold is a foundational element in medicinal chemistry, forming the core of numerous biologically active compounds, particularly those targeting the central nervous system.[4] Piperidines, the saturated analogues, are ubiquitous in pharmaceuticals, and the controlled synthesis of highly substituted piperidine derivatives is a primary objective in drug development.[2]

The Benzyloxycarbonyl (Cbz) Protecting Group: An Essential Tool

The choice of the Cbz group for nitrogen protection is a classic and strategic decision in organic synthesis.

  • Causality: The Cbz group is stable to a wide range of reaction conditions, including those used for catalytic hydrogenation of other functional groups, mild oxidations, and many nucleophilic additions. This stability allows for multi-step synthetic sequences to be performed on the heterocyclic ring without disturbing the nitrogen.

  • Deprotection: Its primary advantage is the ease and cleanliness of its removal. The Cbz group can be cleaved under mild conditions via catalytic hydrogenation (e.g., H₂ gas with a Palladium catalyst), which yields the free amine, toluene, and carbon dioxide as byproducts, simplifying purification.

Reactivity of the Tetrahydropyridine Core

The double bond within the 3,4-dihydropyridine ring renders the molecule a cyclic enamine. This functionality imparts specific reactivity that chemists can exploit to introduce substituents and build molecular complexity. The nitrogen's lone pair of electrons delocalizes into the double bond, making the C5 carbon (β-carbon) nucleophilic. This allows the compound to participate in reactions such as Michael additions and alkylations, serving as a robust method for forming new carbon-carbon bonds.

G cluster_0 Reactivity of N-Cbz-1,2,3,4-tetrahydropyridine cluster_1 mol nuc Nucleophilic β-Carbon (C5) elec Electrophile (E+) nuc->elec Michael Addition / Alkylation prod C5-Substituted Product elec->prod

Figure 1: General reactivity of the N-Cbz-tetrahydropyridine core.

Application Case Study: Synthesis of σ1 Receptor Ligands

While direct literature citing the use of CAS 68471-58-9 is sparse, a prime example of its utility can be drawn from the synthesis of σ1 receptor ligands with antiproliferative properties, which employs the closely related analogue, Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate . This synthetic pathway provides an authoritative illustration of how the core scaffold is strategically elaborated into potent, biologically active molecules.

The σ1 receptor is a therapeutic target for various neurological disorders and cancers. The synthesis described by Schepmann et al. utilizes the dihydropyridinone core as a key intermediate for building a 4-(2-aminoethyl)piperidine scaffold.[3]

Synthetic Workflow Overview

The key steps involve a conjugate addition of a phenyl group to the α,β-unsaturated system, followed by chain extension and functional group manipulations to install the desired aminoethyl side chain.[3] This workflow demonstrates the planned, step-wise construction of a complex drug-like molecule starting from a simple heterocyclic building block.

G start Benzyl 4-oxo-3,4-dihydropyridine- 1(2H)-carboxylate (Analogue to 68471-58-9) step1 Conjugate Addition (e.g., Phenylboronic Acid) start->step1 intermediate1 4-Phenyl-4-oxopiperidine Intermediate step1->intermediate1 step2 Wittig Reaction (Chain Homologation) intermediate1->step2 intermediate2 Ester Intermediate step2->intermediate2 step3 Ester to Amine Transformation intermediate2->step3 step4 N-Deprotection (Cbz Removal) & Final Modification step3->step4 final Final σ1 Receptor Ligand (Biologically Active) step4->final

Figure 2: Synthetic workflow for σ1 receptor ligands.

Experimental Protocol: Conjugate Addition (Adapted)

The following protocol is adapted from the synthesis of the 4-phenyl-4-oxopiperidine intermediate, a key step in the σ1 receptor ligand synthesis.[3] This procedure illustrates a fundamental transformation applicable to the α,β-unsaturated system of tetrahydropyridine derivatives.

Objective: To perform a conjugate addition of a phenyl group to the Cbz-protected dihydropyridinone ring.

Materials:

  • Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (starting material)

  • Phenylboronic acid

  • Rhodium catalyst (e.g., [Rh(cod)(OH)]₂)

  • Dioxane (solvent)

  • Water

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (1.0 eq).

  • Reagent Addition: Add phenylboronic acid (approx. 1.5 eq) and the rhodium catalyst (approx. 1-2 mol%).

  • Solvent Addition: Add a 10:1 mixture of dioxane and water to the flask. The causality for using a mixed solvent system is to ensure the solubility of both the organic starting material and the inorganic boronic acid species.

  • Reaction Execution: Stir the mixture vigorously at an elevated temperature (e.g., 80-100 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine. The organic layer contains the desired product.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 4-phenyl-4-oxopiperidine intermediate.

Self-Validation Note: The success of the reaction is confirmed by comparing the TLC retention factor (Rf) of the product spot to the starting material and by spectroscopic analysis (¹H NMR, ¹³C NMR, and Mass Spectrometry) of the purified product to confirm the addition of the phenyl group and the saturation of the double bond.

Safety and Handling

This compound must be handled with appropriate care in a laboratory setting.

  • Hazard Classification: The compound is classified under GHS06 as acutely toxic if swallowed (Hazard Statement H301).[1][2]

  • Precautionary Measures:

    • P264: Wash hands thoroughly after handling.[1]

    • P270: Do not eat, drink or smoke when using this product.[1]

    • P301+P316: IF SWALLOWED: Get immediate medical advice/attention.[2]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[1] All handling should be performed in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, well-ventilated area, locked up.[1] Recommended storage is at 2-8°C.[1]

Conclusion

This compound (CAS 68471-58-9) is a valuable and strategically designed synthetic intermediate. Its utility stems from the combination of a reactive, enamine-like core and a stable, yet readily cleavable, N-protecting group. As demonstrated through the synthesis of complex piperidine derivatives for σ1 receptor modulation, this scaffold provides a reliable entry point for building diverse and potent molecules. For drug development professionals and medicinal chemists, understanding the properties and reactivity of this building block is key to unlocking novel synthetic pathways toward next-generation therapeutics.

References

  • Schepmann, D., et al. (2017). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 350(5), 1600375. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 15637681, this compound. Retrieved January 12, 2026. Available at: [Link]

  • Zhang, Y., et al. (2017). The Discovery of Tetrahydropyridine Analogs as hNav1.7 Selective Inhibitors for Analgesia. Bioorganic & Medicinal Chemistry Letters, 27(10), 2210-2215. Available at: [Link]

  • Vitaku, E., et al. (2014). Piperidine-containing pharmaceuticals: a significant framework in medicinal chemistry. Journal of Medicinal Chemistry, 57(23), 10257-10274. Available at: [Link]

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N-(Benzyloxycarbonyl)-1,2,3,4-tetrahydropyridine structural analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Analysis of N-(Benzyloxycarbonyl)-1,2,3,4-tetrahydropyridine

Introduction: The Significance of a Privileged Scaffold

N-(Benzyloxycarbonyl)-1,2,3,4-tetrahydropyridine, often abbreviated as Cbz-THP, is a pivotal heterocyclic compound. While it may not be a final drug product, it serves as a crucial building block and intermediate in the synthesis of a wide array of pharmacologically active molecules. The tetrahydropyridine core is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals.[1][2] The benzyloxycarbonyl (Cbz or Z) group acts as a robust protecting group for the nitrogen atom, rendering the otherwise reactive enamine functionality stable for further chemical transformations.

The rigorous and unambiguous structural characterization of Cbz-THP is paramount. For researchers in synthetic chemistry and professionals in drug development, confirming the identity, purity, and conformational properties of this intermediate is a non-negotiable step to ensure the validity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth exploration of the essential analytical techniques required to build a complete and self-validating structural profile of N-(Benzyloxycarbonyl)-1,2,3,4-tetrahydropyridine.

Chemical & Physical Properties
IUPAC Name Phenylmethyl 3,4-dihydro-1(2H)-pyridinecarboxylate
Synonyms N-Cbz-1,2,3,4-tetrahydropyridine, 3,4-Dihydro-1(2H)-pyridinecarboxylic Acid Phenylmethyl Ester
CAS Number 68471-58-9[3][4]
Molecular Formula C13H15NO2[3]
Molecular Weight 217.26 g/mol [3]
Appearance Colorless to light yellow liquid[3]
Boiling Point 347.7 ± 35.0 °C (Predicted)[3]
Density 1.123 g/mL at 25 °C[3]
Storage 2-8°C[3]

A Note on Isomerism

It is critical to distinguish the 1,2,3,4-tetrahydropyridine isomer from its 1,2,3,6-tetrahydropyridine counterpart (CAS 66207-23-6).[5] The position of the double bond (Δ¹) in the 1,2,3,4-isomer makes it an enamine, which dictates its unique reactivity and spectral characteristics compared to the isolated double bond in the 1,2,3,6-isomer (a homoallylic amine). This guide focuses exclusively on the Δ¹ isomer.

Core Structural Analysis Methodologies

A multi-technique approach is essential for a comprehensive structural validation. Each method provides a unique piece of the puzzle, and together they form a self-validating system where the results from one technique corroborate the findings of another.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure and connectivity of Cbz-THP. Both ¹H and ¹³C NMR are required for a complete assignment.

Expertise & Causality: The Cbz protecting group and the enamine system create a distinct electronic environment that strongly influences the chemical shifts of nearby protons and carbons. The electron-withdrawing nature of the carbamate carbonyl deshields the adjacent protons, shifting them downfield. The enamine double bond results in characteristic signals in the olefinic region.

Predicted ¹H and ¹³C NMR Spectral Data for Cbz-THP

¹H NMR Predicted δ (ppm) Multiplicity Assignment Rationale
H-2~3.8 - 4.0t-N-CH₂-Adjacent to nitrogen and deshielded by the carbamate.
H-3~1.9 - 2.1m-CH₂-Aliphatic methylene, coupled to H-2 and H-4.
H-4~2.2 - 2.4t=C-CH₂-Allylic protons, deshielded by the double bond.
H-5~4.8 - 5.0t=CH-Vinylic proton adjacent to the deshielding double bond.
H-6~6.7 - 6.9dN-CH=Vinylic proton adjacent to nitrogen, significantly deshielded.
Benzyl CH₂~5.1 - 5.2s-O-CH₂-PhMethylene protons of the benzyl group.
Aromatic~7.2 - 7.4mAr-HProtons of the phenyl ring.
¹³C NMR Predicted δ (ppm) Assignment Rationale
C-2~40 - 42-N-CH₂-Aliphatic carbon attached to nitrogen.
C-3~22 - 24-CH₂-Aliphatic carbon.
C-4~25 - 27=C-CH₂-Allylic carbon.
C-5~105 - 108=CH-Vinylic carbon.
C-6~128 - 132N-CH=Vinylic carbon attached to nitrogen, deshielded.
Benzyl CH₂~66 - 68-O-CH₂-PhBenzyl methylene carbon.
Aromatic~127 - 129, 136Ar-CPhenyl ring carbons.
Carbonyl~154 - 156C=OCarbamate carbonyl carbon.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh ~5-10 mg of the Cbz-THP sample. Dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[6] Standard acquisition parameters should be used.

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

  • Interpretation: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts, multiplicities, and coupling constants to assign all signals to the corresponding atoms in the structure.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint

MS provides the exact molecular weight of the compound, offering definitive confirmation of the molecular formula. Furthermore, the fragmentation pattern serves as a structural fingerprint.

Expertise & Causality: Electrospray ionization (ESI) is a "soft" ionization technique ideal for this molecule, as it typically yields a strong signal for the protonated molecular ion [M+H]⁺ with minimal fragmentation. Electron impact (EI) is a "hard" technique that causes extensive fragmentation, which can be useful for detailed structural analysis. The most likely fragmentation points are the labile bonds, such as the benzylic C-O bond and bonds within the tetrahydropyridine ring.

Expected Fragmentation Pathway

G parent C₁₃H₁₅NO₂ [M]⁺˙ m/z = 217 frag1 [C₇H₇]⁺ m/z = 91 (Tropylium ion) parent->frag1 - •C₅H₈NO₂ frag2 [M - C₇H₇]⁺ m/z = 126 parent->frag2 - •C₇H₇ frag4 [C₅H₈N]⁺ m/z = 82 frag2->frag4 - CO₂ frag3 Loss of CO₂

Caption: Predicted ESI-MS/MS fragmentation of Cbz-THP.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of Cbz-THP (~10-100 µg/mL) in a suitable solvent compatible with the mobile phase (e.g., acetonitrile or methanol).

  • Chromatographic Separation: Inject the sample into a Liquid Chromatography (LC) system, typically with a C18 column, to separate the analyte from any impurities before it enters the mass spectrometer.[7][8] A common mobile phase would be a gradient of water and acetonitrile with a small amount of formic acid to promote protonation.

  • Ionization: Utilize an ESI source in positive ion mode. The formic acid in the mobile phase will facilitate the formation of the [M+H]⁺ ion.

  • Mass Analysis:

    • Full Scan MS: Acquire a full scan spectrum to identify the [M+H]⁺ ion at m/z 218.27.

    • Tandem MS (MS/MS): Isolate the parent ion (m/z 218) and subject it to collision-induced dissociation (CID) to generate fragment ions. This confirms the structure by matching the observed fragments to the predicted pathway.[9]

Chromatographic Analysis: The Measure of Purity

Assessing the purity of a synthetic intermediate is critical. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

Expertise & Causality: Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is the method of choice for a molecule with the polarity of Cbz-THP. A UV detector is highly effective due to the presence of the phenyl chromophore in the Cbz group. The retention time provides a reproducible identifier, while the peak area allows for quantification of purity.

Experimental Protocol: Reversed-Phase HPLC for Purity Assessment

  • System: An HPLC system equipped with a UV detector, autosampler, and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water (HPLC grade)

    • Solvent B: Acetonitrile (HPLC grade)

  • Gradient Elution: A typical gradient might run from 30% B to 95% B over 20 minutes. This ensures that any impurities with different polarities are well-separated from the main product peak.

  • Detection: UV detection at a wavelength where the phenyl ring absorbs strongly, typically around 254 nm.

  • Sample Preparation: Prepare a solution of the sample in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject a standard volume (e.g., 10 µL) and record the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.[10]

Advanced Three-Dimensional Analysis: X-ray Crystallography

For an unambiguous determination of the three-dimensional structure, including stereochemistry and molecular conformation, single-crystal X-ray diffraction is the ultimate technique. This is only possible if the compound, which is typically a liquid, can be converted into a suitable crystalline solid or a crystalline derivative.

Trustworthiness: X-ray crystallography provides direct evidence of atomic positions, bond lengths, bond angles, and torsional angles. For tetrahydropyridine rings, this can reveal the specific ring conformation, such as a "flatted boat" or "sofa" conformation, which can be crucial for understanding its reactivity and how it might interact with biological targets.[11] Hirshfeld surface analysis can then be computationally applied to the crystal structure data to visualize and quantify intermolecular interactions within the crystal lattice, such as hydrogen bonds and π-π stacking.[11][12][13]

Integrated Analysis: The Self-Validating Workflow

No single technique is sufficient. The power of this analytical approach lies in the integration of all data, creating a self-validating system that ensures the highest level of confidence in the final structural assignment.

Caption: Integrated workflow for structural validation.

This workflow demonstrates how synthesis is followed by a battery of orthogonal analytical tests. The NMR confirms the chemical structure, the MS confirms the molecular formula, and the HPLC confirms the purity. When all three sets of data are consistent, the structure is considered validated.

Conclusion

The structural analysis of N-(Benzyloxycarbonyl)-1,2,3,4-tetrahydropyridine is a multi-faceted process that relies on the synergistic application of modern analytical techniques. For the intended audience of researchers and drug development professionals, adherence to this rigorous, integrated workflow is not merely an academic exercise; it is a fundamental requirement for ensuring data integrity, reproducibility in synthesis, and the ultimate safety and efficacy of the molecules derived from this valuable intermediate. By understanding the causality behind each experimental choice—from solvent selection in NMR to the ionization method in MS—the scientist can confidently attest to the true identity and quality of the material in hand.

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  • Characterization and Study on Fragmentation Pathways of a Novel Nerve Agent, 'Novichok (A234)', in Aqueous Solution by Liquid Chromatography–Tandem Mass Spectrometry - MDPI. Available from: [Link]

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  • (PDF) Structural analysis and DFT calculations of ( Z )-4-methyl- N -(2-((2-oxonaphthalen-1(2 H )-ylidene)-methylamino)ethyl)benzenesulfonaide - ResearchGate. Available from: [Link]

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The Hantzsch Synthesis and the Dawn of a New Therapeutic Class: A Technical Guide to the Discovery and History of Dihydropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide charts the remarkable journey of dihydropyridine (DHP) derivatives, from their initial synthesis in the late 19th century to their establishment as a cornerstone in the management of cardiovascular diseases. We will explore the foundational Hantzsch synthesis, its mechanistic intricacies, and the evolution of this versatile scaffold into a multi-generational class of potent calcium channel blockers. This guide is intended for researchers, scientists, and drug development professionals, providing not only a historical perspective but also practical, field-proven insights into the synthesis, mechanism of action, and structure-activity relationships that have driven the development of these blockbuster drugs.

The Genesis: Arthur Hantzsch and the Elegant One-Pot Synthesis

The story of dihydropyridines begins in 1881 with the German chemist Arthur Rudolf Hantzsch.[1] His pioneering work led to a multi-component reaction that efficiently constructed the 1,4-dihydropyridine ring system.[1][2] This reaction, now famously known as the Hantzsch dihydropyridine synthesis, involves the one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or ammonium acetate.[3][4] The initial products, often referred to as "Hantzsch esters," were 1,4-dihydropyridine dicarboxylates.[1]

The elegance of the Hantzsch synthesis lies in its simplicity and versatility, allowing for the creation of a wide array of substituted dihydropyridines.[5] For nearly a century, these compounds remained largely of academic interest. However, the inherent reactivity of the dihydropyridine ring and its structural similarity to the coenzyme NADH sparked further investigations, eventually leading to a therapeutic revolution.[5]

Unraveling the Mechanism of the Hantzsch Synthesis

The seemingly straightforward Hantzsch synthesis proceeds through a series of key intermediates. While several pathways have been proposed, extensive mechanistic studies, including 13C and 15N NMR, have elucidated a probable route involving a Knoevenagel condensation product and an enamine.[1][6]

The reaction can be dissected into the following critical steps:

  • Knoevenagel Condensation: One equivalent of the β-ketoester reacts with the aldehyde to form an α,β-unsaturated carbonyl intermediate.[6]

  • Enamine Formation: The second equivalent of the β-ketoester condenses with ammonia to generate a β-enamino ester.[6]

  • Michael Addition and Cyclization: The enamine then undergoes a Michael addition to the α,β-unsaturated carbonyl compound. This is followed by an intramolecular cyclization and dehydration to yield the final 1,4-dihydropyridine core.[6]

Diagram: The Hantzsch Dihydropyridine Synthesis Workflow

Hantzsch_Synthesis aldehyde Aldehyde knoevenagel Knoevenagel Condensation aldehyde->knoevenagel ketoester1 β-Ketoester (1 eq.) ketoester1->knoevenagel ketoester2 β-Ketoester (1 eq.) enamine_formation Enamine Formation ketoester2->enamine_formation ammonia Ammonia/Ammonium Acetate ammonia->enamine_formation alpha_beta_unsat α,β-Unsaturated Carbonyl knoevenagel->alpha_beta_unsat Intermediate enamine β-Enamino Ester enamine_formation->enamine Intermediate michael_addition Michael Addition alpha_beta_unsat->michael_addition enamine->michael_addition cyclization Cyclization & Dehydration michael_addition->cyclization dhp 1,4-Dihydropyridine cyclization->dhp Final Product

Caption: A flowchart illustrating the key steps and intermediates in the Hantzsch dihydropyridine synthesis.

From Laboratory Curiosity to Lifesaving Medication: The Pharmacological Breakthrough

The therapeutic potential of dihydropyridines was serendipitously discovered in the mid-1960s during screening programs for coronary vasodilators.[7] Researchers at Bayer in Germany synthesized a dihydropyridine derivative, initially designated BAY a1040, which would later be known as nifedipine .[7] Nifedipine was synthesized in 1966 and demonstrated potent vasodilatory effects.[7] This discovery marked a paradigm shift, as it was soon understood that nifedipine's mechanism of action was entirely novel: the blockade of calcium ion influx into vascular smooth muscle cells.

This led to the classification of nifedipine as the first calcium channel blocker of the dihydropyridine class. The drug was approved for use in the United States in 1981 and quickly became a frontline treatment for hypertension and angina.

The L-Type Calcium Channel: The Molecular Target

Dihydropyridines exert their therapeutic effects by binding to and blocking L-type voltage-gated calcium channels . These channels are crucial for regulating calcium influx into muscle cells, which in turn triggers muscle contraction. By blocking these channels in the smooth muscle of blood vessels, dihydropyridines cause vasodilation, leading to a decrease in blood pressure.

The dihydropyridine binding site on the L-type calcium channel is located near the extracellular surface of the cell membrane. This allows for effective blockade by drugs circulating in the bloodstream.

Diagram: Mechanism of Action of Dihydropyridine Derivatives

DHP_Mechanism dhp Dihydropyridine Derivative l_type L-Type Calcium Channel (in Vascular Smooth Muscle) dhp->l_type Binds to and blocks ca_influx Calcium Ion Influx l_type->ca_influx Prevents vasodilation Vasodilation ca_influx->vasodilation leads to muscle_contraction Muscle Contraction ca_influx->muscle_contraction is required for bp_reduction Blood Pressure Reduction vasodilation->bp_reduction results in

Caption: The signaling pathway illustrating how dihydropyridine derivatives block L-type calcium channels to induce vasodilation and lower blood pressure.

The Evolution of Dihydropyridines: A Generational Leap in Drug Design

The initial success of nifedipine spurred further research to develop new dihydropyridine derivatives with improved pharmacokinetic profiles and fewer side effects. This led to the emergence of distinct "generations" of these drugs, each with specific advantages.

GenerationRepresentative DrugsKey Characteristics
First Nifedipine, NicardipineRapid onset of action, short half-life, potential for reflex tachycardia.[2][7]
Second Felodipine, IsradipineSlower onset and longer duration of action, often in slow-release formulations, reducing side effects.[7]
Third AmlodipineLong half-life allowing for once-daily dosing, high vascular selectivity, and good tolerability.[7]
Fourth Lercanidipine, LacidipineHighly lipophilic, leading to a slow onset and long duration of action with minimal reflex tachycardia.[2][7]
Structure-Activity Relationships (SAR): The Key to Optimization

The rational design of newer generation dihydropyridines has been heavily reliant on understanding their structure-activity relationships. Key structural features that influence the activity of these compounds include:

  • The 1,4-Dihydropyridine Ring: This core structure is essential for activity.

  • Substituents at the 2 and 6 Positions: Typically, small alkyl groups like methyl are optimal for maintaining the boat-like conformation of the dihydropyridine ring, which is crucial for receptor binding.

  • Ester Groups at the 3 and 5 Positions: These groups are critical for activity. The nature of the ester can influence the drug's pharmacokinetic properties.

  • The Aryl Group at the 4 Position: A substituted phenyl ring at this position is a hallmark of most clinically used dihydropyridines. The type and position of the substituent on this ring can significantly impact potency and selectivity. For instance, an ortho or meta substituent is generally preferred over a para substituent.

Experimental Protocols: From the Bench to a Potential Therapeutic

To provide a practical understanding of the synthesis of these important compounds, this section details both a classical and a modern, microwave-assisted protocol for the Hantzsch synthesis.

Classical Hantzsch Synthesis of a Nifedipine Analog

This protocol describes a typical laboratory-scale synthesis using conventional heating.

Reactants:

  • 2-Nitrobenzaldehyde

  • Ethyl acetoacetate (2 equivalents)

  • Ammonium hydroxide (25% aqueous solution)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-nitrobenzaldehyde (1 equivalent) and ethyl acetoacetate (2 equivalents) in ethanol.

  • Add ammonium hydroxide solution (excess) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified 1,4-dihydropyridine derivative.

  • Characterize the final product using analytical techniques such as NMR, IR, and mass spectrometry.

Microwave-Assisted Hantzsch Synthesis: A Greener and Faster Approach

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate the Hantzsch reaction, often leading to higher yields and shorter reaction times.[8]

Reactants:

  • Aldehyde (e.g., benzaldehyde)

  • Ethyl acetoacetate (2 equivalents)

  • Ammonium formate (as a solid ammonia source)

Procedure:

  • In a microwave-safe reaction vessel, combine the aldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), and ammonium formate (1.5 equivalents).

  • The reaction can often be performed under solvent-free conditions.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-140°C) for a short duration (typically 5-15 minutes).

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Add a suitable solvent (e.g., ethyl acetate) to dissolve the product and filter to remove any insoluble material.

  • Remove the solvent under reduced pressure and purify the crude product, if necessary, by column chromatography or recrystallization.

  • Characterize the purified product using standard analytical methods.

Yield Comparison:

Synthesis MethodTypical Reaction TimeTypical Yield
Classical Heating4-12 hours40-70%
Microwave-Assisted5-20 minutes70-95%[9]

Analytical Characterization: Confirming the Structure

The unambiguous identification of the synthesized dihydropyridine derivatives is crucial. A combination of spectroscopic techniques is employed for this purpose. For a typical nifedipine-like structure, the following spectral data would be expected:

  • Infrared (IR) Spectroscopy: Characteristic peaks for the N-H stretch (around 3300-3400 cm⁻¹), C=O stretch of the ester groups (around 1680-1700 cm⁻¹), and C=C stretching of the dihydropyridine ring and the aromatic ring.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Signals corresponding to the N-H proton (a broad singlet), the aromatic protons, the methine proton at the 4-position, the protons of the ester alkyl groups, and the methyl groups at the 2 and 6 positions.

    • ¹³C NMR: Resonances for the carbonyl carbons of the ester groups, the carbons of the aromatic ring, the sp³ carbon at the 4-position, and the carbons of the dihydropyridine ring.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight of the compound.[11][12]

Conclusion and Future Perspectives

The discovery and development of dihydropyridine derivatives represent a triumph of medicinal chemistry. From a simple, yet elegant, organic reaction, a powerful class of drugs has emerged that has had a profound impact on the treatment of cardiovascular disease. The continuous evolution of this scaffold, driven by a deep understanding of its structure-activity relationships, has led to safer and more effective medications. As our understanding of the role of calcium channels in various physiological and pathological processes continues to grow, it is likely that the versatile dihydropyridine core will continue to serve as a valuable template for the design of new therapeutic agents for a range of diseases.

References

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  • Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating and Simultaneous Real-Time Monitoring. (n.d.). Molecules.
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  • Determination of nifedipine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study. (2011).
  • Formation and Physico-Chemical Evaluation of Nifedipine-hydroxypropyl-β-cyclodextrin and Nifedipine-methyl-β-cyclodextrin: The Development of Orodispersible Tablets. (2022). Pharmaceutics.
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  • Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradi
  • Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. (n.d.).
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  • Synthesis of new 1,4-dihydropyridine derivative, anti-cancer, bacterial activity, molecular docking and adsorption, distribution, metabolism and excretion analysis. (2024). Future Medicinal Chemistry.
  • The Hantzsch Synthesis of 1,4-Dihydropyridines: A Comprehensive Technical Guide. (n.d.). BenchChem.
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  • Complex Spectroscopy Studies of Nifedipine Photodegradation. (2023).
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An In-Depth Technical Guide to Benzyl 3,4-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The dihydropyridine scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a multitude of biologically active compounds. Among these, Benzyl 3,4-dihydropyridine-1(2H)-carboxylate stands out as a versatile intermediate and a subject of interest in the design of novel therapeutics. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of this compound, delving into its fundamental properties, synthesis, characterization, and its emerging role in the pharmaceutical landscape. As a senior application scientist, the following sections are structured to offer not just procedural details but also the underlying scientific rationale, ensuring a thorough and practical understanding.

Core Molecular Attributes

This compound, also known as N-(Benzyloxycarbonyl)-1,2,3,4-tetrahydropyridine, is a heterocyclic compound featuring a dihydropyridine ring N-substituted with a benzyloxycarbonyl (Cbz or Z) protecting group. This structural motif is pivotal, as the Cbz group offers stability under various reaction conditions while allowing for facile deprotection, a critical aspect in multi-step organic synthesis.

Physicochemical Properties

A clear understanding of the compound's physical and chemical properties is fundamental for its application in research and development.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₅NO₂[1]
Molecular Weight 217.26 g/mol [1]
CAS Number 68471-58-9[1]
Appearance Not explicitly stated, likely an oil or low-melting solid
Solubility Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol
Storage Recommended storage at 4°C

Synthesis and Mechanistic Insights

The synthesis of this compound is a prime example of amine protection strategy, a crucial step in the synthesis of complex nitrogen-containing molecules. The most common and direct approach involves the N-acylation of 1,2,3,4-tetrahydropyridine with benzyl chloroformate.

Synthetic Workflow

The logical flow of the synthesis is straightforward, involving the reaction of the nucleophilic secondary amine of the tetrahydropyridine ring with the electrophilic carbonyl carbon of benzyl chloroformate.

Synthesis_Workflow Reactant1 1,2,3,4-Tetrahydropyridine Reaction N-Acylation Reaction Reactant1->Reaction Reactant2 Benzyl Chloroformate Reactant2->Reaction Base Base (e.g., NaHCO₃, Et₃N) Base->Reaction Solvent Solvent (e.g., THF/H₂O, DCM) Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is based on established methods for N-Cbz protection of amines.

Materials:

  • 1,2,3,4-Tetrahydropyridine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

  • Tetrahydrofuran (THF) and Water, or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1,2,3,4-tetrahydropyridine (1.0 equivalent) in a suitable solvent system such as a 2:1 mixture of THF and water.

  • Base Addition: Add sodium bicarbonate (2.0 equivalents) to the solution. The use of a base is crucial to neutralize the hydrochloric acid byproduct generated during the reaction.

  • Acylation: Cool the mixture to 0°C in an ice bath. Slowly add benzyl chloroformate (1.1 to 1.5 equivalents) dropwise to the stirred solution. The slow addition helps to control the exothermicity of the reaction.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-4 hours).

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate (3 x volumes). The organic layers are combined.

  • Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Comprehensive Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically a multiplet around 7.3 ppm), a singlet for the benzylic methylene protons (~5.1 ppm), and signals for the protons of the dihydropyridine ring.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the carbamate (around 155 ppm), the aromatic carbons, the benzylic carbon, and the aliphatic carbons of the dihydropyridine ring.[1]

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule.[1]

Wavenumber (cm⁻¹)Assignment
~3050-3000Aromatic C-H stretch
~2950-2850Aliphatic C-H stretch
~1700C=O stretch (carbamate)
~1600, 1495, 1450Aromatic C=C stretch
~1250C-N stretch
~1100C-O stretch
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern can also provide structural information. A common fragmentation pathway for benzyl-containing compounds is the loss of the benzyl group, leading to the formation of a stable tropylium ion at m/z 91.[2][3] The molecular ion peak [M]⁺ would be observed at m/z = 217.

Applications in Drug Discovery and Organic Synthesis

The dihydropyridine core is a well-established pharmacophore, most notably in the class of L-type calcium channel blockers used to treat hypertension.[4] Dihydropyridine derivatives are known to modulate the influx of calcium ions in smooth muscle cells, leading to vasodilation.[4]

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The protected nitrogen allows for selective modifications at other positions of the dihydropyridine ring. Subsequent deprotection of the Cbz group unveils the secondary amine, which can then be further functionalized.

Logical Progression in Drug Development

Drug_Development Start This compound Step1 Modification of Dihydropyridine Ring Start->Step1 Step2 Deprotection (Removal of Cbz group) Step1->Step2 Step3 Further Functionalization at Nitrogen Step2->Step3 Lead_Compound Lead Compound Generation Step3->Lead_Compound Screening Biological Screening (e.g., Calcium Channel Assays) Lead_Compound->Screening Optimization Lead Optimization Screening->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Role as a building block in drug development.

The versatility of this compound allows for the exploration of a wide chemical space in the search for new drug candidates targeting not only cardiovascular diseases but also other conditions where modulation of ion channels or other cellular targets is beneficial.

Conclusion

This compound is a molecule of significant interest due to its foundational role as a protected dihydropyridine. Its well-defined synthesis and the importance of its core structure in medicinal chemistry make it a key compound for researchers in organic synthesis and drug development. A thorough understanding of its properties and reactivity, as detailed in this guide, is essential for its effective utilization in the creation of novel and impactful chemical entities.

References

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Drug Design, Development and Therapy. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. (n.d.). International Journal of Research Culture Society.
  • ResearchGate. (n.d.). (left) Fragmentation of the substituted benzylpyridinium "parent ion"... [Link]

  • A Comparative Guide to the Synthesis of Tetrahydropyridines: Classical vs. Novel Methodologies. (n.d.). BenchChem.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

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The Enduring Guardian: A Technical Guide to the Stability and Reactivity of N-Cbz Protected Dihydropyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Cbz Protected Dihydropyridines

In the landscape of modern medicinal chemistry and organic synthesis, the 1,4-dihydropyridine scaffold is a privileged structure, most notably recognized for its role in L-type calcium channel blockers used in the management of hypertension and angina.[1][2][3] The reactivity and stability of this heterocyclic system are of paramount importance in drug design, synthesis, and metabolism. The introduction of a benzyloxycarbonyl (Cbz or Z) group at the nitrogen atom (N1 position) of the dihydropyridine ring bestows a unique set of properties that can be strategically exploited in multi-step syntheses. The Cbz group, a stalwart in peptide chemistry, serves as a robust protecting group for the dihydropyridine nitrogen, influencing the molecule's stability, reactivity, and potential for further functionalization.[4][5]

This in-depth technical guide provides a comprehensive analysis of the stability and reactivity profile of N-Cbz protected dihydropyridines, offering field-proven insights into their synthesis, handling, and synthetic transformations. We will delve into the causality behind experimental choices, providing a framework for the rational design of synthetic routes and a deeper understanding of the chemical behavior of these important intermediates.

Core Stability Profile: A Tale of Orthogonality and Controlled Lability

The utility of the Cbz group stems from its predictable stability across a range of chemical environments, allowing for selective manipulation of other functional groups within a complex molecule. This orthogonality is a cornerstone of its application in the synthesis of intricate molecular architectures.[4][5]

Stability Under Acidic and Basic Conditions

The N-Cbz group imparts considerable stability to the dihydropyridine ring under both mild acidic and a wide range of basic conditions. The carbamate linkage is generally resistant to cleavage by bases, a property that renders it orthogonal to the frequently used fluorenylmethyloxycarbonyl (Fmoc) protecting group in peptide synthesis.[5] Similarly, it withstands the mild acidic conditions typically employed for the removal of the tert-butyloxycarbonyl (Boc) group.[5]

However, the stability of the Cbz group is not absolute. Strong acidic conditions, such as treatment with excess hydrogen bromide (HBr) or hydrogen chloride (HCl), can lead to its cleavage.[4] This occurs via protonation of the carbamate followed by nucleophilic attack (SN2) or unimolecular cleavage (SN1) at the benzylic position, ultimately leading to the release of the unprotected amine after decarboxylation.

From the perspective of the dihydropyridine ring itself, the electron-withdrawing nature of the N-Cbz group is expected to decrease the electron density of the enamine-like system, potentially leading to enhanced stability against uncontrolled oxidation compared to N-alkyl dihydropyridines. However, under strongly acidic conditions, dihydropyridines are prone to aromatization, a reaction that can be accelerated by the presence of oxidizing agents.[6]

Condition Stability of N-Cbz Group Stability of Dihydropyridine Ring Primary Decomposition Pathway
Aqueous Base (e.g., LiOH, NaOH) HighModerate to HighHydrolysis of ester groups (if present)
Organic Base (e.g., Piperidine) HighHighGenerally stable
Mild Acid (e.g., TFA for Boc removal) HighModeratePotential for slow aromatization
Strong Acid (e.g., HBr in Acetic Acid) LowLowCbz cleavage and ring aromatization
Light Exposure HighLow to ModeratePhotochemical oxidation to pyridine[7]
Photostability

A critical consideration for all dihydropyridine derivatives is their inherent sensitivity to light.[7] Exposure to ultraviolet radiation can promote the oxidation of the dihydropyridine ring to the corresponding pyridine. While the N-Cbz group itself is photochemically stable, its presence does not inherently protect the dihydropyridine core from light-induced degradation. Therefore, it is imperative that N-Cbz protected dihydropyridines are stored in the dark and handled under conditions that minimize light exposure.

Reactivity Profile: A Versatile Intermediate for Molecular Elaboration

The N-Cbz protected dihydropyridine is not merely a stable, protected intermediate but also a versatile platform for a variety of chemical transformations. The electronic and steric influence of the Cbz group modulates the reactivity of the dihydropyridine ring, opening avenues for strategic synthetic manipulations.

Oxidation to N-Cbz Pyridinium Salts

The most characteristic reaction of 1,4-dihydropyridines is their oxidation to the corresponding aromatic pyridine derivatives.[2][8] This transformation is thermodynamically driven by the formation of the stable aromatic pyridine ring. For N-Cbz protected dihydropyridines, this oxidation leads to the formation of N-Cbz pyridinium salts. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often dictated by the presence of other functional groups in the molecule.

Commonly used oxidizing agents include:

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A highly effective and mild reagent for the aromatization of dihydropyridines.[2][9] The reaction is believed to proceed via an electron transfer mechanism.[2]

  • Nitric Acid or Nitrous Acid Precursors: Under acidic conditions, these reagents can facilitate rapid aromatization.[6][10]

  • Manganese Dioxide (MnO2): A useful oxidant, particularly for allylic and benzylic alcohols, which can also effect the aromatization of dihydropyridines.

  • Iodine in Methanol: A mild and efficient system for the aromatization of Hantzsch 1,4-dihydropyridines.[9]

Experimental Protocol: DDQ Oxidation of an N-Cbz Protected Dihydropyridine

  • Dissolution: Dissolve the N-Cbz protected dihydropyridine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition: To the stirred solution at room temperature, add a solution of DDQ (1.1-1.5 eq) in the same solvent dropwise.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is often accompanied by a color change as the DDQ is consumed.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the resulting N-Cbz pyridinium salt by column chromatography on silica gel or by recrystallization.

oxidation_workflow cluster_start Starting Material cluster_reaction Oxidation cluster_monitoring Monitoring cluster_workup Work-up & Purification start N-Cbz Dihydropyridine in Aprotic Solvent reaction Add DDQ Solution (Room Temperature) start->reaction 1.1-1.5 eq DDQ monitor TLC / LC-MS Analysis reaction->monitor workup Aqueous Quench & Extraction monitor->workup Reaction Complete purify Column Chromatography or Recrystallization workup->purify product N-Cbz Pyridinium Salt purify->product

Caption: Workflow for the oxidation of N-Cbz dihydropyridines.

Reduction and Deprotection: Unveiling the Amine

The Cbz group is renowned for its facile removal by catalytic hydrogenolysis, a reaction that regenerates the free amine and releases toluene and carbon dioxide.[4] This deprotection strategy is a cornerstone of its utility.

1. Catalytic Hydrogenolysis: This is the most common method for Cbz deprotection and involves the use of hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[4][11] The reaction is usually performed in a protic solvent like methanol or ethanol at atmospheric or slightly elevated pressure.

Experimental Protocol: Catalytic Hydrogenolysis of an N-Cbz Protected Dihydropyridine

  • Setup: In a flask suitable for hydrogenation, dissolve the N-Cbz protected dihydropyridine in methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol %) to the solution.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus, evacuate the flask and backfill with hydrogen gas (repeated three times). Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

  • Isolation: Concentrate the filtrate in vacuo to afford the deprotected dihydropyridine.

2. Catalytic Transfer Hydrogenation: An alternative to using hydrogen gas, which can be hazardous, is catalytic transfer hydrogenation.[12][13] In this method, a hydrogen donor molecule, such as ammonium formate, formic acid, or 1,4-cyclohexadiene, is used in conjunction with a palladium catalyst.[12][13] This technique is often faster and can be performed using standard laboratory glassware. Microwave irradiation can further accelerate the deprotection process.[10]

deprotection_pathways cluster_hydro Catalytic Hydrogenolysis cluster_transfer Transfer Hydrogenation start N-Cbz Dihydropyridine hydro H₂, Pd/C (e.g., MeOH, EtOH) start->hydro transfer H-Donor (e.g., HCOONH₄), Pd/C (e.g., MeOH, i-PrOH) start->transfer product Dihydropyridine + Toluene + CO₂ hydro->product transfer->product

Caption: Deprotection pathways for N-Cbz dihydropyridines.

Cycloaddition Reactions

The dihydropyridine ring contains endocyclic double bonds that can participate in cycloaddition reactions. The reactivity of these double bonds is influenced by the N-substituent. 5,6-unsubstituted 1,4-dihydropyridines have been shown to act as activated alkenes in various cycloaddition reactions, including [4+2] and formal [2+2] cycloadditions.[1] The electron-withdrawing N-Cbz group would be expected to decrease the nucleophilicity of the enamine system, potentially favoring reactions where the dihydropyridine acts as the dienophile or dipolarophile with electron-rich partners. Conversely, in reactions with electron-deficient species, the reactivity might be attenuated compared to N-alkyl dihydropyridines. Further research is needed to fully explore the scope and utility of N-Cbz dihydropyridines in cycloaddition chemistry.

Applications in Drug Development and Synthesis

The stability and predictable reactivity of N-Cbz protected dihydropyridines make them valuable intermediates in the synthesis of complex nitrogen-containing heterocycles and in drug discovery programs.

  • Scaffold for Library Synthesis: The robust nature of the N-Cbz group allows for extensive functionalization at other positions of the dihydropyridine ring before its removal in a final step to reveal a primary or secondary amine, which can then be further elaborated.

  • Masked N-Methylamines: The Cbz group can serve as a masked N-methylamine. Treatment with a strong reducing agent like lithium aluminum hydride (LiAlH4) can reduce the carbamate to an N-methyl group.[4]

  • Access to Chiral Dihydropyridines: Asymmetric synthesis of dihydropyridines is of great interest due to the often-enantioselective bioactivity of chiral dihydropyridine drugs.[14] The N-Cbz group can be incorporated into chiral building blocks or be present during asymmetric transformations, providing access to enantiopure N-protected dihydropyridines.

Conclusion

N-Cbz protected dihydropyridines represent a class of synthetic intermediates with a well-defined stability and reactivity profile. The Cbz group acts as a robust guardian of the dihydropyridine nitrogen, allowing for a wide range of chemical transformations to be performed on other parts of the molecule. Its facile removal under mild hydrogenolysis conditions makes it an attractive choice for complex, multi-step syntheses. A thorough understanding of the interplay between the electronic nature of the Cbz group and the inherent reactivity of the dihydropyridine ring is crucial for leveraging these versatile building blocks in the design and synthesis of novel bioactive compounds and functional materials.

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The Solubility Profile of Benzyl 3,4-dihydropyridine-1(2H)-carboxylate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the solubility of Benzyl 3,4-dihydropyridine-1(2H)-carboxylate, a key heterocyclic scaffold of interest in medicinal chemistry. Understanding the solubility of this compound in common organic solvents is paramount for its successful application in drug discovery and development, impacting everything from reaction kinetics and purification to formulation and bioavailability. This document offers a blend of theoretical principles, practical experimental protocols, and synthesized data to empower researchers in their chemical endeavors.

Physicochemical Properties: The Key to Understanding Solubility

To predict and comprehend the solubility of this compound, we must first examine its fundamental physicochemical properties. These parameters govern the intermolecular forces at play between the solute and the solvent, dictating the extent of dissolution.

Table 1: Key Physicochemical Properties of this compound and a Structurally Related Analog.

PropertyThis compoundBenzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylateReference
Molecular FormulaC₁₃H₁₅NO₂C₁₃H₁₃NO₃[1]
Molecular Weight217.26 g/mol 231.25 g/mol [1][2]
XLogP3-AA (Lipophilicity)2.41.2[1][2]
Hydrogen Bond Donor Count00[1][2]
Hydrogen Bond Acceptor Count23[1][2]
Topological Polar Surface Area29.5 Ų46.6 Ų[1][2]
Melting PointNot available72-73 °C[3]

Note: Data for the 4-oxo analog is provided for comparative purposes to infer potential properties.

The structure of this compound features a benzyl group, which is nonpolar, and a dihydropyridine ring with a carbamate linkage. The nitrogen and oxygen atoms in the carbamate group can act as hydrogen bond acceptors. The calculated XLogP3-AA value of 2.4 suggests a moderate degree of lipophilicity, indicating that it will likely favor dissolution in organic solvents over water.[1] The absence of a hydrogen bond donor limits its ability to interact with protic solvents through hydrogen bonding.

Illustrative Solubility Profile in Common Organic Solvents

Table 2: Predicted Solubility of this compound in Common Organic Solvents at Ambient Temperature.

SolventSolvent ClassPredicted SolubilityRationale
Dichloromethane (DCM)HalogenatedVery SolubleThe moderate polarity and ability to engage in dipole-dipole interactions make it an excellent solvent for this compound.
ChloroformHalogenatedVery SolubleSimilar to DCM, its polarity is well-suited to dissolve the solute.
Tetrahydrofuran (THF)EtherSolubleA polar aprotic solvent that can effectively solvate the molecule through dipole-dipole interactions.
Ethyl AcetateEsterSolubleIts polarity is in a suitable range to dissolve the compound.
AcetoneKetoneSolubleA polar aprotic solvent capable of strong dipole-dipole interactions.
AcetonitrileNitrileModerately SolubleWhile polar, its stronger dipole moment might lead to slightly less favorable interactions compared to THF or Acetone.
MethanolPolar ProticSparingly SolubleThe presence of a hydroxyl group allows for hydrogen bonding, which is not as effectively reciprocated by the solute (no H-bond donors).
EthanolPolar ProticSparingly SolubleSimilar to methanol, the dominant intermolecular forces are less compatible.
IsopropanolPolar ProticSparingly SolubleThe bulkier alkyl group further reduces its polarity, potentially slightly improving solubility over methanol and ethanol.
HexaneNonpolarInsolubleThe significant difference in polarity between the nonpolar solvent and the moderately polar solute leads to poor solvation.
TolueneAromaticSparingly SolubleThe aromatic ring can interact with the benzyl group of the solute, but the overall polarity mismatch limits solubility.
WaterAqueousInsolubleThe high polarity of water and its extensive hydrogen-bonding network make it a poor solvent for this moderately lipophilic compound.[6]

Factors Influencing Solubility: A Deeper Dive

The predicted solubility profile in Table 2 is a direct consequence of the interplay between the structural features of this compound and the properties of the solvents.

Polarity Mismatch

The guiding principle of "like dissolves like" is central to understanding the observed trends.[4][5] The solute possesses a moderate polarity due to the carbamate group. Consequently, it exhibits higher solubility in solvents of similar polarity, such as dichloromethane, chloroform, and ethyl acetate. In highly polar protic solvents like water and methanol, the strong solvent-solvent interactions (hydrogen bonding) are not sufficiently overcome by solute-solvent interactions, leading to poor solubility. Conversely, in nonpolar solvents like hexane, the van der Waals forces are too weak to break the solute-solute interactions within the crystal lattice.

Intermolecular Forces

The primary intermolecular forces at play for this compound are dipole-dipole interactions and London dispersion forces. The carbamate moiety provides a significant dipole moment, allowing for favorable interactions with polar aprotic solvents like THF and acetone. The benzyl and dihydropyridine rings contribute to London dispersion forces, which are more significant in less polar solvents. The lack of a hydrogen bond donor is a critical feature, explaining the lower solubility in protic solvents.

Temperature and Pressure

For most solid solutes, solubility increases with temperature.[5] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the lattice energy of the solid. Therefore, for purification via recrystallization, a solvent system where the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures would be ideal. Pressure generally has a negligible effect on the solubility of solids and liquids in liquid solvents.[5]

Experimental Protocol for Solubility Determination

To quantitatively determine the solubility of this compound, a systematic experimental approach is necessary. The following protocol outlines a reliable method for generating accurate solubility data.

Materials and Equipment
  • This compound (high purity)

  • A range of organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Accurately weigh excess solute B Add a known volume of solvent to a vial A->B Transfer C Seal vial and place in a thermostatically controlled shaker B->C D Equilibrate for a set period (e.g., 24-48 hours) C->D E Centrifuge the sample to pellet undissolved solid D->E F Carefully withdraw an aliquot of the supernatant E->F G Dilute the aliquot with a suitable mobile phase F->G H Analyze by HPLC to determine the concentration G->H I Calculate the solubility (e.g., in mg/mL or mol/L) H->I

Caption: Experimental workflow for determining the solubility of a solid compound.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that a solid phase remains after equilibration.

    • Accurately dispense a known volume of each test solvent into the corresponding vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Allow the samples to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that the solution is saturated.[7]

  • Sample Collection and Preparation:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed to pellet the excess solid.

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

    • Dilute the aliquot with a suitable solvent (typically the mobile phase for HPLC analysis) in a volumetric flask to a concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Analyze the calibration standards and the diluted sample aliquots by HPLC.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.

This rigorous experimental approach ensures the generation of reliable and reproducible solubility data, which is crucial for informed decision-making in the drug development pipeline.

Conclusion

The solubility of this compound is a critical parameter that influences its utility in synthetic chemistry and pharmaceutical sciences. Based on its physicochemical properties, it is predicted to be highly soluble in halogenated solvents and polar aprotic solvents, moderately soluble in esters and ketones, and sparingly soluble to insoluble in polar protic and nonpolar solvents. This guide provides a robust framework for understanding, predicting, and experimentally determining the solubility of this important heterocyclic compound, thereby facilitating its effective use in research and development.

References

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Methodological & Application

Application Notes and Protocols: Synthesis of Benzyl 3,4-dihydropyridine-1(2H)-carboxylate from Pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-alkoxycarbonyl-dihydropyridines are pivotal intermediates in the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. Among these, Benzyl 3,4-dihydropyridine-1(2H)-carboxylate is a particularly valuable building block. The benzyloxycarbonyl (Cbz) group serves as a readily removable protecting group, typically under mild hydrogenolysis conditions, facilitating further synthetic transformations.

This document provides a comprehensive guide to the synthesis of this compound from pyridine. The methodology is centered on the reductive N-acylation of pyridine, a robust and efficient one-pot procedure. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step experimental protocol, and discuss critical parameters that influence the reaction's yield and regioselectivity.

Synthetic Strategy and Mechanism

The synthesis proceeds via a two-step, one-pot reaction. The first step involves the activation of the pyridine ring by reaction with benzyl chloroformate to form a highly electrophilic N-acylpyridinium salt.[1][2] The presence of the electron-withdrawing benzyloxycarbonyl group on the nitrogen atom significantly activates the pyridine ring towards nucleophilic attack.

In the second step, a hydride donor, typically sodium borohydride, is introduced to reduce the activated pyridinium salt.[3][4][5][6] The hydride can attack at either the C2 or C4 position of the pyridinium ring. The regioselectivity of this reduction is a critical aspect of the synthesis, with the formation of 1,2- and 1,4-dihydropyridine isomers being the primary competing pathways.[3] For the synthesis of this compound, the desired product is derived from the 1,2-dihydropyridine isomer, which then undergoes tautomerization.

Several factors, including the solvent and reaction temperature, can influence the ratio of the 1,2- to 1,4-dihydropyridine products.[4][7] Lower temperatures generally favor the formation of the 1,2-dihydropyridine isomer.

Visualizing the Reaction Pathway

Synthesis_Workflow Pyridine Pyridine PyridiniumSalt N-Acylpyridinium Salt (in situ) Pyridine->PyridiniumSalt Acylation BenzylChloroformate Benzyl Chloroformate BenzylChloroformate->PyridiniumSalt DihydropyridineIsomers Mixture of 1,2- and 1,4- Dihydropyridine Isomers PyridiniumSalt->DihydropyridineIsomers Reduction SodiumBorohydride Sodium Borohydride SodiumBorohydride->DihydropyridineIsomers Product Benzyl 3,4-dihydropyridine- 1(2H)-carboxylate DihydropyridineIsomers->Product Isomerization & Purification

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocol

This protocol details a reliable method for the synthesis of this compound.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)
PyridineC₅H₅N79.101.0 mL12.4
Benzyl ChloroformateC₈H₇ClO₂170.592.1 mL14.9
Sodium BorohydrideNaBH₄37.830.56 g14.9
Methanol (anhydrous)CH₃OH32.0450 mL-
DichloromethaneCH₂Cl₂84.93As needed-
Saturated aq. NaHCO₃--As needed-
Brine--As needed-
Anhydrous MgSO₄--As needed-
Silica Gel--As needed-
Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol (50 mL) and pyridine (1.0 mL, 12.4 mmol).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (2.1 mL, 14.9 mmol) dropwise to the stirred solution over a period of 15 minutes. A white precipitate of the N-acylpyridinium salt may form.

  • Addition of Reducing Agent: In a separate flask, prepare a solution of sodium borohydride (0.56 g, 14.9 mmol) in methanol (10 mL). Add this solution dropwise to the reaction mixture at -78 °C over 30 minutes.

  • Reaction Progression: Allow the reaction to stir at -78 °C for an additional 2 hours.

  • Quenching: Slowly warm the reaction mixture to room temperature and then quench by the careful addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Characterization Data

The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.

PropertyValue
Molecular Formula C₁₃H₁₅NO₂[8]
Molecular Weight 217.27 g/mol [9]
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃, 400 MHz) δ 7.40-7.28 (m, 5H), 6.55 (dt, J = 7.8, 1.9 Hz, 1H), 5.18 (s, 2H), 4.85 (td, J = 7.8, 4.2 Hz, 1H), 4.02 (t, J = 5.8 Hz, 2H), 2.18 (q, J = 6.8 Hz, 2H), 1.80-1.70 (m, 2H).
¹³C NMR (CDCl₃, 101 MHz) δ 155.2, 136.6, 128.5, 128.0, 127.8, 125.4, 106.9, 67.2, 43.8, 25.4, 21.8.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction.Ensure anhydrous conditions. Check the quality of reagents, especially sodium borohydride.
Over-reduction to tetrahydropyridine or piperidine derivatives.Carefully control the stoichiometry of the reducing agent. Maintain the low reaction temperature.
Formation of 1,4-isomer Reaction temperature too high.Maintain the reaction temperature at -78 °C. The choice of solvent can also influence regioselectivity.[4]
Difficult Purification Presence of unreacted starting materials or side products.Monitor the reaction progress by TLC. Optimize the chromatography conditions for better separation.

Safety Considerations

  • Pyridine: Flammable, toxic, and an irritant. Handle in a well-ventilated fume hood.

  • Benzyl Chloroformate: Corrosive and a lachrymator. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Sodium Borohydride: Reacts with water to produce flammable hydrogen gas. Handle in a dry environment.

  • Dichloromethane: A suspected carcinogen. Use in a well-ventilated fume hood.

Conclusion

The reductive N-acylation of pyridine offers a direct and efficient route to this compound. Careful control of reaction parameters, particularly temperature, is crucial for achieving good yields and regioselectivity. The resulting dihydropyridine is a versatile intermediate for the synthesis of more complex nitrogen-containing heterocyclic scaffolds, making this protocol highly valuable for researchers in medicinal chemistry and drug development.

References

  • Reduction of some 1-substituted pyridinium salts. Journal of the Chemical Society, Perkin Transactions 1. (URL: [Link])

  • Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines. Angewandte Chemie International Edition. (URL: [Link])

  • The sodium borohydride reduction of N-sulfonylpyridinium salts. Synthesis of N-sulfonyl-1,4-(1,2-) dihydropyridines. Canadian Journal of Chemistry. (URL: [Link])

  • A Comparison between KBH4 and NaBH4 in Their Reduction of Pyridinium Salts. Heterocycles. (URL: [Link])

  • Mechanistic Aspects of the Sodium Borohydride Reduction of Pyridinium Ions. CORE. (URL: [Link])

  • Sodium borohydride reduction of sterically hindered pyridinium salts. The Journal of Organic Chemistry. (URL: [Link])

  • This compound. PubChem. (URL: [Link])

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  • N-Amino Pyridinium Salts in Organic Synthesis. PubMed Central. (URL: [Link])

  • Purification and affinity labeling of dihydropyridine receptor from rabbit skeletal muscle membranes. National Institutes of Health. (URL: [Link])

  • A rapid procedure for the purification of cardiac 1,4-dihydropyridine receptors from porcine heart. PubMed. (URL: [Link])

  • The Reduction of Pyridine to 1,4-Dihydropyridine by Lithiumtetrahydroborate in the Presence of Water. Zeitschrift für Naturforschung B. (URL: [Link])

  • Partial reduction of pyridines and the use of dihydropyridines in alkaloid synthesis. Royal Society of Chemistry. (URL: [Link])

  • N-Alkyl pyridinium salts as the active components in materials and... ResearchGate. (URL: [Link])

  • Generation of N-Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Triflates. The Journal of Organic Chemistry. (URL: [Link])

  • 1,2,3,4-Tetrahydropyridine synthesis. Organic Chemistry Portal. (URL: [Link])

  • New strategies to synthesize complex pyridines and tetrahydropyridines using main group chemistry. Mountain Scholar. (URL: [Link])

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  • Synthesis of Novel 1,4- Dihydropyridine Derivatives Bearing Biphenyl-2'-Tetrazole Substitution as Potential Dual Angiotensin II Receptors and Calcium Channel Blockers. National Institutes of Health. (URL: [Link])

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  • Preparation of Pyridines, Part 3: By Acylation. YouTube. (URL: [Link])

  • Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. Advanced Synthesis & Catalysis. (URL: [Link])

  • Benzyl 3,4-dihydro-4-oxo-pyridine-1(2h)-carboxylate. PubChemLite. (URL: [Link])

  • Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. National Institutes of Health. (URL: [Link])

  • Phosgene. Wikipedia. (URL: [Link])

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Protocol for the N-Cbz Protection of 1,2,3,4-Tetrahydropyridine: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed and robust protocol for the N-benzyloxycarbonyl (N-Cbz) protection of 1,2,3,4-tetrahydropyridine. The Cbz group is a cornerstone in modern organic synthesis for the protection of amines, valued for its stability under a range of conditions and its straightforward removal.[1][2][3] This guide is tailored for researchers, scientists, and professionals in drug development, offering not only a step-by-step methodology but also the underlying chemical principles, potential challenges, and troubleshooting strategies. The protocol detailed herein utilizes Schotten-Baumann conditions, a reliable and widely adopted method for the acylation of amines.[4][5][6]

Introduction: The Strategic Importance of Amine Protection

In the intricate landscape of multi-step organic synthesis, the selective protection and deprotection of functional groups is a critical strategic consideration. Amines, being nucleophilic and basic, often require protection to prevent unwanted side reactions during subsequent synthetic transformations.[7][8] The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas, has long been a protecting group of choice for amines due to its remarkable stability to a variety of reagents and conditions, including basic and mildly acidic environments.[1][9] Its removal is typically achieved cleanly via catalytic hydrogenolysis, offering a reliable deprotection strategy that is orthogonal to many other protecting groups.[1][10]

1,2,3,4-Tetrahydropyridine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its nitrogen atom often requires protection to enable selective functionalization at other positions of the ring. The N-Cbz protected derivative serves as a stable intermediate, amenable to a wide array of synthetic manipulations.

Reaction Principle: The Schotten-Baumann Acylation

The N-Cbz protection of 1,2,3,4-tetrahydropyridine is typically achieved through a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the tetrahydropyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl).[1][7] This reaction is commonly performed under Schotten-Baumann conditions, which involve a biphasic system of an organic solvent and an aqueous base.[4][5] The base, typically sodium carbonate or sodium bicarbonate, serves two crucial purposes: it neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation, and it maintains a sufficiently high pH to ensure the amine remains in its free, nucleophilic form.[4][5][6]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the N-Cbz protection of 1,2,3,4-tetrahydropyridine.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Equivalents
1,2,3,4-TetrahydropyridineC₅H₉N83.1310.01.0
Benzyl Chloroformate (Cbz-Cl)C₈H₇ClO₂170.5911.01.1
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.0120.02.0
Dichloromethane (DCM)CH₂Cl₂84.93--
Deionized WaterH₂O18.02--
Brine (Saturated NaCl solution)NaCl58.44--
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04--
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,2,3,4-tetrahydropyridine (10.0 mmol) in dichloromethane (20 mL).

  • Aqueous Base: In a separate beaker, dissolve sodium bicarbonate (20.0 mmol) in deionized water (20 mL).

  • Initial Cooling: Cool the solution of 1,2,3,4-tetrahydropyridine in DCM to 0 °C using an ice-water bath.

  • Addition of Base: Add the aqueous sodium bicarbonate solution to the reaction flask with vigorous stirring.

  • Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (11.0 mmol) dropwise to the biphasic mixture over a period of 15-20 minutes, ensuring the temperature remains at 0 °C. Caution: Benzyl chloroformate is corrosive and lachrymatory. This step should be performed in a well-ventilated fume hood.[11][12][13]

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir vigorously for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Workup - Phase Separation: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Workup - Extraction: Extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Workup - Washing: Combine the organic layers and wash with deionized water (20 mL) followed by brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude N-Cbz-1,2,3,4-tetrahydropyridine can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product as a colorless to pale yellow oil.

Visualizing the Workflow

The following diagram illustrates the key stages of the N-Cbz protection protocol.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve 1,2,3,4-tetrahydropyridine in DCM prep3 Cool amine solution to 0°C prep1->prep3 prep2 Prepare aqueous NaHCO₃ solution react1 Add aqueous NaHCO₃ prep3->react1 react2 Slowly add Cbz-Cl at 0°C react1->react2 react3 Stir at room temperature for 2-4 hours react2->react3 workup1 Separate organic layer react3->workup1 workup2 Extract aqueous layer with DCM workup1->workup2 workup3 Wash combined organic layers workup2->workup3 workup4 Dry over Na₂SO₄ and concentrate workup3->workup4 purify Purify by flash chromatography workup4->purify caption Workflow for N-Cbz Protection

Caption: A flowchart illustrating the key steps in the N-Cbz protection of 1,2,3,4-tetrahydropyridine.

Discussion and Mechanistic Insights

The success of this protocol hinges on several key factors. The use of a biphasic system with vigorous stirring ensures efficient mixing of the reactants.[5] Maintaining a low temperature during the addition of the highly reactive benzyl chloroformate helps to control the exothermicity of the reaction and minimize potential side reactions.[1] The choice of sodium bicarbonate as the base is strategic; it is strong enough to neutralize the generated HCl but generally not strong enough to cause significant hydrolysis of the benzyl chloroformate or epimerization of adjacent stereocenters if present.[1][4]

Mechanism of N-Cbz Protection

The reaction proceeds via a nucleophilic acyl substitution mechanism.

G cluster_mechanism Reaction Mechanism 1,2,3,4-Tetrahydropyridine Benzyl Chloroformate 1,2,3,4-Tetrahydropyridine->Benzyl Chloroformate Nucleophilic Attack Tetrahedral Intermediate Tetrahedral Intermediate Benzyl Chloroformate->Tetrahedral Intermediate N-Cbz-1,2,3,4-tetrahydropyridine Tetrahedral Intermediate->N-Cbz-1,2,3,4-tetrahydropyridine Collapse of Intermediate HCl HCl Tetrahedral Intermediate->HCl Elimination of Cl⁻

Caption: The mechanism of N-Cbz protection of an amine with benzyl chloroformate.

Characterization of N-Cbz-1,2,3,4-tetrahydropyridine

The successful synthesis of the desired product can be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzylic protons of the Cbz group (a singlet around 5.1-5.2 ppm) and the aromatic protons (a multiplet between 7.2-7.4 ppm). The protons of the tetrahydropyridine ring will also exhibit characteristic shifts and coupling patterns.[14][15][16][17]

    • ¹³C NMR: The carbon NMR spectrum will show a signal for the carbamate carbonyl carbon around 155 ppm, along with signals for the benzylic and aromatic carbons of the Cbz group, and the carbons of the tetrahydropyridine ring.[17]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of N-Cbz-1,2,3,4-tetrahydropyridine.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction. - Hydrolysis of benzyl chloroformate. - Insufficient stirring.- Increase reaction time and monitor by TLC. - Ensure the reaction is kept cold during addition of Cbz-Cl and that the reagent is fresh. - Increase the stirring rate to ensure good mixing of the biphasic system.
Presence of Starting Material - Insufficient benzyl chloroformate. - Inefficient reaction.- Use a slight excess of benzyl chloroformate (1.1-1.2 equivalents). - Ensure vigorous stirring and adequate reaction time.
Formation of Side Products - Reaction temperature too high. - Presence of impurities in starting materials.- Maintain the temperature at 0 °C during the addition of Cbz-Cl. - Use purified starting materials.

Conclusion

This application note provides a reliable and well-documented protocol for the N-Cbz protection of 1,2,3,4-tetrahydropyridine. By following the detailed experimental procedure and understanding the underlying chemical principles, researchers can confidently synthesize this important intermediate for use in a variety of synthetic applications. The provided troubleshooting guide should assist in overcoming common experimental challenges, ensuring a high-yielding and successful reaction.

References

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Lokey Lab Protocols. Schotten-Baumann Reaction. [Link]

  • Grokipedia. Schotten–Baumann reaction. [Link]

  • Adding Cbz Protecting Group Mechanism | Organic Chemistry. YouTube. [Link]

  • Lokey Lab Protocols. Protecting Groups. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

  • J&K Scientific LLC. Schotten-Baumann Reaction. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Organic Syntheses. Preparation of Mono-‐Cbz Protected Guanidines. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Taylor & Francis Online. Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. [Link]

  • Wikipedia. Benzyl chloroformate. [Link]

  • National Institutes of Health. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. [Link]

  • ResearchGate. Reagents and conditions: (a) Benzyl chloroformate, Et3N, CH2Cl2; (b).... [Link]

  • The Royal Society of Chemistry. Synthesis. [Link]

  • ResearchGate. ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600. [Link]

  • Organic Chemistry Portal. 1,2,3,4-Tetrahydropyridine synthesis. [Link]

  • RSC Publishing. Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines. [Link]

  • ResearchGate. Scheme 2 One-pot multicomponent synthesis of tetrahydropyridine derivatives 12a-f catalysed by ZnO nanoparticles. [Link]

  • MDPI. A Facile, One-Pot Synthesis of 1,4-Dihydropyridine Derivative by Using Polyaniline Supported Zinc Oxide Nanoparticle via Hantzsch Reaction. [Link]

  • ResearchGate. ¹H NMR spectra of 1,2,3,4-tetrahydropyridine 37 after different time.... [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • SciELO. NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. [Link]

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Application Notes & Protocols: The Strategic Utility of Benzyl 3,4-dihydropyridine-1(2H)-carboxylate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Benzyl 3,4-dihydropyridine-1(2H)-carboxylate, also known as 1-Cbz-1,2,3,4-tetrahydropyridine, is a pivotal synthetic intermediate whose value lies in its versatile reactivity, combining the characteristics of a protected cyclic amine and an electron-rich enamine. This guide provides an in-depth exploration of its synthesis, physicochemical properties, and strategic applications in constructing complex molecular architectures, particularly substituted piperidine rings which are prevalent scaffolds in pharmaceuticals. Detailed protocols for key transformations, including catalytic hydrogenation and conjugate addition, are presented alongside expert insights into reaction mechanisms and experimental design. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this building block for the efficient synthesis of novel chemical entities.

Introduction: The Piperidine Scaffold and the Role of a Key Intermediate

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs and biologically active compounds. Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a rigid framework for orienting functional groups for optimal target engagement. The synthesis of substituted piperidines, especially those with defined stereochemistry, is a central challenge in drug discovery.

This compound emerges as a highly effective precursor for this purpose. The molecule incorporates two key features:

  • The Carboxybenzyl (Cbz) Protecting Group: This widely used amine protecting group offers robust stability across a range of reaction conditions while being readily removable under mild, non-acidic/non-basic hydrogenolysis conditions.[1]

  • The Endocyclic Enamine Moiety: The C5-C6 double bond provides a locus for a variety of chemical transformations. It can be reduced to form the saturated piperidine ring or functionalized through reactions such as conjugate addition, cycloadditions, and cross-coupling, allowing for the introduction of substituents at the 4- and 5-positions.

This guide will dissect the synthetic utility of this intermediate, moving from its preparation to its strategic deployment in core synthetic operations.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is fundamental to its safe and effective use.

PropertyValueSource
IUPAC Name benzyl 3,4-dihydro-2H-pyridine-1-carboxylatePubChem[2]
CAS Number 68471-58-9PubChem[2]
Molecular Formula C₁₃H₁₅NO₂PubChem[2]
Molecular Weight 217.26 g/mol PubChem[2]
Appearance Not specified, typically a solid or oil-
Hazard Statement H301: Toxic if swallowedECHA C&L Inventory[2]

Safety & Handling:

  • Toxicity: Classified as acutely toxic if swallowed.[2] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Synthesis of the Intermediate

The most common route to N-protected dihydropyridines involves the controlled oxidation of the corresponding N-protected piperidone. While the direct synthesis of the title compound is not widely detailed, a highly analogous and illustrative procedure is the synthesis of its 4-oxo derivative, which showcases the core strategy.

cluster_0 Synthesis of a Dihydropyridinone Intermediate start N-Cbz-4-piperidone reagents + IBX, NMO in DMSO start->reagents product Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate reagents->product

Caption: Oxidation of N-Cbz-4-piperidone to the corresponding α,β-unsaturated ketone.

This transformation introduces the endocyclic double bond. A similar strategy, starting from N-Cbz-piperidine and employing a suitable dehydrogenation catalyst or reagent system, can be envisioned for the direct synthesis of this compound.

Key Synthetic Transformations and Applications

The synthetic power of this compound lies in the diverse reactions its enamine moiety can undergo. This section details the most strategically important transformations.

main Benzyl 3,4-dihydropyridine- 1(2H)-carboxylate p1 N-Cbz-Piperidine (Saturated Scaffold) main->p1  Catalytic  Hydrogenation p2 4-Substituted N-Cbz-Piperidine (Functionalized Scaffold) main->p2  Conjugate Addition  (e.g., Gilman Reagents) p3 5-Substituted N-Cbz-Tetrahydropyridine (Cross-Coupled Product) main->p3  Heck/Suzuki Coupling  (via triflate activation) p4 Chiral Piperidines (Asymmetric Synthesis) main->p4  Asymmetric  Catalysis

Caption: Key synthetic pathways originating from the dihydropyridine intermediate.

Reduction to the Piperidine Core

The most fundamental application is the saturation of the double bond to yield N-Cbz-piperidine. This is typically achieved through catalytic hydrogenation.

  • Causality: The reaction proceeds via the addition of hydrogen across the double bond, mediated by a heterogeneous catalyst like Palladium on carbon (Pd/C). This method is highly efficient and clean, often yielding the product in near-quantitative yields.

  • Expert Insight: While this reaction reduces the C=C bond, prolonged reaction times or higher pressures, especially with catalysts like Pearlman's catalyst (Pd(OH)₂/C), can also cleave the Cbz group in the same pot. This can be a strategic advantage for a one-step synthesis of piperidine itself, or a potential side reaction to be controlled by careful monitoring.[1]

Conjugate Addition for C4-Functionalization

The electron-rich double bond is susceptible to attack by soft nucleophiles in a Michael-type or conjugate addition. This is a powerful strategy for introducing carbon-based substituents at the C4 position.

  • Causality: The reaction exploits the enamine-like character of the intermediate. Nucleophiles, such as organocuprates (Gilman reagents) or stabilized enolates, add to the C4 position. The resulting intermediate is then protonated during workup to yield the 4-substituted N-Cbz-piperidine. This approach has been successfully used in the synthesis of σ₁ receptor ligands, where phenyl groups are added via conjugate addition to a related dihydropyridinone system.[3]

  • Trustworthiness: The success of this reaction is highly dependent on the nucleophile. Hard organometallics like Grignard or organolithium reagents may lead to undesired side reactions. The use of copper catalysis is often essential to promote the 1,4-addition over direct attack at the carbamate carbonyl.

Cross-Coupling Reactions for C5-Functionalization

Modern cross-coupling methods can be adapted to functionalize the vinyl C5 position. This typically requires converting the enamine into a more reactive species, such as a vinyl triflate.

  • Causality: By treating the corresponding N-Cbz-4-piperidone with a triflating agent (e.g., triflic anhydride), a vinyl triflate is formed. This triflate is an excellent substrate for palladium-catalyzed cross-coupling reactions like the Suzuki or Heck reactions. This allows for the introduction of a wide array of aryl, heteroaryl, or vinyl groups at the C5 position.[4] This two-step sequence (ketone to triflate, then coupling) provides access to a class of substituted piperidines not easily accessible through other means.

Asymmetric Transformations

The synthesis of enantiomerically pure piperidines is of paramount importance for developing chiral drugs.[5] The dihydropyridine scaffold is an excellent starting point for asymmetric synthesis.

  • Causality: Asymmetric hydrogenation using a chiral catalyst (e.g., a Rhodium or Ruthenium complex with a chiral phosphine ligand) can reduce the double bond enantioselectively, creating a stereocenter at C4 or C3 depending on substitution. Alternatively, asymmetric conjugate addition, mediated by a chiral catalyst, can introduce a substituent at C4 while simultaneously setting the stereocenter.[6][7] These organocatalytic or transition-metal-catalyzed methods are at the forefront of modern synthetic chemistry.

Detailed Experimental Protocols

Disclaimer: These protocols are illustrative and should be adapted and optimized based on specific substrates and laboratory conditions. All reactions should be performed in a well-ventilated fume hood with appropriate PPE.

Protocol 1: Catalytic Hydrogenation to Benzyl Piperidine-1-carboxylate
  • Objective: To saturate the double bond of the title compound.

  • Self-Validation: The reaction can be monitored by TLC or GC-MS, showing the disappearance of the starting material and the appearance of a single, more polar product. The final product can be characterized by ¹H NMR, looking for the disappearance of the vinyl proton signals.

Step-by-Step Methodology:

  • Vessel Preparation: To a hydrogenation flask, add this compound (1.0 eq, e.g., 2.17 g, 10.0 mmol).

  • Solvent Addition: Dissolve the starting material in a suitable solvent such as methanol (MeOH) or ethyl acetate (EtOAc) (approx. 0.1–0.2 M concentration, e.g., 50-100 mL).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (5–10 mol% by weight, e.g., 100-200 mg).

    • Rationale: Pd/C is a highly active and reusable catalyst for hydrogenating double bonds. It is pyrophoric and must be handled with care, preferably wetted with solvent.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker). Purge the flask with hydrogen gas (or use a hydrogen balloon for atmospheric pressure reactions). Pressurize the vessel to the desired pressure (e.g., 50 psi) or stir under a hydrogen atmosphere.

    • Rationale: The hydrogen gas provides the reducing equivalents. Mechanical agitation ensures efficient mixing of the substrate, solvent, catalyst, and hydrogen.

  • Reaction Monitoring: Stir the reaction at room temperature for 2–16 hours. Monitor the reaction progress by taking small aliquots, filtering through Celite or a syringe filter to remove the catalyst, and analyzing by TLC or GC-MS.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen or argon.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent (e.g., MeOH or EtOAc).

    • Rationale: Celite is a fine, porous filter aid that prevents the fine black catalyst powder from passing through the filter paper.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product is often clean enough for subsequent steps. If necessary, purify by flash column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Conjugate Addition of a Grignard Reagent
  • Objective: To introduce an alkyl or aryl group at the C4 position.

  • Self-Validation: Analysis by ¹H NMR should show new signals corresponding to the added substituent and the loss of the vinyl protons. The regioselectivity (1,4- vs. 1,2-addition) can be confirmed by 2D NMR techniques if necessary.

Step-by-Step Methodology:

  • Catalyst Preparation: In a flame-dried, three-neck flask under an argon atmosphere, add Copper(I) iodide (CuI) (5-10 mol%, e.g., 95 mg, 0.5 mmol). Cool the flask to -20 °C.

    • Rationale: The reaction must be run under inert conditions as organometallic reagents are sensitive to air and moisture. CuI is the precursor for the active organocuprate species.

  • Reagent Addition: Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq, in THF) to the stirred suspension of CuI. Stir for 20-30 minutes to allow for the formation of the organocuprate.

  • Substrate Addition: In a separate flask, dissolve this compound (1.0 eq, e.g., 1.09 g, 5.0 mmol) in anhydrous THF. Cool this solution to -78 °C (dry ice/acetone bath).

  • Reaction: Slowly transfer the dihydropyridine solution to the organocuprate suspension at -78 °C via cannula.

    • Rationale: Low temperature is critical to control the reactivity and prevent side reactions.

  • Monitoring: Stir the reaction at -78 °C for 1-3 hours. Warm slowly to 0 °C. Monitor by TLC.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Rationale: The NH₄Cl solution protonates the intermediate enolate and neutralizes the reactive organometallic species.

  • Extraction: Allow the mixture to warm to room temperature. Add diethyl ether or ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the 4-substituted piperidine product.

Conclusion

This compound is more than a simple cyclic amine; it is a strategically designed building block for the synthesis of complex piperidine derivatives. Its masked enamine functionality allows for a diverse range of transformations, from simple saturation to stereocontrolled C-C bond formation. By understanding the causality behind its reactivity and employing validated protocols, researchers can efficiently access novel molecular scaffolds critical to the advancement of medicinal chemistry and drug development.

References

  • Schröder, S., et al. (2020). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC - PubMed Central. Available at: [Link]

  • Cheng, C.-Y., Lee, M.-J., & Chen, J.-Y. (n.d.). An asymmetric synthesis of chiral dihydropyridine calcium channel blockers. Journal of the Chinese Chemical Society. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary. Available at: [Link]

  • Auria-Luna, F., et al. (2017). Asymmetric Organocatalytic Synthesis of Substituted Chiral 1,4-Dihydropyridine Derivatives. The Journal of Organic Chemistry, 82(11), 5516–5523. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Benzyl 3,4-dihydro-4-oxo-pyridine-1(2h)-carboxylate. PubChem Compound Summary. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Benzyl 3,4-dihydro-4-oxo-pyridine-1(2H)-carboxylate. PubChem Compound Summary. Available at: [Link]

  • Sheverdov, V. P., et al. (2022). Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. Molecules, 27(14), 4383. Available at: [Link]

  • Defense Technical Information Center. (n.d.). Piperidine Synthesis. Available at: [Link]

  • Szałabska, K., et al. (2021). Direct Synthesis of Benzhydryl-Functionalized 3,4-Dihydropyridin-2-ones from 2-Pyridones and Their Use in the Formation of Bridged δ-Lactams. Molecules, 26(19), 5998. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 1,2,3,4-Tetrahydropyridine synthesis. Available at: [Link]

  • Krauze, A., et al. (2023). Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties. Molecules, 28(12), 4668. Available at: [Link]

  • Pharmaffiliates. (n.d.). Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. Available at: [Link]

  • Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups. Scientific Letter N°16. Available at: [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Available at: [Link]

  • Yakan, H., et al. (2021). Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H). Journal of the Turkish Chemical Society Section A: Chemistry, 8(3), 859-872. Available at: [Link]

  • Gandomkar, S., et al. (2020). Asymmetric Synthesis of Dihydropinidine Enabled by Concurrent Multienzyme Catalysis and a Biocatalytic Alternative to Krapcho Dealkoxycarbonylation. ACS Catalysis, 10(1), 356-361. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. Available at: [Link]

  • Semantic Scholar. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Available at: [Link]

  • Devaraj, N. K., et al. (2011). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Bioconjugate Chemistry, 22(3), 377-382. Available at: [Link]

  • Organic Chemistry Frontiers. (2022). Asymmetric synthesis of 3-benzyl and allyl isoindolinones by Pd-catalyzed dicarbofunctionalization of 1,1-disubstituted enamides. Available at: [Link]

  • Kim, D., et al. (2020). Iron-catalyzed hydrobenzylation: stereoselective synthesis of (–)-eugenial C. Nature Communications, 11(1), 1-8. Available at: [Link]

  • Pharmaffiliates. (n.d.). Benzyl 4-chloro-3,4-dihydropyridine-1(2H)-carboxylate. Available at: [Link]

  • YouTube. (2020). The Synthesis of 1,2,3,4-Tetrahydrocarbazole. Available at: [Link]

Sources

Application Notes and Protocols for the Deprotection of the Cbz Group from N-(Benzyloxycarbonyl)-1,2,3,4-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Cbz Group and Its Timely Removal

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone in the strategic protection of amines in multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its widespread use stems from its robustness under a variety of reaction conditions, including basic and mildly acidic environments, which allows for the selective manipulation of other functional groups within a complex molecule. The Cbz group's timely and efficient removal is a critical step that unveils the amine functionality for subsequent transformations, leading to the final target compound.

This guide provides a comprehensive overview of the primary methods for the deprotection of the Cbz group from N-(Benzyloxycarbonyl)-1,2,3,4-tetrahydropyridine, a heterocyclic scaffold of significant interest in the development of novel therapeutics. We will delve into the mechanistic underpinnings of each method, provide detailed, field-proven protocols, and offer insights into the selection of the optimal deprotection strategy based on substrate compatibility and laboratory capabilities.

Core Deprotection Methodologies: A Comparative Analysis

The choice of deprotection method is dictated by the overall molecular architecture and the presence of other sensitive functional groups. The principal strategies for Cbz cleavage are catalytic hydrogenolysis and acid-mediated cleavage.

Catalytic Hydrogenolysis: The Workhorse of Cbz Deprotection

Catalytic hydrogenolysis is the most frequently employed method for Cbz removal due to its mild conditions and clean reaction profile.[1] The reaction involves the cleavage of the benzylic C-O bond by hydrogen, catalyzed by a transition metal, typically palladium on carbon (Pd/C).[1][2]

Mechanism of Action: The reaction proceeds through the adsorption of the Cbz-protected amine and hydrogen onto the palladium catalyst surface. The hydrogen molecule is cleaved to form active palladium hydride species, which then reductively cleave the benzylic C-O bond. This releases the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.[3]

Diagram: Mechanism of Catalytic Hydrogenolysis

G cluster_mech Catalytic Hydrogenolysis Mechanism Cbz_amine R₂N-Cbz Carbamic_acid [R₂N-COOH] (Unstable Carbamic Acid) Cbz_amine->Carbamic_acid H₂ / Pd/C H2 H₂ PdC Pd/C Catalyst Amine R₂NH (Deprotected Amine) Carbamic_acid->Amine Spontaneous Decarboxylation Toluene Toluene CO2 CO₂

Caption: Cbz deprotection via catalytic hydrogenolysis.

Protocol 1.1: Standard Hydrogenolysis with Hydrogen Gas

This is the classic and highly efficient method for Cbz deprotection.

Materials:

  • N-(Benzyloxycarbonyl)-1,2,3,4-tetrahydropyridine

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Methanol or Ethanol

  • Hydrogen gas (H₂) balloon or cylinder

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-(Benzyloxycarbonyl)-1,2,3,4-tetrahydropyridine (1.0 eq) in methanol or ethanol (10-20 mL per mmol of substrate).

  • Inerting: Purge the flask with an inert gas.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% Pd) to the solution. Safety Note: Pd/C can be pyrophoric; handle with care and avoid ignition sources.[4]

  • Hydrogenation: Seal the flask and carefully evacuate and backfill with hydrogen gas. Repeat this cycle three times. For laboratory scale, a balloon filled with hydrogen is often sufficient.

  • Reaction: Stir the mixture vigorously at room temperature under a hydrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, carefully purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 1,2,3,4-tetrahydropyridine. Further purification can be performed by distillation or chromatography if necessary.

Protocol 1.2: Catalytic Transfer Hydrogenation

This method offers a safer and often more convenient alternative to using hydrogen gas, as it employs a hydrogen donor in solution.[5] Ammonium formate is a commonly used hydrogen donor.[6]

Materials:

  • N-(Benzyloxycarbonyl)-1,2,3,4-tetrahydropyridine

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Ammonium formate (HCOONH₄)

  • Methanol or Ethanol

  • Celite®

Procedure:

  • Reaction Setup: To a solution of N-(Benzyloxycarbonyl)-1,2,3,4-tetrahydropyridine (1.0 eq) in methanol or ethanol, add 10% Pd/C (5-10 mol% Pd).

  • Hydrogen Donor Addition: Add ammonium formate (3-5 eq) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. Monitor by TLC or LC-MS.

  • Work-up and Isolation: Follow the same work-up and isolation procedure as described in Protocol 1.1.

Diagram: Experimental Workflow for Catalytic Hydrogenolysis

G cluster_workflow Workflow: Catalytic Hydrogenolysis Start Dissolve Cbz-tetrahydropyridine in Solvent (MeOH/EtOH) Add_Catalyst Add Pd/C Catalyst Start->Add_Catalyst Hydrogenate Introduce Hydrogen Source (H₂ gas or Transfer Reagent) Add_Catalyst->Hydrogenate React Stir at Room Temperature Hydrogenate->React Monitor Monitor by TLC/LC-MS React->Monitor Filter Filter through Celite Monitor->Filter Reaction Complete Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify (if necessary) Concentrate->Purify End Isolated 1,2,3,4-Tetrahydropyridine Purify->End

Caption: General workflow for Cbz deprotection via catalytic hydrogenolysis.

Acid-Mediated Cleavage: A Metal-Free Alternative

For substrates that are sensitive to catalytic hydrogenation (e.g., containing other reducible functional groups), acid-mediated cleavage provides a viable alternative.[7] Strong acids like hydrogen bromide in acetic acid (HBr/AcOH) are effective but can be harsh. Milder acidic conditions are also being developed.[6]

Mechanism of Action: The mechanism involves protonation of the carbamate oxygen, followed by nucleophilic attack of the counter-ion (e.g., bromide) at the benzylic carbon (an SN2-type displacement) or through the formation of a benzyl cation (an SN1-type mechanism). The resulting unstable carbamic acid then decarboxylates.

Diagram: Mechanism of Acid-Mediated Cleavage

G cluster_mech_acid Acid-Mediated Cleavage Mechanism Cbz_amine R₂N-Cbz Protonated_Cbz Protonated Cbz Intermediate Cbz_amine->Protonated_Cbz Protonation HBr HBr Carbamic_acid [R₂N-COOH] (Unstable Carbamic Acid) Protonated_Cbz->Carbamic_acid Br⁻ Attack (SN1/SN2) Benzyl_Bromide Benzyl Bromide Amine R₂NH₂⁺ Br⁻ (Amine Salt) Carbamic_acid->Amine Decarboxylation

Sources

Application Note: A Strategic Approach to the Chromatographic Purification of Benzyl 3,4-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive guide to the chromatographic purification of Benzyl 3,4-dihydropyridine-1(2H)-carboxylate, a key heterocyclic intermediate in pharmaceutical research and development. Addressing the inherent challenges of purifying basic amines, this note details optimized protocols for both normal-phase flash chromatography and reversed-phase high-performance liquid chromatography (RP-HPLC). The methodologies are grounded in established chromatographic principles, emphasizing rational solvent selection, the use of mobile phase modifiers to ensure peak symmetry and resolution, and a systematic approach to method development.

Introduction: The Purification Challenge

This compound, also known as N-Cbz-1,2,3,4-tetrahydropyridine, is a valuable building block in organic synthesis. Its molecular structure incorporates a benzyl carbamate protecting group and a basic tetrahydropyridine ring. The purity of this intermediate is paramount, as contaminants can lead to side reactions, impact yield, and introduce impurities in subsequent synthetic steps, a critical consideration in drug development pathways.

The primary challenge in the purification of this and similar basic compounds via silica gel chromatography stems from the interaction between the basic nitrogen atom and the acidic silanol groups (Si-OH) on the silica surface. This interaction often leads to significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the compound to the stationary phase. Therefore, a successful purification strategy must actively mitigate these undesirable interactions.

Physicochemical Properties & Synthesis Context

A thorough understanding of the target molecule's properties is the foundation of an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₃H₁₅NO₂[1]
Molecular Weight 217.26 g/mol [1]
Predicted XLogP3 2.4[1]
Appearance Powder[2]

The synthesis of dihydropyridine derivatives, often via methods like the Hantzsch synthesis, can introduce a variety of impurities.[3][4] For N-Cbz protected compounds, common impurities may include:

  • Starting Materials: Unreacted 1,2,3,4-tetrahydropyridine or benzyl chloroformate.

  • Byproducts of Protection: Benzyl alcohol.

  • Over-oxidized Species: The corresponding aromatic pyridine derivative.

  • Reaction Solvents and Reagents.

The Core Principle: Managing Amine-Silica Interactions

To achieve efficient purification, the interaction between the basic amine and acidic silica must be controlled. Two primary strategies are employed:

  • Normal-Phase Chromatography with a Basic Modifier: In this approach, a small amount of a volatile base, such as triethylamine (TEA) or ammonium hydroxide, is added to the mobile phase. This competing base effectively neutralizes the acidic silanol sites on the silica gel, preventing the target amine from binding strongly and allowing it to elute with symmetrical peak shape.[5][6]

  • Reversed-Phase Chromatography at High pH: In reversed-phase chromatography (e.g., using a C18 column), basic compounds are best separated when they are in their neutral, free-base form. This is achieved by using a mobile phase buffered at a pH at least two units above the pKa of the amine.[5] At high pH, the amine is deprotonated, increasing its hydrophobicity and retention on the non-polar stationary phase, which enhances separation.

Method Development Workflow

A systematic approach to method development saves time and resources while ensuring a robust final protocol. The workflow begins with small-scale scouting via Thin-Layer Chromatography (TLC) to rapidly identify promising conditions for scaling up to flash chromatography.

G cluster_0 Phase 1: Initial Scouting cluster_1 Phase 2: Preparative Purification cluster_2 Phase 3: Analysis A Crude Reaction Mixture B TLC Analysis (Normal Phase) Scout Hexane/EtOAc +/- 1% TEA A->B C Identify Solvent System (Target Rf ≈ 0.3) B->C D Normal-Phase Flash Chromatography (Bulk Purification) C->D Scale-up Conditions E Reversed-Phase HPLC (High-Purity Polishing) C->E For High-Purity Needs F Collect & Combine Fractions (Guided by TLC/UV) D->F E->F D_note Isocratic or Shallow Gradient Elution E_note Water/Acetonitrile Gradient with High pH Buffer G Solvent Evaporation F->G H Purity Assessment (LC-MS, NMR) G->H I Pure Compound (>98%) H->I

Caption: Workflow for purification of this compound.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Normal-Phase Flash Chromatography (Bulk Purification)

This method is ideal for purifying gram-scale quantities of the crude product to >95% purity.

A. Materials and Reagents

  • Silica Gel (40-63 µm particle size)[7]

  • Solvents: Hexanes (Hex), Ethyl Acetate (EtOAc) - HPLC grade

  • Additive: Triethylamine (TEA)

  • Crude this compound

  • Glass chromatography column

  • Air or nitrogen pressure source

  • Fraction collection tubes

  • TLC plates (silica gel 60 F₂₅₄) and development chamber

B. Method Development (TLC)

  • Prepare a stock solution of your crude material in a suitable solvent (e.g., dichloromethane).

  • Prepare three eluent systems in separate TLC chambers:

    • 80:20 Hex/EtOAc

    • 70:30 Hex/EtOAc

    • 60:40 Hex/EtOAc

  • Add 0.5-1% TEA to each eluent system to prevent peak tailing.

  • Spot the crude material on three TLC plates and develop one in each chamber.

  • Visualize the plates under UV light (254 nm). Identify the solvent system where the main product spot has a Retention Factor (Rf) of approximately 0.3.[6] This will be your starting mobile phase for the column.

C. Step-by-Step Protocol

  • Column Packing: Securely plug the column outlet with cotton or a frit. Add a small layer of sand. Fill the column with dry silica gel (typically to a height of 6-10 inches).[6] Gently tap the column to ensure even packing. Add another layer of sand on top of the silica bed.

  • Equilibration: Pre-elute the packed column with the chosen mobile phase (e.g., 70:30 Hex/EtOAc + 1% TEA). Run 2-3 column volumes of solvent through to ensure the entire silica bed is equilibrated with the base.

  • Sample Loading:

    • Wet Loading (Recommended): Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Carefully pipette the solution onto the top layer of sand.[6]

    • Dry Loading: If the compound has poor solubility, dissolve it in a solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add this dry powder onto the top of the packed column.[6]

  • Elution: Carefully fill the column with the mobile phase. Apply gentle air or nitrogen pressure to achieve a steady flow rate. The goal is to separate the compound bands as they travel down the column.

  • Fraction Collection: Collect fractions in test tubes. Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light.

  • Analysis and Pooling: Combine the fractions that contain the pure product.

  • Solvent Removal: Evaporate the solvent from the pooled fractions using a rotary evaporator to yield the purified product.

Protocol 2: Reversed-Phase HPLC (High-Purity Polishing)

This method is suitable for obtaining milligram quantities of the compound with very high purity (>99%), often as a final polishing step.

A. Instrumentation and Materials

  • Preparative HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 10 µm particle size)

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH adjusted to 9.5

  • Mobile Phase B: Acetonitrile

  • Purified water and HPLC-grade solvents

B. Step-by-Step Protocol

  • Sample Preparation: Dissolve the compound (already partially purified by flash chromatography) in a minimal amount of a 50:50 mixture of Mobile Phase A and B. Filter the sample through a 0.45 µm syringe filter.

  • System Equilibration: Equilibrate the column with the starting conditions of the gradient (e.g., 95% A, 5% B) for at least 10-15 column volumes or until the baseline is stable.

  • Injection and Elution: Inject the sample onto the column. Run a linear gradient to elute the compound. A typical gradient might be:

Time (min)% Mobile Phase A% Mobile Phase B
0955
5955
25595
30595
31955
40955
  • Detection and Fraction Collection: Monitor the column eluate at a suitable wavelength (e.g., 254 nm or 265 nm) to detect the aromatic rings. Collect the peak corresponding to the target compound.

  • Product Recovery: Lyophilize (freeze-dry) the collected fraction to remove the aqueous mobile phase and obtain the final, high-purity product.

Troubleshooting Common Issues

ProblemProbable Cause(s)Solution(s)
Peak Tailing (Normal Phase) Insufficient base in the mobile phase; acidic silanol interactions.Increase TEA or NH₄OH concentration in the eluent to 1-2%. Ensure the column is fully equilibrated before loading.
Poor Separation / Co-elution Incorrect mobile phase polarity.Re-optimize the solvent system using TLC. For flash chromatography, consider using a shallower gradient or isocratic elution.
Compound Stuck on Column Mobile phase is too weak (non-polar).Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).
Low Recovery Irreversible adsorption; compound instability on silica.Use the dry loading method. If instability is suspected, switch to a less acidic stationary phase like alumina or use reversed-phase chromatography.

Conclusion

The successful chromatographic purification of this compound is readily achievable through a strategic and well-informed approach. For bulk purification, normal-phase flash chromatography on silica gel with a basified mobile phase is highly effective and economical. For applications demanding the highest level of purity, a subsequent polishing step using reversed-phase HPLC at an elevated pH provides an excellent orthogonal separation method. By understanding the chemistry of the target molecule and systematically developing the separation method, researchers can consistently obtain this valuable intermediate with the high purity required for advanced scientific discovery.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15637681, this compound. Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. (Referenced in[6])

  • International Journal of Pharmaceutical Research & Analysis. (n.d.). Flash chromatography. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]

  • Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of Benzyl 3,4-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive technical guide provides a detailed protocol for the large-scale synthesis of Benzyl 3,4-dihydropyridine-1(2H)-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require a robust and scalable method for the production of this compound.

Introduction and Significance

This compound, also known as N-(Benzyloxycarbonyl)-1,2,3,4-tetrahydropyridine, is a key intermediate in the synthesis of a variety of biologically active molecules. The dihydropyridine scaffold is a privileged structure in medicinal chemistry, most notably recognized for its presence in the nifedipine-class of L-type calcium channel blockers used in the treatment of hypertension.[1] The benzyl carbamate (Cbz) protecting group offers a stable yet readily cleavable functionality, making this compound a versatile synthon for further elaboration in multi-step synthetic campaigns. The development of a scalable and reproducible synthesis is therefore of significant importance for enabling drug discovery programs and process development activities.

This guide details a two-step synthetic sequence commencing with the reduction of pyridine to 1,2,3,4-tetrahydropyridine, followed by its N-protection with benzyl chloroformate. The rationale behind the chosen synthetic strategy is centered on the availability and low cost of the starting materials, as well as the operational simplicity and scalability of each step.

Synthetic Strategy and Mechanistic Overview

The overall synthetic transformation is depicted below. The process begins with the partial reduction of the aromatic pyridine ring to yield the cyclic enamine, 1,2,3,4-tetrahydropyridine. This intermediate is then immediately protected in the second step to prevent instability and side reactions.

Overall Reaction Scheme:

Synthetic Pathway Pyridine Pyridine THP 1,2,3,4-Tetrahydropyridine Pyridine->THP Reduction (e.g., LiBH4/H2O) Target Benzyl 3,4-dihydropyridine- 1(2H)-carboxylate THP->Target N-Protection (Benzyl Chloroformate, Base) Synthesis_Workflow cluster_Step1 Step 1: Synthesis of 1,2,3,4-Tetrahydropyridine cluster_Step2 Step 2: Synthesis of this compound cluster_Purification Purification and Analysis A1 Reaction Setup: Pyridine, LiBH4, THF A2 Controlled Water Addition A1->A2 A3 Reflux (12-16h) A2->A3 A4 Work-up and Extraction A3->A4 A5 Concentration (Crude Product) A4->A5 B1 Reaction Setup: Crude THP, Base, Solvent A5->B1 Immediate Use B2 Addition of Benzyl Chloroformate at 0°C B1->B2 B3 Reaction at RT (4-6h) B2->B3 B4 Aqueous Work-up B3->B4 B5 Extraction and Washing B4->B5 B6 Drying and Concentration B5->B6 C1 Flash Column Chromatography or Crystallization B6->C1 C2 Characterization (NMR, IR, MS) C1->C2 C3 Final Product C2->C3

Sources

The Strategic Utility of Benzyl 3,4-Dihydropyridine-1(2H)-carboxylate in the Synthesis of Bioactive Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Piperidine Ring in Medicinal Chemistry

The piperidine scaffold is a cornerstone of modern drug discovery, recognized as one of the most prevalent nitrogen-containing heterocyclic motifs in pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for potent and selective interactions with a vast array of biological targets. Consequently, the development of robust and versatile synthetic pathways to access functionally decorated piperidines is of paramount importance to medicinal chemists and drug development professionals.

Benzyl 3,4-dihydropyridine-1(2H)-carboxylate and its congeners, particularly the N-benzyloxycarbonyl (Cbz) protected tetrahydropyridines, are powerful and versatile intermediates in this endeavor.[2] The Cbz group provides robust protection of the nitrogen atom throughout various synthetic transformations while also activating the ring system for specific modifications. The dihydropyridine core itself offers multiple avenues for functionalization, including catalytic reduction to the saturated piperidine ring and conjugate additions to activated positions.

These application notes provide an in-depth guide to leveraging these intermediates, focusing on field-proven strategies and detailed protocols for the synthesis of complex, bioactive piperidine derivatives. We will explore the synthesis of a key activated intermediate, its subsequent elaboration via conjugate addition, and the final transformation into the piperidine core, using the synthesis of potent σ1 receptor ligands as a guiding example.

Application Note 1: Synthesis of the Key Intermediate: Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

A critical precursor for the synthesis of a range of 4-substituted piperidines is the corresponding 4-oxo-dihydropyridine derivative. This α,β-unsaturated ketone (enone) system is primed for 1,4-conjugate addition reactions, a powerful C-C bond-forming strategy. The synthesis of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate from the readily available N-Cbz-4-piperidone provides a reliable entry point to this versatile intermediate.

Causality of Experimental Choices: The oxidation of N-Cbz-4-piperidone to introduce a double bond in conjugation with the ketone is a non-trivial transformation. The use of 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO) is an effective method for this dehydrogenation. IBX is a hypervalent iodine reagent that acts as a potent oxidant under relatively mild conditions. The addition of 4-methylmorpholine N-oxide (NMO) can serve to regenerate the active oxidant or act as a co-oxidant, improving reaction efficiency. The reaction is conducted in the dark to prevent potential light-induced side reactions.

Detailed Experimental Protocol: Synthesis of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (7b)

This protocol is adapted from the synthesis of σ1 receptor ligands as described by Weiss et al.[3]

Materials:

  • N-Benzyl-4-piperidone (precursor to be oxidized, if starting from the saturated piperidone)

  • 2-Iodoxybenzoic acid (IBX), stabilized with 20% benzoic acid

  • 4-Methylmorpholine N-oxide (NMO)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane, Ethyl Acetate)

Procedure:

  • In a round-bottom flask protected from light, dissolve 2-iodoxybenzoic acid (IBX, 1.3 equivalents) and 4-methylmorpholin-4-oxide (NMO, 3.4 equivalents) in anhydrous DMSO (approx. 5-6 mL per gram of IBX).

  • In a separate flask, dissolve the starting N-Cbz-4-piperidone (1.0 equivalent) in anhydrous DMSO (approx. 7-8 mL per gram of piperidone).

  • Add the piperidone solution to the IBX/NMO solution dropwise at room temperature.

  • Stir the reaction mixture vigorously at 30°C for 72 hours, ensuring the flask is protected from light (e.g., wrapped in aluminum foil).

  • Upon completion (monitored by TLC), pour the reaction mixture into a saturated aqueous solution of NaHCO₃ (approx. 20 mL per gram of starting piperidone).

  • Extract the aqueous mixture with diethyl ether (3 x 20 mL per gram of starting piperidone).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, brine, and water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in dichloromethane) to yield the pure product.

Expected Results: This procedure typically yields the desired Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate as a colorless solid with a yield of approximately 83%.[3]

Application Note 2: C-C Bond Formation via Conjugate Addition

With the enone system of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate in hand, the strategic introduction of substituents at the 4-position can be achieved. Phenyl conjugate addition, for example, is a key step in building the core of certain bioactive molecules, including the σ1 receptor ligands that are the focus of our example.

Causality of Experimental Choices: The 1,4-conjugate addition of an organoboron reagent (a Suzuki-Miyaura type reaction) is a highly efficient method for forming C-C bonds. Phenylboronic acid is used as the source of the phenyl nucleophile. A rhodium catalyst, such as [Rh(cod)(MeCN)₂]BF₄, is particularly effective for this transformation, often providing high yields and selectivity for the 1,4-adduct over the 1,2-adduct.

Overall Synthetic Workflow Diagram

G cluster_0 Synthesis of Key Intermediate cluster_1 Scaffold Elaboration cluster_2 Functionalization & Bioactive Compound Generation A N-Cbz-4-Piperidone B Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate A->B IBX, NMO, DMSO, 30°C, 72h C 4-Phenyl-N-Cbz-Piperidin-4-one (Post Conjugate Addition) B->C PhB(OH)₂, Rh catalyst D Homologation & Amination C->D Multi-step sequence E Bioactive σ1 Receptor Ligands (e.g., Aminoethyl-piperidines) D->E Reductive Amination / Alkylation

Caption: Synthetic pathway from N-Cbz-4-piperidone to bioactive σ1 receptor ligands.

Application Note 3: Reduction to the Piperidine Core via Catalytic Hydrogenation

The final and often crucial step in converting the dihydropyridine intermediate into the desired bioactive scaffold is the saturation of the ring to form the piperidine core. Catalytic hydrogenation is the most common and efficient method for this transformation.

Causality of Experimental Choices: Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas (H₂) is a standard and highly effective method for reducing the double bond of the dihydropyridine ring.[4] An important consideration is the concomitant cleavage of the Cbz protecting group under these conditions. The benzyl C-O bond is susceptible to hydrogenolysis, which simultaneously reduces the double bond and deprotects the nitrogen, yielding the free secondary amine (the piperidine). This can be a highly efficient final step, directly providing the core amine for further functionalization if needed.

Detailed Experimental Protocol: Catalytic Hydrogenation of an N-Cbz Dihydropyridine

This is a general protocol that can be adapted from standard procedures.[4]

Materials:

  • N-Cbz-(dihydro)pyridine substrate

  • Palladium on carbon (10% Pd/C)

  • Methanol (or Ethanol, Ethyl Acetate)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve the N-Cbz-(dihydro)pyridine substrate in a suitable solvent like methanol (approx. 15-20 mL per gram of substrate) in a flask equipped with a stir bar.

  • Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the substrate).

  • Securely attach a hydrogen-filled balloon to the flask.

  • Evacuate the flask under vacuum to remove air and then backfill with hydrogen from the balloon. Repeat this evacuation-backfill cycle two more times.

  • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (from the balloon).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude piperidine product.

  • Further purification can be performed by crystallization or chromatography if necessary.

Data Presentation: Biological Activity of Synthesized Piperidine Derivatives

The synthetic strategies outlined above have been successfully employed to produce a series of 4-(2-aminoethyl)piperidine derivatives with potent activity as σ1 receptor ligands and significant antiproliferative effects. The biological data for selected compounds from the source literature are summarized below.[3]

CompoundPiperidine N-Substituentσ1 Ki (nM)σ2 Ki (nM)σ1/σ2 SelectivityAntiproliferative Activity (MCF-7, GI₅₀ in µM)
4a -CH₃15900609.8
20a -CH₂-Cyclohexyl478401813
21a -CH₂Ph114847.9
22a 4-phenylpiperazine169606011
Workflow for Bioactive Compound Synthesis

G start Start: N-Cbz-4-Piperidone step1 Oxidation (IBX, NMO) start->step1 intermediate1 Key Intermediate: Benzyl 4-oxo-3,4- dihydropyridine-1(2H)-carboxylate step1->intermediate1 step2 Conjugate Addition (e.g., PhB(OH)₂) intermediate1->step2 intermediate2 4-Aryl-Piperidinone Scaffold step2->intermediate2 step3 Homologation & Amination intermediate2->step3 final_product Final Bioactive Piperidine Derivatives step3->final_product

Caption: Step-wise workflow for the synthesis of bioactive piperidines.

Conclusion and Future Outlook

This compound and its derivatives are demonstrably valuable platforms for the synthesis of complex and biologically active piperidines. The protocols and strategies detailed herein—encompassing the synthesis of activated intermediates, strategic C-C bond formation, and controlled reduction to the piperidine core—provide a robust framework for researchers in drug discovery. The ability to generate diverse libraries of substituted piperidines from these common precursors underscores their importance. Future work will likely focus on asymmetric variations of these reactions to access enantiomerically pure piperidine derivatives, further enhancing the utility of this powerful synthetic approach.

References

  • Weiss, M., et al. (2020). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl 3,4-dihydro-4-oxo-pyridine-1(2H)-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Mykhaylenko, O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

Sources

Troubleshooting & Optimization

Common side reactions in the synthesis of Benzyl 3,4-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Benzyl 3,4-dihydropyridine-1(2H)-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. Here, we provide in-depth technical guidance in a question-and-answer format, addressing specific issues you may encounter during your experiments.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis of this compound, which is typically prepared by the partial reduction of the corresponding N-Cbz-pyridinium salt.

Question 1: My reaction yields are consistently low, and I observe multiple unexpected spots on my TLC plate. What are the likely side reactions?

Answer:

Low yields and the presence of multiple byproducts in the synthesis of this compound often point to several competing side reactions. The most common culprits include over-reduction, oxidation of the desired product, and dimerization.

  • Over-reduction: The intended partial reduction of the pyridinium ring can proceed further to yield the fully saturated piperidine derivative, Benzyl piperidine-1-carboxylate. This is particularly prevalent with strong reducing agents or prolonged reaction times.

  • Oxidation: The target compound, a dihydropyridine, is susceptible to oxidation, which leads to the reformation of the aromatic pyridinium salt. This can occur during the reaction or workup if exposed to air or other oxidizing agents.[1][2]

  • Dimerization: Dihydropyridine intermediates can undergo dimerization, leading to the formation of higher molecular weight byproducts.[3][4] This is often facilitated by certain reaction conditions and the inherent reactivity of the dihydropyridine ring.

To diagnose the specific issue, it is crucial to characterize the byproducts using techniques like LC-MS and NMR spectroscopy.

Question 2: I suspect over-reduction to the piperidine derivative is the primary issue. How can I control the selectivity of the reduction?

Answer:

Achieving selective partial reduction of the pyridinium salt is the cornerstone of this synthesis. Here’s a systematic approach to minimize over-reduction:

1. Choice of Reducing Agent:

The reactivity of the reducing agent is paramount. Milder reducing agents are preferred to selectively target the pyridinium ring without reducing the dihydropyridine intermediate further.

Reducing AgentTypical ConditionsSelectivityNotes
Sodium Borohydride (NaBH₄) Methanol, 0 °C to rtGoodA common and effective choice. Temperature control is crucial.
Sodium Cyanoborohydride (NaBH₃CN) Acidic pHGoodLess reactive than NaBH₄, often providing better selectivity.
Lithium Aluminium Hydride (LiAlH₄) Anhydrous THF, 0 °CPoorHighly reactive and generally not recommended as it leads to over-reduction.

2. Reaction Temperature:

Lowering the reaction temperature is a critical parameter for controlling selectivity. Performing the reduction at 0 °C or even lower temperatures can significantly slow down the rate of the second reduction step (dihydropyridine to piperidine), thus favoring the desired product.

3. Stoichiometry of the Reducing Agent:

Careful control of the molar equivalents of the reducing agent is essential. Using a slight excess (e.g., 1.1-1.5 equivalents) is often sufficient. A large excess will invariably lead to over-reduction.

Workflow for Optimizing Reduction Selectivity:

Troubleshooting Dimerization Problem High MW Byproduct Observed Suspected Dimerization Solution1 Reduce Reaction Concentration Disfavors bimolecular reaction Problem->Solution1 Solution2 Lower Reaction Temperature Reduces reaction rate Problem->Solution2 Solution3 Control pH During Workup Stabilizes dihydropyridine Problem->Solution3 Outcome Reduced Dimer Formation Improved Product Purity Solution1->Outcome Solution2->Outcome Solution3->Outcome

Sources

Technical Support Center: Synthesis of Benzyl 3,4-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the synthesis and optimization of Benzyl 3,4-dihydropyridine-1(2H)-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic scaffold. As a protected form of a dihydropyridine, its successful synthesis is a critical step in many multi-step synthetic routes. This document provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges and help you optimize your reaction yields.

Section 1: Foundational Concepts & Synthesis Overview

This section covers the fundamental aspects of the synthesis, including the reaction mechanism and a baseline experimental protocol.

Q1: What is the general synthetic strategy for preparing this compound?

The most direct and common strategy for synthesizing this compound involves the N-protection of a pre-formed 1,2,3,4-tetrahydropyridine ring. The reaction is a nucleophilic acyl substitution where the secondary amine of the tetrahydropyridine ring attacks the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl). A non-nucleophilic base is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

The overall transformation is illustrated below:

G SM 1,2,3,4-Tetrahydropyridine Reaction SM->Reaction Solvent (e.g., DCM) 0°C to RT CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Reaction Solvent (e.g., DCM) 0°C to RT Base Base (e.g., Pyridine, TEA) Base->Reaction Solvent (e.g., DCM) 0°C to RT Product Benzyl 3,4-dihydropyridine- 1(2H)-carboxylate Salt Base•HCl Salt Reaction->Product Reaction->Salt

Caption: General reaction scheme for N-Cbz protection.
Q2: Can you provide a detailed, step-by-step experimental protocol for this synthesis?

Certainly. The following protocol is a robust starting point. Remember to always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Experimental Protocol: Synthesis of this compound

Materials:

  • 1,2,3,4-Tetrahydropyridine

  • Benzyl Chloroformate (Cbz-Cl)[1][2]

  • Triethylamine (TEA) or Pyridine (dried)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 1,2,3,4-tetrahydropyridine (1.0 eq) and anhydrous DCM. Cool the flask to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.2 eq) to the stirred solution.

  • Addition of Cbz-Cl: Add benzyl chloroformate (1.1 eq) dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

    • Causality Note: Benzyl chloroformate is highly reactive and moisture-sensitive.[2] Slow, cold addition prevents temperature spikes that could lead to side reactions. The base is critical for scavenging the HCl generated in situ.[3]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: Once complete, cool the mixture back to 0 °C and slowly quench by adding saturated NaHCO₃ solution to neutralize any remaining acid.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Workup - Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.

Section 2: Troubleshooting Guide for Low Yield

Low yield is the most common issue faced by researchers. This section breaks down the potential causes and provides targeted solutions.

Troubleshooting Start Low Yield Reported Cause1 Cause1 Start->Cause1 Cause2 Cause2 Start->Cause2 Cause3 Cause3 Start->Cause3 Sol1 Sol1 Cause1->Sol1 Sol2 Sol2 Cause2->Sol2 Sol3 Sol3 Cause3->Sol3

Caption: Troubleshooting logic for low product yield.
Q3: My reaction is incomplete, with significant starting material remaining. What should I check?

An incomplete reaction is typically due to issues with reagents or conditions.

  • Reagent Quality: Benzyl chloroformate degrades upon exposure to moisture, forming benzyl alcohol and HCl.[2] Use a fresh bottle or a recently opened one that has been stored properly under an inert atmosphere.

  • Insufficient Base: The reaction generates one equivalent of HCl. If the base is not present in a slight excess (we recommend 1.2-1.5 eq), the HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

  • Reaction Temperature: While the initial addition should be at 0 °C to control exothermicity, the reaction often requires warming to room temperature to proceed to completion at a reasonable rate. If you hold the temperature at 0 °C for the entire duration, the reaction may be too slow.

Q4: My TLC shows multiple new spots, and the desired product spot is weak. What are the likely side products?

The formation of multiple side products points towards degradation or competing reaction pathways.

  • Benzyl Alcohol: This is the most common impurity, arising from the hydrolysis of Cbz-Cl. It can be identified on TLC as it is typically more polar than the product. Using strictly anhydrous conditions is the best prevention.

  • Oxidized Product (N-Cbz-Pyridine): Dihydropyridine rings can be sensitive to air oxidation, leading to the formation of the corresponding aromatic pyridine derivative. If this is a persistent issue, consider degassing your solvent and running the reaction under a strict inert atmosphere (e.g., Argon).

  • Di-Cbz Piperidine (over-reaction): While less common with secondary amines, ensure stoichiometry is correct to avoid potential side reactions.

Table 1: Typical TLC Data

Compound Typical Rf Value (20% EtOAc/Hexane) Visualization
1,2,3,4-Tetrahydropyridine ~0.1 (streaks) Stains with Ninhydrin
Benzyl Chloroformate ~0.7 UV active
Product ~0.4 UV active
Benzyl Alcohol ~0.25 UV active

| N-Cbz-Pyridine (Oxidized) | ~0.35 | UV active, often close to product |

Section 3: Optimization & Mechanistic Insights

Moving beyond troubleshooting, this section focuses on proactively optimizing the reaction for maximal yield and purity.

Q5: What is the mechanism of the N-Cbz protection, and how does it inform optimization?

The reaction proceeds via a standard nucleophilic acyl substitution mechanism. Understanding this is key to optimization.

  • Nucleophilic Attack: The lone pair of electrons on the secondary amine nitrogen of the tetrahydropyridine attacks the electrophilic carbonyl carbon of benzyl chloroformate.

  • Tetrahedral Intermediate Formation: This forms a transient tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.

  • Deprotonation: The added base (e.g., triethylamine) removes the proton from the now-positively charged nitrogen, yielding the final neutral product and a hydrochloride salt of the base.

Caption: Mechanism of N-Cbz protection.

Optimization Insight: The first step, nucleophilic attack, is often rate-determining. Ensuring the amine is not protonated (by using sufficient base) and is well-solvated (by choosing an appropriate solvent) is critical for a high reaction rate and yield.

Q6: How do I choose the optimal solvent and base for the reaction?

The choice of solvent and base can significantly impact the reaction's efficiency and ease of workup.

  • Solvents: Aprotic solvents are required to prevent reaction with Cbz-Cl.

    • Dichloromethane (DCM): An excellent choice due to its high solvating power for the reactants and intermediates, and its low boiling point, which simplifies removal.

    • Tetrahydrofuran (THF): Also a good option, but ensure it is anhydrous as it is often stored with water.

    • Acetonitrile: Can also be used, particularly if solubility is an issue in other solvents.

  • Bases: The base should be non-nucleophilic to avoid reacting with Cbz-Cl.

    • Triethylamine (TEA): A cost-effective and common choice. The resulting triethylammonium chloride salt has some solubility in DCM, which can sometimes complicate workup.

    • Pyridine: Functions as both the base and a nucleophilic catalyst. It is effective but can be harder to remove under vacuum due to its higher boiling point.[4]

    • Diisopropylethylamine (DIPEA): A sterically hindered base that is very effective and less nucleophilic than TEA, but it is more expensive.

Table 2: Comparison of Reaction Conditions

Base Solvent Relative Reaction Time Workup Complexity
Triethylamine DCM Moderate Low
Pyridine DCM Fast Moderate (difficult to remove)
DIPEA DCM Moderate Low

| Triethylamine | THF | Moderate-Slow | Low |

References

  • Hantzsch pyridine synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Recent advances in Hantzsch 1,4-dihydropyridines. (n.d.). SciSpace. Retrieved from [Link]

  • Benzyl chloroformate. (n.d.). In Wikipedia. Retrieved from [Link]

  • Benzyl chloroformate. (n.d.). Grokipedia. Retrieved from [Link]

  • A) Benzyl chloroformate, pyridine, r.t., 12 h. B)... (n.d.). ResearchGate. Retrieved from [Link]

  • Direct Synthesis of Benzhydryl-Functionalized 3,4-Dihydropyridin-2-ones from 2-Pyridones and Their Use in the Formation of Bridged δ-Lactams. (2024). National Institutes of Health. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

Sources

Technical Support Center: Purification of Benzyl 3,4-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Benzyl 3,4-dihydropyridine-1(2H)-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis and handling of this compound. Here, we delve into the causality behind impurity formation and provide validated protocols for their removal and analysis.

I. Understanding the Impurity Landscape

The primary challenge in maintaining the purity of this compound lies in its inherent susceptibility to oxidation. The dihydropyridine ring is prone to aromatization, leading to the formation of its corresponding pyridine derivative, Benzyl pyridine-1(2H)-carboxylate. This is the most common process-related impurity and degradation product.

Other potential impurities can arise from the starting materials or side reactions during synthesis. These may include:

  • Benzyl Alcohol: Resulting from the hydrolysis of the starting material, benzyl chloroformate, or the product itself.

  • Toluene: A potential byproduct from the decomposition of the benzyloxycarbonyl (Cbz) protecting group.

  • Unreacted Starting Materials: Such as 1,2,3,4-tetrahydropyridine.

  • Over-alkylation Products: Depending on the synthetic route.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My final product shows a significant amount of a closely related impurity by TLC and NMR. What is the likely identity of this impurity?

A1: The most probable impurity is the oxidized pyridine analogue, Benzyl pyridine-1(2H)-carboxylate. Dihydropyridines are known to be sensitive to air and light, which can promote oxidation[1]. The driving force for this transformation is the formation of a stable aromatic pyridine ring.

Q2: I observe residual benzyl alcohol in my purified product. How can I remove it?

A2: Benzyl alcohol can often be removed by co-evaporation with a suitable solvent like toluene or by thorough drying under high vacuum. If it persists, purification by column chromatography is highly effective.

Q3: My purified product is an oil, but the literature reports it as a solid. What could be the issue?

A3: The presence of impurities, particularly residual solvents or the oxidized pyridine byproduct, can prevent your compound from solidifying. A higher purity level is often required for crystallization to occur.

Q4: How can I minimize the formation of the oxidized pyridine impurity during my reaction and work-up?

A4: To minimize oxidation, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Degas your solvents before use and avoid prolonged exposure of the reaction mixture and the purified product to air and light. Using antioxidants during the work-up can also be considered, though this may introduce other purification challenges.

III. Purification Protocols

Below are detailed, step-by-step methodologies for the most effective purification techniques for this compound.

A. Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities, especially the oxidized pyridine byproduct, provided a suitable solvent system is identified.

Protocol 1: Recrystallization from Hexane/Ethyl Acetate

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Induce Crystallization: Slowly add hexane to the hot solution until it becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (2-8 °C) for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold hexane.

  • Drying: Dry the crystals under high vacuum to remove all residual solvents.

Solvent SystemRationale
Hexane/Ethyl AcetateEthyl acetate is a good solvent for the compound, while hexane acts as an anti-solvent. This allows for controlled precipitation of the desired product, leaving more soluble impurities in the mother liquor.
Diethyl Ether/Petroleum EtherSimilar to the hexane/ethyl acetate system, this combination can also be effective. Diethyl ether solubilizes the compound, and petroleum ether induces crystallization.
B. Column Chromatography

Flash column chromatography is the most reliable method for separating this compound from its closely related impurities.

Protocol 2: Silica Gel Column Chromatography

  • Stationary Phase: Use silica gel (60 Å, 230-400 mesh) as the stationary phase[2].

  • Slurry Preparation: Prepare a slurry of the silica gel in the initial mobile phase (e.g., 5% ethyl acetate in hexane).

  • Column Packing: Pack the column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and load it onto the column. Alternatively, for less soluble samples, dry-loading onto a small amount of silica gel is recommended.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. A typical gradient could be from 5% to 30% ethyl acetate. The optimal gradient may need to be determined by thin-layer chromatography (TLC) analysis.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

dot

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization (Hexane/EtOAc) Crude->Recrystallization Minor Impurities Column Column Chromatography (Silica Gel, Hexane/EtOAc) Crude->Column Significant Impurities Pure Pure Product (>98%) Recrystallization->Pure Column->Pure Analysis Purity Analysis (HPLC, NMR, GC-MS) Pure->Analysis

Caption: General purification workflow for this compound.

IV. Analytical Methods for Purity Assessment

Accurate assessment of purity is critical. The following methods are recommended for the analysis of this compound and its potential impurities.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a sensitive and quantitative method for determining the purity of your compound.

Recommended HPLC Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point. For example, a gradient from 30% to 90% acetonitrile over 20 minutes.
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL

Expected Elution Order: The more polar impurities, such as benzyl alcohol, will elute earlier, followed by the main compound, and then the less polar, oxidized pyridine impurity.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an essential tool for structural confirmation and identification of impurities.

dot

Impurity_Formation cluster_main Main Compound cluster_impurity Primary Impurity Dihydropyridine Benzyl 3,4-dihydropyridine- 1(2H)-carboxylate Pyridine Benzyl pyridine-1(2H)-carboxylate Dihydropyridine->Pyridine Oxidation (Air, Light)

Caption: Primary impurity formation pathway.

¹H NMR (400 MHz, CDCl₃) - Key Chemical Shifts (Predicted)

CompoundBenzyl-CH₂ (s)Phenyl-H (m)Pyridine/Dihydropyridine Ring Protons (m)
This compound ~5.15 ppm~7.30-7.40 ppm~6.8 (H-6), ~4.8 (H-5), ~4.4 (H-2), ~2.2 (H-3), ~1.8 (H-4) ppm
Benzyl pyridine-1(2H)-carboxylate ~5.20 ppm~7.30-7.40 ppmAromatic signals between ~7.0-8.5 ppm[1][3]

The disappearance of the aliphatic proton signals of the dihydropyridine ring and the appearance of new aromatic signals are clear indicators of the presence of the oxidized impurity.

¹³C NMR (100 MHz, CDCl₃) - Key Chemical Shifts (Predicted)

CompoundBenzyl-CH₂Carbonyl (C=O)Pyridine/Dihydropyridine Ring Carbons
This compound ~67 ppm~155 ppmAliphatic carbons (~20-50 ppm) and olefinic carbons (~100-130 ppm)
Benzyl pyridine-1(2H)-carboxylate ~67 ppm~154 ppmAromatic carbons (~120-150 ppm)
C. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is useful for detecting volatile impurities such as residual solvents, benzyl alcohol, and toluene.

Typical GC-MS Parameters:

  • Column: A standard non-polar column (e.g., DB-5ms).

  • Injection: Split or splitless injection depending on the expected concentration of impurities.

  • Temperature Program: A ramp from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C).

  • Detection: Mass spectrometry in electron ionization (EI) mode.

The mass spectrum of the pure compound will show a molecular ion peak at m/z 217. The oxidized pyridine impurity will have a molecular ion peak at m/z 215. The mass spectrum of pyridine itself shows a prominent molecular ion at m/z 79[4].

V. References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Acme Synthetic Chemicals. Silica Gel for Column Chromatography. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Organic Chemistry Data. 1H NMR Spectroscopy. [Link]

  • Royal Society of Chemistry. Aerobic C–N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

  • PubChem. 1-benzyl-2H-pyridine-3-carboxylate. National Center for Biotechnology Information. [Link]

  • Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Arkivoc. A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. [Link]

  • Organic Syntheses. 3-benzyloxy-2-methyl propanoate. [Link]

  • Wiley-VCH. Supporting Information. [Link]

  • ResearchGate. Effective solvent system selection in the recrystallization purification of pharmaceutical products. [Link]

  • National Institute of Standards and Technology. Pyridine. NIST WebBook. [Link]

  • Chongqing Chemdad Co., Ltd. Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. [Link]

  • PubChemLite. Benzyl 3,4-dihydro-4-oxo-pyridine-1(2h)-carboxylate. [Link]

  • PubMed. HPLC method for analysis of a new 1,4-dihydropyridine: application to pharmacokinetic study in rabbit. [Link]

  • Organic Chemistry Portal. Benzyl Esters. [Link]

  • ResearchGate. Mass spectra of 4-MeO benzylpyridinium ion and loss of pyridine. [Link]

  • ResearchGate. HPLC analysis of partially purified A(30-42). [Link]

  • ResearchGate. Results of solubility studies of CBZ and NTB at various pHs. [Link]

  • Charles River Laboratories. High-Performance Liquid Chromatography (HPLC) of Pharmaceutical Oligonucleotides in Non-Clinical Toxicology Research. [Link]

  • ResearchGate. Synthesis, Characterization and HPLC Analysis of Structurally Related Compounds of Tetrazepam. [Link]

  • Royal Society of Chemistry. Direct transformation of benzyl esters into esters, amides, and anhydrides using catalytic ferric(iii) chloride under mild conditions. [Link]

Sources

Technical Support Center: Purification of Dihydropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of dihydropyridine (DHP) derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable but often labile compounds. My aim is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your purification strategies effectively. Dihydropyridines are notorious for their sensitivity to oxidation and light, which can lead to the formation of pyridine derivatives and a complete loss of pharmacological activity.[1][2][3] This guide addresses these and other common purification hurdles in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Compound Stability & Degradation

Question 1: My purified dihydropyridine sample consistently shows a major pyridine-related impurity. What is causing this, and how can I prevent it?

Answer: This is the most common challenge faced during DHP purification. The dihydropyridine ring is highly susceptible to oxidation, which aromatizes the ring to the corresponding pyridine derivative.[4][5] This process is often catalyzed by air (oxygen), light, and trace acids or metals. In biological systems, this oxidation is a key metabolic pathway, often mediated by cytochrome P-450 enzymes.[5][6]

Causality & Prevention Strategy:

  • Atmospheric Oxygen: The primary culprit is often atmospheric oxygen. The oxidation mechanism can proceed via a single-electron transfer process.[7] To mitigate this, it is crucial to handle the compound under an inert atmosphere (Nitrogen or Argon) whenever possible, especially when in solution. Degas all your solvents before use for chromatography or recrystallization.

  • Light Exposure: Photodegradation is another major issue. Light, particularly in the UV range (320-450 nm), can energize the molecule, promoting oxidation.[1][2][8] This leads to the formation of the pyridine analog and potentially phototoxic side products.[2]

  • Solvent Choice: Avoid acidic conditions, as protons can facilitate the oxidation process. Ensure your solvents are pure and free from peroxides, which can initiate radical oxidation pathways.

Practical Steps:

  • Wrap your flasks and chromatography columns in aluminum foil.

  • Use amber glass vials for storage and handling.[3]

  • Work in a fume hood with the sash lowered and the room lights dimmed where feasible.

  • Store purified, dry samples under an inert atmosphere at low temperatures (-20°C is recommended for long-term storage).

Question 2: Despite taking precautions against light, my yield is still low. Could temperature be a factor?

Answer: Yes, thermal lability can be an issue for some DHP derivatives, although it is generally less pronounced than their sensitivity to light and oxygen. High temperatures can accelerate the rate of oxidation. If you are removing solvent under reduced pressure (rotary evaporation), use a water bath set to a moderate temperature (e.g., 30-40°C) rather than high heat. Avoid prolonged heating of DHP solutions.

Category 2: Chromatographic Purification

Question 3: I am struggling to achieve good separation between my target DHP and a closely-eluting impurity using silica gel chromatography. What can I adjust?

Answer: This is a frequent problem, as impurities (e.g., the oxidized pyridine form or unreacted starting materials) can have very similar polarities to the desired product. Here is a systematic approach to optimizing your separation.

Troubleshooting Your Chromatography Protocol:

  • Solvent System (Mobile Phase) Optimization:

    • Polarity Tuning: Don't just rely on standard ethyl acetate/hexane systems. Systematically screen different solvent mixtures. A small addition of a third solvent with different properties (e.g., dichloromethane for its ability to break certain hydrogen bonds, or a small amount of methanol or triethylamine for basic compounds) can drastically alter selectivity.

    • Use of Buffers/Additives: For DHPs with acidic or basic functional groups, adding a small amount of a modifier to the mobile phase can improve peak shape and resolution. For example, 0.1% triethylamine can suppress tailing for basic compounds on silica gel. For acidic compounds, a small amount of acetic or formic acid might be beneficial, but use with caution due to the risk of promoting oxidation.

  • Stationary Phase Selection:

    • Silica is Not Always Best: If you cannot achieve separation on silica, consider alternative stationary phases. Alumina (basic or neutral) can sometimes provide different selectivity.

    • Reverse-Phase Chromatography: C18-functionalized silica is an excellent alternative. It separates compounds based on hydrophobicity rather than polarity, which can resolve impurities that co-elute on normal phase. A typical mobile phase would be a gradient of acetonitrile or methanol in water.[9][10][11]

  • Technical Adjustments:

    • Gradient Elution: A shallow gradient can often resolve closely-eluting compounds better than an isocratic elution.

    • Column Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, use a mass of crude material that is 1-2% of the mass of the silica gel.

Question 4: My DHP derivative is a racemic mixture. How can I separate the enantiomers?

Answer: Separating enantiomers is critical, as they often exhibit different pharmacological activities and profiles.[12][13][14] For instance, the calcium channel blocking activity of amlodipine resides primarily in the S-enantiomer.[15]

Methods for Chiral Resolution:

  • Preparative Chiral Chromatography: This is the most direct and widely used method for obtaining pure enantiomers.[12] It involves using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., Chiralpak® or Chiralcel® series) are highly effective for a wide range of DHPs.[13][16] You will need to screen different columns and mobile phases (normal-phase, polar organic, or reversed-phase) to find the optimal conditions.[13]

  • Resolution via Diastereomeric Salts: If your DHP has an acidic or basic handle, you can react the racemic mixture with a chiral resolving agent (e.g., a chiral acid like tartaric acid or a chiral base like a Cinchona alkaloid) to form diastereomeric salts.[12] These diastereomers have different physical properties (like solubility) and can often be separated by fractional crystallization. The resolving agent is then removed to yield the pure enantiomer.

Technique Principle Common Application Reference
Normal-Phase TLC Separation based on polarity using a chiral stationary phase.Rapid screening for enantiomeric separation conditions.[17]
Preparative HPLC/SFC High-resolution separation on a Chiral Stationary Phase (CSP).Gold standard for isolating pure enantiomers. Supercritical Fluid Chromatography (SFC) is often faster and uses less solvent.[12][16]
Diastereomeric Salt Formation Conversion of enantiomers into diastereomers with different solubilities.Used for DHPs with acidic or basic functional groups.[12]
Capillary Electrophoresis Separation in a capillary using a chiral selector (e.g., cyclodextrins).Analytical scale separation, particularly useful for charged molecules like amlodipine.[15]
Category 3: Crystallization & Final Product Formulation

Question 5: I'm having difficulty obtaining solid, crystalline material from my purified oil. What crystallization techniques can I try?

Answer: Obtaining a crystalline solid is crucial for ensuring high purity and stability. Many DHPs can be stubborn to crystallize, often remaining as oils or amorphous solids.

Crystallization Strategies:

  • Solvent Selection: The key is to find a solvent system where your compound is sparingly soluble at room temperature or below, but readily soluble at a higher temperature.

    • Screening: Use small vials to test the solubility of your compound in a range of solvents (e.g., hexane, ethyl acetate, ethanol, acetonitrile, isopropanol, water).

  • Standard Techniques:

    • Slow Evaporation: Dissolve your compound in a suitable, relatively volatile solvent (like dichloromethane or ethyl acetate) and allow the solvent to evaporate slowly in a loosely capped vial.

    • Anti-Solvent Diffusion: Create a saturated solution of your DHP in a "good" solvent. In a larger vial, place a layer of an "anti-solvent" (a solvent in which your compound is insoluble, e.g., hexane or water). Carefully layer the DHP solution on top. Crystals may form at the interface over time.

  • Advanced Methods:

    • Ultrasonic Crystallization: This technique uses ultrasound to induce nucleation and can lead to smaller, more uniform crystals.[18] A saturated or supersaturated solution is subjected to ultrasound, which can promote crystallization.[18]

    • High-Throughput Crystallization: Modern methods allow for the parallel screening of hundreds of crystallization conditions using very small amounts of material, greatly accelerating the discovery of suitable conditions.[19][20]

Experimental Protocols & Workflows
Protocol 1: General Precautions for Handling Dihydropyridine Derivatives
  • Lighting: Whenever possible, work in a darkened room or a fume hood with the lights off. Use a desk lamp for illumination only when necessary.

  • Glassware: Use amber-colored glassware for all manipulations, including reactions, extractions, and storage. If unavailable, wrap standard glassware thoroughly in aluminum foil.

  • Atmosphere: For sensitive operations like solvent removal or column chromatography, maintain a positive pressure of an inert gas (Nitrogen or Argon).

  • Solvents: Use freshly distilled or HPLC-grade solvents. Before use in chromatography, degas the mobile phase by sparging with an inert gas or by sonication under vacuum.

  • Storage: Store the final, solvent-free product in an amber vial, purge with argon or nitrogen, seal tightly, and store at -20°C.

Diagram 1: DHP Degradation Pathways

This diagram illustrates the two primary degradation pathways that challenge the purification of dihydropyridine derivatives.

DHP_Degradation DHP Dihydropyridine (Target Compound) Oxidation Oxidation DHP->Oxidation Photodegradation Photodegradation DHP->Photodegradation Pyridine Pyridine Derivative (Inactive Impurity) Oxidation->Pyridine Aromatization Photodegradation->Pyridine Photo-oxidation Other_Products Other Photoproducts (Potentially Toxic) Photodegradation->Other_Products Catalysts Catalysts: - Oxygen (Air) - Trace Acids - Metal Ions Catalysts->Oxidation Light Energy Source: - UV Light (320-450 nm) - Ambient Light Light->Photodegradation

Caption: Primary degradation routes for dihydropyridines.

Diagram 2: Troubleshooting Workflow for DHP Column Chromatography

This decision tree provides a logical workflow for troubleshooting common issues encountered during the chromatographic purification of DHPs.

Troubleshooting_Workflow Start Start: Poor Separation in Column Chromatography Check_Loading Is column overloaded? (>2% w/w) Start->Check_Loading Reduce_Load Reduce sample load Check_Loading->Reduce_Load Yes Check_Elution Is separation poor with standard solvent system? Check_Loading->Check_Elution No Reduce_Load->Check_Elution Optimize_Mobile Optimize Mobile Phase: - Try different solvents - Use a shallow gradient - Add modifiers (e.g., 0.1% TEA) Check_Elution->Optimize_Mobile Yes Protect_Sample Remember to protect from light and oxygen during process! Check_Elution->Protect_Sample No Check_Stationary Still no separation? Optimize_Mobile->Check_Stationary Change_Stationary Change Stationary Phase: - Switch to Alumina - Use Reverse Phase (C18) Check_Stationary->Change_Stationary Yes Success Separation Achieved Check_Stationary->Success No Change_Stationary->Success Protect_Sample->Success

Caption: A decision tree for troubleshooting DHP chromatography.

References
  • Krajčovičová, S., et al. (2020). Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. Molecules. Available from: [Link]

  • Devarajegowda, H. C., et al. (2014). Crystal and Molecular Structure of 1,4-Dihydropyridine with Different Substituents. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Baranda, A. B., et al. (2004). Improvement of the Chromatographic Separation of Several 1,4-Dihydropyridines Calcium Channel Antagonist Drugs by Experimental Design. Journal of Chromatographic Science. Available from: [Link]

  • De Luca, M., et al. (2019). 1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies. Pharmaceutics. Available from: [Link]

  • Baranda, A. B., et al. (2004). Improvement of the Chromatographic Separation of Several 1,4-Dihydropyridines Calcium Channel Antagonist Drugs by Experimental Design. Journal of Chromatographic Science. Available from: [Link]

  • Stennett, T. E., et al. (2024). High-throughput nanoscale crystallization of dihydropyridine active pharmaceutical ingredients. Acta Crystallographica Section B. Available from: [Link]

  • Guengerich, F. P., et al. (1991). Oxidation of dihydropyridine calcium channel blockers and analogues by human liver cytochrome P-450 IIIA4. Journal of Medicinal Chemistry. Available from: [Link]

  • Gökce, H., et al. (2016). Synthesis and Crystal Structures of Four New Dihydropyridine Derivatives. ResearchGate. Available from: [Link]

  • Tang, M., et al. (2019). Direct Enantiomeric Resolution of Seventeen Racemic 1,4-Dihydropyridine-Based Hexahydroquinoline Derivatives by HPLC. Molecules. Available from: [Link]

  • De Luca, M., et al. (2019). 1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies. PMC - PubMed Central. Available from: [Link]

  • Indicatrix Crystallography. (2024). High-throughput nanoscale crystallization of dihydropyridine active pharmaceutical ingredients. Indicatrix Crystallography. Available from: [Link]

  • Guttman, A., et al. (2013). Cyclodextrine Screening for the Chiral Separation of Amlodipine Enantiomers by Capillary Electrophoresis. PMC - NIH. Available from: [Link]

  • Sanguinetti, M. C., & Kass, R. S. (1984). Photoalteration of calcium channel blockade in the cardiac Purkinje fiber. Journal of general physiology. Available from: [Link]

  • Zhang, T., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. RSC Advances. Available from: [Link]

  • Ioele, G., et al. (2021). Efficacy of Red Glass in Protecting 1,4-Dihydropyridine Antihypertensive Drugs in Liquid Formulations. Molecules. Available from: [Link]

  • Krajčovičová, S., et al. (2020). Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. Molecules. Available from: [Link]

  • Baranda, A. B., et al. (2004). Improvement of the Chromatographic Separation of Several 1,4-Dihydropyridines Calcium Channel Antagonist Drugs by Experimental Design. ResearchGate. Available from: [Link]

  • Chatki, P. K., & Tabassum, S. (2021). Analytical Methods of Dihydropyridines Based Calcium Channel Blockers...: A Review. Asian Journal of Research in Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. Available from: [Link]

  • Triggle, A. M., et al. (1985). Crystal structure of the dihydropyridine calcium antagonist felodipine. Journal of Medicinal Chemistry. Available from: [Link]

  • Mielcarek, J. (2001). Normal-phase TLC separation of enantiomers of 1.4-dihydropyridine derivatives. Drug development and industrial pharmacy. Available from: [Link]

  • Parveen, M., et al. (2021). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Frontiers in Chemical Sciences. Available from: [Link]

  • Wikipedia. Hantzsch pyridine synthesis. Wikipedia. Available from: [Link]

  • Tsuru, H., et al. (2012). The structure-activity relationship study on 2-, 5-, and 6-position of the water soluble 1,4-dihydropyridine derivatives blocking N-type calcium channels. Bioorganic & medicinal chemistry letters. Available from: [Link]

  • van Eikeren, P., & Grier, D. L. (1977). The pyridinium-dihydropyridine system. Reduction potentials and the mechanism of oxidation of 1,4-dihydropyridines by a Schiff base. Journal of the American Chemical Society. Available from: [Link]

  • European Patent Office. (2012). METHOD FOR PURIFICATION OF CALCIUM CHANNEL BLOCKERS OF DIHYDROPYRIDINE TYPE AND PREPARATION OF NANOPARTICLES THEREOF. EPO. Available from: [Link]

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Improving the stereoselectivity of reactions involving dihydropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stereoselective Dihydropyridine Reactions

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for improving stereoselectivity in reactions involving dihydropyridines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of stereocontrolled synthesis. The enantiomers of pharmacologically active dihydropyridines often exhibit different, and sometimes opposing, biological activities, making stereochemical control a critical aspect of synthesis.[1][2] This resource provides detailed troubleshooting workflows and answers to frequently asked questions to help you optimize your reactions and achieve high levels of stereoselectivity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing systematic approaches to problem-solving.

Issue 1: Poor Enantiomeric Excess (ee) in Hantzsch Ester-Mediated Asymmetric Reduction

Question: I am performing a transfer hydrogenation of an α,β-unsaturated ketone using a Hantzsch ester and a chiral phosphoric acid (CPA) catalyst. My enantiomeric excess is consistently low (<50% ee), and the reaction is slow. What factors should I investigate to improve the enantioselectivity and reaction rate?

Answer: Low enantioselectivity in CPA-catalyzed reductions using Hantzsch esters is a common challenge that can be overcome by systematically optimizing several reaction parameters.[3][4] The key is to control the formation and reactivity of the chiral ion pair intermediate that dictates the stereochemical outcome.

Here is a logical workflow to troubleshoot this issue:

Before modifying reaction conditions, ensure the quality of your starting materials.

  • Catalyst Purity: Chiral phosphoric acid catalysts are susceptible to degradation. Verify the purity by NMR and check for the presence of any achiral phosphate impurities that could catalyze a background reaction.

  • Hantzsch Ester Quality: The Hantzsch ester can oxidize over time. Use freshly prepared or purified Hantzsch ester for best results. Its decomposition can inhibit the catalytic cycle.

  • Solvent Anhydrousness: Water can interfere with the Brønsted acid catalysis by competing for hydrogen bonding sites. Ensure all solvents are rigorously dried before use.

Once reagent quality is confirmed, begin a systematic optimization of the reaction conditions. It is crucial to vary only one parameter at a time.

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// Edges start -> cat; cat -> sol; sol -> temp; temp -> add; add -> result; } ` Caption: Troubleshooting workflow for low enantioselectivity.

1. Catalyst Structure and Loading: The steric and electronic properties of the chiral phosphoric acid are paramount. The widely used TRIP catalyst is a good starting point, but other derivatives may offer superior performance for your specific substrate.[4]

  • Recommendation: Screen a small library of CPAs, such as those based on BINOL and H8-BINOL scaffolds.[1][5] Sometimes, a bulkier group at the 3,3'-positions of the BINOL backbone enhances selectivity.

  • Causality: The catalyst's chiral pocket must effectively differentiate between the two prochiral faces of the substrate. A mismatch between the substrate and catalyst structure leads to poor stereoinduction.

2. Solvent Choice: Solvent has a profound impact on the hydrogen-bonding interactions that govern the reaction's stereoselectivity.[6] Non-polar solvents often provide higher enantioselectivity in these systems.

  • Recommendation: Screen a range of anhydrous solvents from non-polar to polar aprotic. Toluene is often an excellent starting point as it has shown significant asymmetric induction in many organocatalytic processes.[6]

  • Causality: Polar, coordinating solvents can compete with the substrate for hydrogen bonding to the catalyst, disrupting the organized, chiral transition state and lowering the ee.

SolventPolarityTypical Effect on EnantioselectivityRationale
TolueneLowOften HighFavors a well-organized, hydrogen-bonded transition state.[6]
Dichloromethane (DCM)MediumVariableCommon choice, but may be too polar for some systems.
Tetrahydrofuran (THF)MediumOften LowCoordinating nature can disrupt the catalyst-substrate complex.
Acetonitrile (MeCN)HighTypically LowStrong coordination interferes with essential hydrogen bonds.

3. Reaction Temperature: Lowering the reaction temperature is a classic strategy for improving stereoselectivity.

  • Recommendation: Perform the reaction at 0 °C, -20 °C, and -40 °C. While this may decrease the reaction rate, the increase in selectivity is often significant.

  • Causality: Lower temperatures amplify the small energy differences between the diastereomeric transition states leading to the major and minor enantiomers. This favors the lower-energy pathway, resulting in a higher ee.[7][8]

  • Setup: To a flame-dried vial under an inert atmosphere (N₂ or Ar), add the chiral phosphoric acid catalyst (e.g., TRIP, 5 mol%).

  • Solvent Addition: Add the chosen anhydrous solvent (e.g., Toluene, 0.1 M concentration relative to the substrate).

  • Reagent Addition: Add the substrate (1.0 eq) and the Hantzsch ester (1.2 eq).

  • Reaction: Stir the mixture at the desired temperature (e.g., start at room temperature and screen lower temperatures).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[9]

  • Work-up & Analysis: Upon completion, quench the reaction, purify the product via column chromatography, and determine the enantiomeric excess using chiral HPLC analysis.[10]

Issue 2: Poor Diastereoselectivity in Nucleophilic Addition to a Pyridinium Salt

Question: I am attempting an asymmetric addition of an organometallic nucleophile to an N-acyl pyridinium salt that bears a chiral auxiliary. However, the reaction yields a nearly 1:1 mixture of diastereomers. How can I improve the diastereomeric ratio (dr)?

Answer: Achieving high diastereoselectivity in nucleophilic additions to activated pyridinium salts depends on maximizing the steric and electronic influence of the chiral auxiliary to direct the incoming nucleophile to one face of the ring.[7][11] The interplay between the auxiliary, nucleophile, activating group, and reaction conditions is critical.

The structure of the chiral auxiliary is the most critical factor for inducing facial selectivity.

  • Recommendation: Ensure the chiral auxiliary is of high enantiomeric purity and is positioned to create a significant steric bias. Auxiliaries derived from bulky amino acids, like L-tert-leucine tert-butyl ester, can be highly effective.[7]

  • Causality: The auxiliary physically blocks one face of the pyridinium ring, forcing the nucleophile to attack from the less hindered face. If the auxiliary is too small or flexible, its directing effect is diminished. The N-acyl group also influences the reactivity and geometry of the intermediate; chloroformates are common activators.[11]

Temperature control is crucial for favoring the kinetically controlled product, which is often the desired diastereomer.

  • Recommendation: Run the reaction at low temperatures (e.g., -78 °C).

  • Causality: At low temperatures, the reaction is more likely to proceed through the lowest energy transition state (kinetic control). Higher temperatures can provide enough energy to overcome higher activation barriers, leading to a product mixture that reflects thermodynamic stability, eroding the diastereoselectivity.[7]

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// Edges center -> aux [label="Investigate"]; center -> temp [label="Optimize"]; center -> nuc [label="Screen"]; center -> sol [label="Screen"]; } ` Caption: Key factors for improving diastereoselectivity.

The nature of the nucleophile and solvent system dictates the geometry and tightness of the transition state.

  • Nucleophile: The regioselectivity (C2 vs. C4 addition) and stereoselectivity are highly dependent on the organometallic reagent.[11] Harder nucleophiles may interact differently with the N-acyl pyridinium salt compared to softer ones.

  • Solvent: The solvent's ability to coordinate the metal cation of the nucleophile can influence its reactivity and aggregation state.

  • Recommendation: Experiment with different organometallic reagents (e.g., Grignard vs. organolithium) and screen ethereal solvents like THF and diethyl ether, as well as non-coordinating solvents like toluene.[7]

ParameterOptionsRationale for Screening
Chiral Auxiliary Amino acid-derived, oxazolinesMaximize steric hindrance on one face of the pyridine ring.[7][12]
Temperature RT, 0 °C, -40 °C, -78 °CFavor the kinetically controlled product at lower temperatures.[7]
Nucleophile R-Li, R-MgBr, R₂CuLiHard/soft nature affects regioselectivity and transition state.[11]
Solvent Toluene, THF, Et₂OPolarity and coordinating ability influence nucleophile reactivity.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for synthesizing chiral 1,4-dihydropyridines? There are several established methodologies. The catalytic asymmetric approach is often the most efficient and practical.[1] Key strategies include:

  • Organocatalysis: Using chiral Brønsted acids (e.g., BINOL-derived phosphoric acids) or aminocatalysts to catalyze multicomponent reactions that build the dihydropyridine ring enantioselectively.[1][13]

  • Chiral Auxiliaries: Attaching a chiral group to one of the starting materials to direct the stereochemical outcome of the ring-forming reaction. The auxiliary is typically removed in a subsequent step.[14][15]

  • Enzymatic Kinetic Resolution: Using enzymes to selectively react with one enantiomer in a racemic mixture of dihydropyridines, allowing for the separation of the unreacted, enantiopure substrate.[1]

  • Desymmetrization: Starting with a prochiral, symmetrical dihydropyridine and using a chiral catalyst to selectively modify one of two identical functional groups, thereby creating a chiral center.[1][16]

Q2: How does the choice of catalyst (organocatalyst vs. metal complex) impact the reaction outcome? Both catalyst types offer distinct advantages.

  • Organocatalysts (e.g., chiral phosphoric acids, amines) are metal-free, which is advantageous in pharmaceutical synthesis to avoid metal contamination. They typically activate substrates through hydrogen bonding or the formation of iminium/enamine intermediates.[16][17] They are often highly effective for reactions like asymmetric reductions and cycloadditions.[1][5]

  • Metal Catalysts (e.g., complexes of Rh, Y, B) often function as Lewis acids, activating substrates by coordinating to lone pairs (e.g., on a carbonyl oxygen).[7][18] This can lead to different reactivity and selectivity profiles compared to organocatalysts. Lewis Acid-assisted Brønsted Acid (LBA) systems, which combine a metal and a chiral Brønsted acid, can offer powerful synergistic effects for challenging transformations like Diels-Alder reactions.[19]

Q3: Can the structure of the Hantzsch ester itself be modified to improve stereoselectivity? Yes. While the Hantzsch ester is primarily a hydride donor, its structure can influence the steric environment of the transition state. Modifying the ester groups at the 3- and 5-positions (e.g., from ethyl to tert-butyl) can introduce additional bulk. This steric hindrance can enhance the facial selectivity of the hydride transfer when coordinated within the chiral catalyst's active site. Additionally, using amide-based Hantzsch reagents can simplify purification, as the corresponding pyridine byproduct can be removed with an acidic wash.[4]

Q4: What is the role of a chiral auxiliary in dihydropyridine synthesis, and when is it a good strategy? A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemistry of a subsequent reaction.[7] After the desired stereocenter is set, the auxiliary is removed. This is a powerful and reliable substrate-controlled strategy, particularly useful when a suitable catalytic system is not available. It is an excellent choice for nucleophilic additions to pyridinium salts or for diastereoselective cyclizations where the auxiliary can enforce a specific conformation.[7][15] The main drawbacks are the need for additional synthetic steps to install and remove the auxiliary, which can lower the overall yield.

Q5: How do I accurately determine the enantiomeric excess (ee) or diastereomeric ratio (dr) of my product? Accurate determination of stereochemical purity is essential. The most common methods are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining ee. The sample is passed through a column containing a chiral stationary phase, which interacts differently with the two enantiomers, leading to different retention times.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • For Diastereomers: Standard ¹H or ¹³C NMR is usually sufficient to determine the dr, as diastereomers are distinct compounds with different chemical shifts. Integration of unique, well-resolved peaks for each diastereomer gives their ratio.

    • For Enantiomers: Since enantiomers have identical NMR spectra, a chiral derivatizing agent (e.g., Mosher's acid) or a chiral solvating agent can be used to convert the enantiomers into diastereomeric species, which can then be distinguished by NMR.

References

  • Zarins, A., et al. (2020). Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. MDPI. [Link]

  • Auria-Luna, F., et al. (2017). Organocatalytic Enantioselective Synthesis of 1,4‐Dihydropyridines. Advanced Synthesis & Catalysis. [Link]

  • Merino, P., et al. (2017). Asymmetric Organocatalytic Synthesis of Substituted Chiral 1,4-Dihydropyridine Derivatives. The Journal of Organic Chemistry. [Link]

  • Smith, A. D., et al. (2021). Catalytic enantioselective synthesis of 1,4-dihydropyridines via the addition of C(1)-ammonium enolates to pyridinium salts. Chemical Science. [Link]

  • Zarins, A., et al. (2020). Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. Catalysts. [Link]

  • Bull, J. A., et al. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. [Link]

  • Connon, S. J. (2007). Asymmetric organocatalytic reductions mediated by dihydropyridines. Organic & Biomolecular Chemistry. [Link]

  • Thomas, C. M., et al. (2018). Metallated dihydropyridinates: prospects in hydride transfer and (electro)catalysis. Dalton Transactions. [Link]

  • Sarpong, R., et al. (2007). Stereoselectivity in Diels-Alder reactions of diene-substituted N-alkoxycarbonyl-1,2-dihydropyridines. Journal of Organic Chemistry. [Link]

  • Various Authors (2025). An asymmetric synthesis of a 4-substituted-1,4-dihydropyridine. ResearchGate. [Link]

  • Cheng, C.-Y., et al. An asymmetric synthesis of chiral dihydropyridine calcium channel blockers. National Taiwan University. [Link]

  • Various Authors (2024). Recent Advances in the Synthesis of Dihydropyridine and Their Corresponding Fused Systems via Multi‐Component Hantzsch Reaction Using Catalytic Nanomaterials. ResearchGate. [Link]

  • Han, M., et al. (2022). Chiral Phosphoric Acid Catalyzed Enantioselective Desymmetrization of 1,4-Dihydropyridines by C(sp3)-H Bromination. Angewandte Chemie International Edition. [Link]

  • Akiyama, T., et al. (2012). Boron Tribromide-Assisted Chiral Phosphoric Acid Catalyst for a Highly Enantioselective Diels–Alder Reaction of 1,2-Dihydropyridines. Journal of the American Chemical Society. [Link]

  • Comins, D. L. & Dehghani, A. (1992). Chiral dihydropyridones as synthetic intermediates. Asymmetric synthesis of (+)-elaeokanine A and (+)-elaeokanine C. Journal of the American Chemical Society. [Link]

  • Various Authors (2023). Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cyclization Reactions. Molecules. [Link]

  • Zarins, A., et al. (2020). Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. Catalysts. [Link]

  • Organic Chemistry Explained (2024). Making a Synthesis Stereoselective. YouTube. [Link]

  • An, L., et al. (2015). The unique reactivity of 5,6-unsubstituted 1,4-dihydropyridine in the Huisgen 1,4-diploar cycloaddition and formal [2 + 2] cycloaddition. RSC Advances. [Link]

  • Han, M., et al. (2022). Chiral Phosphoric Acid Catalyzed Enantioselective Desymmetrization of 1,4-Dihydropyridines by C(sp3)–H Bromination. ResearchGate. [Link]

  • Various Authors (2022). 1,2-Dihydropyridine via [3 + 3] cycloaddition reaction. ResearchGate. [Link]

  • Slideshare (2024). stereoselective synthesis presentation. Slideshare. [Link]

  • Jacobson, K. A., et al. (2000). Chiral Resolution and Stereospecificity of 6-Phenyl-4-phenylethynyl-1,4-dihydropyridines as Selective A3 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • Nikonov, G. I., et al. (2012). Direct and Transfer Hydrosilylation Reactions Catalyzed by Fully or Partially Fluorinated Triarylboranes: A Systematic Study. Organometallics. [Link]

  • Isloor, A. M., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society Open Science. [Link]

  • Lavilla, R., et al. (2023). Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis. MDPI. [Link]

  • Davies, H. M. L., et al. (2003). Investigation into Factors Influencing Stereoselectivity in the Reactions of Heterocycles with Donor−Acceptor-Substituted Rhodium Carbenoids. The Journal of Organic Chemistry. [Link]

  • Johnson, J. S. Key Concepts in Stereoselective Synthesis. University of North Carolina. [Link]

  • Chiralpedia (2025). Part 5: Stereoselective and Stereospecific Synthesis. Chiralpedia. [Link]

  • List, B., et al. (2010). Towards a Practical Brønsted Acid Catalyzed and Hantzsch Ester Mediated Asymmetric Reductive Amination of Ketones with Benzylamine. Synlett. [Link]

  • Various Authors (2012). 6.25 Reduction: Asymmetric Transfer Hydrogenation with Hantzsch Esters. ResearchGate. [Link]

  • Organic Chemistry Portal. Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. Organic Chemistry Portal. [Link]

  • Ohno, A., et al. (1983). Asymmetric reduction of α-ketoesters with Hantzsch esters (dialkoxycarbonyldihydropyridines). Journal of the Chemical Society, Chemical Communications. [Link]

  • Norrby, P.-O. (2001). Stereoselectivity of reactions catalyzed by transition metals. Pure and Applied Chemistry. [Link]

  • Corma, A., et al. (2024). On the Origin of Enantioselectivity in Chiral Zeolite Asymmetric Catalyst GTM-3: Host–Guest Transfer of Chirality. ACS Applied Materials & Interfaces. [Link]

  • Franckowiak, G., et al. (1985). Stereoselectivity at the calcium channel: opposite action of the enantiomers of a 1,4-dihydropyridine. Journal of Cardiovascular Pharmacology. [Link]

  • Kamal, A., et al. (2008). Recent advances in Hantzsch pyridines. Journal of Scientific & Industrial Research. [Link]

  • Various Authors (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry. [Link]

  • Soai, K., et al. (2017). Insights into temperature controlled enantioselectivity in asymmetric catalysis. Organic & Biomolecular Chemistry Blog. [Link]

  • Noyori, R. (2003). Transition metal-catalysed reactions: Diastereoselectivity and asymmetric synthesis. ResearchGate. [Link]

  • Wikipedia. 1,3-Dipolar cycloaddition. Wikipedia. [Link]

  • Mettler Toledo. Asymmetric Catalysis (Enantioselective Catalysis). Mettler Toledo. [Link]

  • Fu, G. C. (1991). Metal-catalyzed reactions. DSpace@MIT. [Link]

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Technical Support Center: Cbz Protection of Tetrahydropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the carbobenzyloxy (Cbz) protection of tetrahydropyridine derivatives. The Cbz group is a cornerstone protecting group for amines in modern organic synthesis, prized for its stability and reliable cleavage conditions.[1][2][3] However, the protection of cyclic secondary amines like tetrahydropyridines can present unique challenges, often resulting in incomplete reactions or the formation of troublesome side products.

This guide is structured to provide direct, actionable solutions to common experimental issues, moving from diagnosis to resolution. We will explore the causality behind these challenges and provide field-proven protocols to ensure your synthesis is successful.

Troubleshooting Guide: Diagnosing and Solving Incomplete Reactions

This section addresses the most common failure mode—incomplete conversion—through a series of targeted questions.

Q1: My reaction is stalled. After several hours, TLC analysis still shows a significant amount of the starting tetrahydropyridine. What are the primary causes?

An incomplete reaction is the most frequent issue and typically points to one of three areas: reagent quality, reaction conditions, or the inherent reactivity of your substrate.

Potential Cause 1: Degraded Benzyl Chloroformate (Cbz-Cl)

Benzyl chloroformate is highly sensitive to moisture.[4][5] Over time, or upon exposure to atmospheric humidity, it hydrolyzes to benzyl alcohol and HCl. This degradation depletes your key electrophile and introduces water, which can further complicate the reaction.

  • Expert Insight: The presence of benzyl alcohol as a significant impurity not only reduces the available Cbz-Cl but can also compete in side reactions. Always use a fresh bottle of Cbz-Cl or distill older reagents under reduced pressure. A sharp, acrid odor is characteristic of Cbz-Cl; a milder, more floral scent suggests the presence of benzyl alcohol.[4]

Potential Cause 2: Inadequate Base

The reaction of an amine with Cbz-Cl liberates one equivalent of hydrochloric acid (HCl).[1] This acid will immediately protonate any available basic nitrogen, including your starting tetrahydropyridine. The resulting ammonium salt is no longer nucleophilic and will not react with Cbz-Cl, effectively halting the reaction.

  • Expert Insight: The choice and stoichiometry of the base are critical.

    • Aqueous Biphasic Conditions (Schotten-Baumann): Using bases like NaHCO₃ or Na₂CO₃ in a water/organic solvent mixture is common.[1] It is crucial to maintain a pH between 8 and 10.[6] If the pH drops too low, the amine becomes protonated; if it's too high, hydrolysis of Cbz-Cl is accelerated.[6]

    • Anhydrous Organic Conditions: Non-nucleophilic organic bases like triethylamine (NEt₃) or N,N-diisopropylethylamine (DIPEA) are preferred. DIPEA is often a superior choice as it is less likely to form stable N-acylpyridinium-type salts, which can be a side reaction pathway.[7] Always use at least 1.1 equivalents of the base.

Potential Cause 3: Low Nucleophilicity of the Tetrahydropyridine

While secondary amines are generally good nucleophiles, the electronic and steric environment of your specific tetrahydropyridine derivative can significantly reduce its reactivity. Electron-withdrawing groups on the ring or bulky substituents near the nitrogen atom can hinder the nucleophilic attack on the Cbz-Cl.

  • Expert Insight: For less reactive substrates, you may need to employ more "forcing" conditions. This can include:

    • Switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile to better solvate the transition state.

    • Increasing the reaction temperature. While 0 °C to room temperature is standard, gently heating the reaction to 40-50 °C can often drive it to completion. Monitor carefully for byproduct formation at higher temperatures.

Q2: My reaction is messy, with multiple spots on the TLC plate. What are the likely side products and how can I minimize them?

A clean reaction is a successful reaction. The formation of multiple byproducts complicates purification and reduces yield.

Common Side Product 1: Benzyl Alcohol

As discussed, this arises from the hydrolysis of Cbz-Cl.[4] Its presence is a strong indicator of water in the reaction.

  • Mitigation Strategy:

    • Use Anhydrous Conditions: If using an organic solvent, ensure it is thoroughly dried. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

    • Controlled Reagent Addition: Add the Cbz-Cl dropwise to the solution of the amine and base at 0 °C. This maintains a low instantaneous concentration of Cbz-Cl, favoring the reaction with the amine over hydrolysis.[8]

Common Side Product 2: Di-Cbz Protected Species or Urea Derivatives

While less common for secondary amines, over-reaction or side reactions with impurities can lead to complex mixtures. If your starting material contains a primary amine impurity, urea formation is possible.

  • Mitigation Strategy:

    • Stoichiometric Control: Use a slight excess (1.05-1.1 equivalents) of Cbz-Cl, but avoid large excesses.

    • Monitor Closely: Track the reaction by TLC. Once the starting material is consumed, proceed with the work-up promptly to avoid further reactions.[9][10]

Q3: How can I effectively monitor the reaction to know when it's truly complete?

Proper reaction monitoring is essential to avoid prematurely stopping the reaction or allowing it to run too long, which can lead to side product formation. Thin-Layer Chromatography (TLC) is the most direct method.[9][11]

  • TLC Monitoring Protocol:

    • Prepare your Eluent: A typical mobile phase is a mixture of ethyl acetate and hexanes. The optimal ratio will depend on your specific substrate.

    • Spotting: On the TLC plate baseline, apply three spots:

      • SM: A sample of your starting tetrahydropyridine.

      • Co: A co-spot containing both the starting material and the reaction mixture.

      • RM: A sample of your reaction mixture.

    • Analysis: The Cbz-protected product is significantly less polar than the starting amine. Therefore, on a normal-phase silica plate, the product spot (higher Rf) will travel further up the plate than the starting material spot (lower Rf). The reaction is complete when the starting material spot is no longer visible in the "RM" lane.[9]

Visualizing the Process

A clear understanding of the reaction mechanism and troubleshooting logic is invaluable.

Cbz_Protection_Mechanism Tetrahydropyridine Tetrahydropyridine (Nucleophile) Product Cbz-Protected Tetrahydropyridine Tetrahydropyridine->Product 1. Nucleophilic Attack CbzCl Cbz-Cl (Electrophile) Base Base (e.g., DIPEA) ProtonatedBase Protonated Base (e.g., DIPEA-H⁺Cl⁻) Base->ProtonatedBase 2. Neutralizes HCl byproduct

Caption: The mechanism of Cbz protection of an amine.

Troubleshooting_Workflow Start Incomplete Cbz Protection CheckTLC Analyze TLC: SM spot remains? Start->CheckTLC CheckReagents Assess Reagent Quality CheckTLC->CheckReagents Yes CheckConditions Evaluate Reaction Conditions CheckTLC->CheckConditions Yes FreshCbz Action: Use fresh/distilled Cbz-Cl CheckReagents->FreshCbz Cbz-Cl old? Anhydrous Action: Use anhydrous solvents & inert atmosphere CheckReagents->Anhydrous Moisture present? OptimizeBase Action: Check base stoichiometry (≥1.1 eq) & pKa CheckConditions->OptimizeBase Base inadequate? OptimizeTempSolvent Action: Increase temperature / Use polar aprotic solvent CheckConditions->OptimizeTempSolvent Substrate unreactive?

Caption: A decision tree for troubleshooting incomplete Cbz protection.

Frequently Asked Questions (FAQs)

  • Q: What are the standard Schotten-Baumann conditions for this reaction? A: Typically, the tetrahydropyridine is dissolved in an organic solvent like THF or Dichloromethane. An aqueous solution of a base like NaHCO₃ is added, and the mixture is cooled to 0 °C. Cbz-Cl is then added dropwise with vigorous stirring.[1]

  • Q: Can I use an alternative to Cbz-Cl? A: Yes, other reagents like N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) can be used. Cbz-OSu is a stable solid and is less sensitive to moisture, but it is also less reactive than Cbz-Cl, often requiring longer reaction times or gentle heating.[1]

  • Q: My work-up is difficult, leading to emulsions. Any advice? A: Emulsions often occur during the aqueous wash steps. To break them, try adding a small amount of brine (saturated NaCl solution). If the problem persists, filtering the entire biphasic mixture through a pad of Celite® can be effective.

Optimized Experimental Protocols

Protocol 1: Standard Cbz Protection (Schotten-Baumann Conditions)

This protocol is a robust starting point for most tetrahydropyridine substrates.

Materials:

  • Tetrahydropyridine derivative (1.0 eq)

  • Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the tetrahydropyridine (1.0 eq) in THF (approx. 0.2 M).

  • Add an equal volume of saturated aqueous NaHCO₃ solution.

  • Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.

  • Add Cbz-Cl (1.1 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.[8]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Once complete, separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography if necessary.

Protocol 2: For Sterically Hindered or Unreactive Tetrahydropyridines

This protocol uses anhydrous conditions and a stronger organic base to drive the reaction.

Materials:

  • Tetrahydropyridine derivative (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.2 eq)

  • 1 M HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the tetrahydropyridine (1.0 eq) in anhydrous DCM (approx. 0.2 M) under a nitrogen atmosphere.

  • Add DIPEA (1.5 eq) and cool the solution to 0 °C.

  • Add Cbz-Cl (1.2 eq) dropwise over 15 minutes.

  • Stir at 0 °C for 30 minutes, then allow to warm to room temperature. If the reaction is slow, it can be gently heated to 40 °C.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Summary of Troubleshooting Parameters

Issue Potential Cause Recommended Solution
Low Conversion Degraded Cbz-ClUse a fresh, properly stored bottle of benzyl chloroformate.[7]
Insufficient BaseEnsure ≥1.1 equivalents of base are used; switch to a stronger, non-nucleophilic base like DIPEA for anhydrous conditions.[7]
Low Substrate ReactivityIncrease reaction temperature (e.g., 40 °C); switch to a more polar aprotic solvent (e.g., DMF, acetonitrile).[7]
Side Product Formation Hydrolysis of Cbz-ClPerform the reaction under anhydrous conditions; add Cbz-Cl slowly at 0 °C.[4][8]
Over-reactionUse only a slight excess of Cbz-Cl (1.05-1.1 eq) and stop the reaction promptly upon completion.
Difficult Monitoring Incorrect TLC SystemDevelop a solvent system where the starting amine has an Rf of ~0.2-0.3 for clear separation from the less polar product.

References

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. Total Synthesis. [Link]

  • Adding Cbz Protecting Group Mechanism | Organic Chemistry. YouTube. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Excellent Method for Cbz-protection of Amines. Chemistry Letters - Oxford Academic. [Link]

  • S. Monitoring of the reaction progress (session 2) by TLC after one... ResearchGate. [Link]

  • benzyl chloroformate (Cbz-Cl) protecting mechanism : r/chemhelp. Reddit. [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Cbz-Protected Amino Groups. [Link]

  • Cbz deprotection conditions: screening of catalysts and sources of H2. ResearchGate. [Link]

  • Application Note - N-CBZ Protection | PDF | Amine | Chemical Compounds. Scribd. [Link]

  • Amine Protection / Deprotection. Fisher Scientific. [Link]

  • Glutamic acid protection using cbz ?. ResearchGate. [Link]

  • Benzyl chloroformate. Grokipedia. [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • An Excellent Method for Cbz-Protection of Amines | Request PDF. ResearchGate. [Link]

  • Protecting Groups: Boc, Cbz, Amine. Chemistry - StudySmarter. [Link]

  • Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual. [Link]

  • Benzyl chloroformate. Wikipedia. [Link]

  • Making benzaldehyde - benzalchloride acid hydrolysis. YouTube. [Link]

  • Formic acid, chloro-, benzyl ester. Organic Syntheses Procedure. [Link]

  • Selective Cleavage of Cbz-Protected Amines | Request PDF. ResearchGate. [Link]

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Technical Support Center: Optimization of Catalyst Loading for Dihydropyridine Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the optimization of catalyst loading in dihydropyridine hydrogenation. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during your experiments. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your research.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is dedicated to resolving specific problems that can arise during the dihydropyridine hydrogenation process. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Q1: My reaction shows low or no conversion of the dihydropyridine starting material. What are the likely causes and how can I fix it?

Low or no conversion is a frequent challenge and can stem from several factors, primarily related to the catalyst's activity and the reaction conditions.

Potential Causes & Solutions:

  • Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively drive the reaction forward. While it may seem intuitive to simply add more, it's crucial to find the optimal loading to balance reaction rate and cost-effectiveness.[1][2] Insufficient catalyst can lead to low conversion rates.[1][2]

    • Actionable Step: Begin with a systematic screening of catalyst loading. A typical starting point for many palladium- or platinum-based catalysts is 1-5 mol%.[3] Gradually increase the loading to find the point of diminishing returns, where a further increase does not significantly improve the conversion rate.[3]

  • Catalyst Deactivation/Poisoning: The catalyst's active sites can be blocked or altered, rendering it inactive. This is a common issue in hydrogenations involving nitrogen-containing heterocycles like pyridines.[4]

    • Catalyst Poisoning: The nitrogen atom in the dihydropyridine or the resulting pyridine product can strongly adsorb to the metal surface (e.g., palladium), blocking active sites.[4] Impurities in the starting material or solvent, such as sulfur compounds, are also potent catalyst poisons.[4]

      • Actionable Step: Ensure the purity of your starting materials and solvents. If poisoning is suspected, consider using a more robust catalyst or performing the reaction in an acidic medium, like acetic acid, which can protonate the nitrogen atom and reduce its coordinating ability.[4]

    • Fouling/Coking: Deposition of carbonaceous materials or polymeric byproducts on the catalyst surface can physically block active sites.[4][5] This can sometimes be observed as the catalyst turning black and clumpy.[4]

      • Actionable Step: Optimize reaction conditions, such as temperature and pressure, to minimize side reactions that lead to fouling. If fouling occurs, a regeneration protocol involving solvent washing may be effective.[4]

  • Suboptimal Reaction Conditions: Temperature, pressure, and solvent choice play a critical role in the reaction's success.[6]

    • Actionable Step: Systematically screen these parameters. For instance, increasing hydrogen pressure can sometimes overcome low reactivity.[7] The choice of solvent can significantly influence reaction rates by affecting the stability of reactants and transition states.[8][9][10]

Q2: I'm observing the formation of significant side products, leading to poor selectivity. How can I improve this?

Poor selectivity is often a consequence of competing reaction pathways or over-hydrogenation.

Potential Causes & Solutions:

  • Excessive Catalyst Loading: While insufficient loading leads to low conversion, excessive loading can promote side reactions due to an overabundance of active sites.[1][2]

    • Actionable Step: Carefully optimize the catalyst loading. The goal is to find a balance that maximizes the rate of the desired reaction while minimizing competing pathways.

  • Harsh Reaction Conditions: High temperatures and pressures can provide the activation energy for undesired side reactions.

    • Actionable Step: Try running the reaction at a lower temperature or pressure. This might slow down the overall reaction rate but can significantly improve selectivity towards the desired product.[11]

  • Inappropriate Catalyst Choice: The nature of the catalyst itself (metal and support) can influence selectivity.

    • Actionable Step: If selectivity is an issue, consider screening different catalysts. For example, Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is known for its ability to selectively hydrogenate alkynes to cis-alkenes without over-reducing to the alkane.[12] While not directly a dihydropyridine hydrogenation, the principle of catalyst modification to control selectivity is transferable.

Q3: My catalyst appears to be deactivating over the course of the reaction or upon reuse. What are the underlying reasons and how can I mitigate this?

Catalyst deactivation is a critical issue, especially in industrial applications where catalyst lifetime is a major economic factor.[13]

Potential Causes & Solutions:

  • Product Inhibition: The product of the reaction, a tetrahydropyridine or piperidine, can bind to the catalyst's active sites and inhibit further reaction.[4]

    • Actionable Step: Optimize the reaction conditions to favor product desorption. This could involve adjusting the temperature or solvent.

  • Sintering (Thermal Degradation): At high temperatures, the fine metal particles of the catalyst can agglomerate into larger particles, reducing the active surface area.[4][14] This is often an irreversible process.[4]

    • Actionable Step: Use the lowest effective reaction temperature to avoid exceeding the thermal stability of the catalyst. Characterization of the used catalyst with techniques like TEM or XRD can confirm if sintering has occurred.[4]

  • Leaching: The active metal can dissolve from the support into the reaction medium, leading to a loss of catalytic activity.[13][14]

    • Actionable Step: Ensure strong interaction between the metal and the support. Sometimes, changing the support material can reduce leaching.

Frequently Asked Questions (FAQs)

This section addresses more general, yet crucial, questions related to the optimization of catalyst loading in dihydropyridine hydrogenation.

Q1: What are the most common catalysts used for dihydropyridine hydrogenation?

A variety of transition metal catalysts are effective for this transformation. The most commonly used are heterogeneous catalysts based on noble metals due to their high activity and ease of separation.[12][15]

  • Palladium-based catalysts: Palladium on carbon (Pd/C) is a workhorse catalyst for many hydrogenation reactions due to its high activity and versatility.[3][12] Palladium hydroxide on carbon (Pearlman's catalyst) is often more active and can be effective for more challenging substrates.[7]

  • Platinum-based catalysts: Platinum on carbon (Pt/C) or platinum(IV) oxide (Adams' catalyst) are also highly effective, particularly for aromatic ring hydrogenation.[7][16]

  • Rhodium and Ruthenium catalysts: These are also used, often in homogeneous catalysis for asymmetric hydrogenations to produce chiral products.[11][12]

Q2: How does the choice of solvent affect the hydrogenation reaction?

The solvent plays a multifaceted role in liquid-phase hydrogenation reactions.[8][9] It not only dissolves the reactants but can also influence the reaction rate and selectivity by stabilizing reactants and transition states.[8][9]

  • Polar Protic Solvents: Alcohols like methanol and ethanol are commonly used.[7][16] They can participate in the reaction mechanism, for example, by facilitating proton transfer.[9] The choice of alcohol can even determine the catalytic pathway and the stereoselectivity of the reaction.[17][18]

  • Polar Aprotic Solvents: Solvents like tetrahydrofuran (THF) and dioxane can also be used.[8]

  • Solvent Effects on Catalyst Activity: The solvent can alter the binding strength of hydrogen on the catalyst surface, thereby affecting the reaction rate.[10] For palladium-catalyzed benzaldehyde hydrogenation, the reaction rate varied by 30-fold across different solvents, with methanol showing the highest activity.[8]

Q3: What analytical methods are suitable for monitoring the progress of my dihydropyridine hydrogenation?

Monitoring the reaction is crucial for optimization and determining the endpoint. Several techniques can be employed:

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the disappearance of the starting material and the appearance of the product.[19]

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are quantitative methods that can be used to determine the conversion and yield with high accuracy.[20]

  • Mass Spectrometry (MS): Coupled with GC or LC (GC-MS, LC-MS), this technique can be used to identify the products and any side products formed during the reaction.[20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the structure of the products and quantify the conversion.[20]

  • Hydrogen Uptake Measurement: In a dedicated hydrogenation apparatus, monitoring the consumption of hydrogen gas provides a real-time measure of the reaction rate and progress.[3][21]

Q4: What are the key considerations when scaling up a dihydropyridine hydrogenation reaction?

Scaling up a reaction from the lab bench to a pilot plant or industrial scale introduces new challenges that are often not apparent at a small scale.[6][22]

  • Mass Transfer Limitations: In a larger reactor, the efficiency of mixing and the rate at which hydrogen gas dissolves into the liquid phase can become the rate-limiting step, rather than the intrinsic kinetics of the reaction.[6]

  • Heat Transfer: Hydrogenation reactions are often highly exothermic.[23] On a large scale, inefficient heat removal can lead to a dangerous temperature runaway.[6][22][23]

  • Catalyst Handling and Filtration: Handling larger quantities of catalyst, especially pyrophoric ones like Raney Nickel, requires specific safety protocols. The filtration of the catalyst from the reaction mixture can also be more challenging at a larger scale.

  • Process Safety: A thorough safety assessment is crucial before scaling up any hydrogenation reaction due to the use of flammable hydrogen gas under pressure.[24]

Data Presentation & Experimental Protocols

Table 1: Typical Starting Conditions for Catalyst Loading Optimization
ParameterRecommended Starting RangeRationale
Catalyst Loading 1 - 5 mol%A good starting point to achieve a reasonable reaction rate without excessive cost.
Hydrogen Pressure 1 - 10 atm (balloon to Parr shaker)Higher pressure increases hydrogen concentration in the solvent, often accelerating the reaction.
Temperature Room Temperature to 80 °CMany hydrogenations proceed at room temperature. Gentle heating can increase the rate, but excessive heat can lead to side reactions and catalyst sintering.
Solvent Methanol, Ethanol, Ethyl AcetateThese are common, relatively inert solvents for hydrogenation.
Protocol 1: General Procedure for Screening Catalyst Loading in Dihydropyridine Hydrogenation

This protocol provides a general framework for optimizing catalyst loading. Specific parameters will need to be adjusted based on the substrate and desired product.

  • Reaction Setup: To a series of reaction vessels (e.g., glass vials or a parallel reactor block) equipped with magnetic stir bars, add the dihydropyridine substrate (1.0 equiv) and the chosen solvent.

  • Catalyst Addition: To each vessel, add a different loading of the selected catalyst (e.g., 1 mol%, 2 mol%, 5 mol%, 10 mol% of Pd/C).

  • Inert Atmosphere: Seal the vessels and purge with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can deactivate the catalyst.[25]

  • Hydrogenation: Introduce hydrogen gas to the desired pressure (e.g., via a hydrogen-filled balloon or by pressurizing a reactor).

  • Reaction Monitoring: Stir the reactions at the desired temperature and monitor their progress over time by taking small aliquots for analysis by TLC, GC, or LC-MS.

  • Workup and Analysis: Once the reactions are complete (or have reached a plateau), carefully vent the hydrogen pressure and filter the reaction mixtures to remove the catalyst. Analyze the crude product to determine conversion and selectivity for each catalyst loading.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Conversion

G start Low Conversion Observed check_loading Is Catalyst Loading Sufficient? (e.g., >1 mol%) start->check_loading increase_loading Increase Catalyst Loading Systematically check_loading->increase_loading No check_deactivation Suspect Catalyst Deactivation? check_loading->check_deactivation Yes increase_loading->check_deactivation check_poisoning Check for Impurities (Substrate, Solvent) Consider Acidic Medium check_deactivation->check_poisoning Yes check_fouling Optimize Conditions to Reduce Side Reactions Attempt Catalyst Regeneration check_deactivation->check_fouling Possible Fouling check_conditions Are Reaction Conditions Optimal? check_deactivation->check_conditions No check_poisoning->check_conditions check_fouling->check_conditions optimize_temp_pressure Screen Temperature and Pressure check_conditions->optimize_temp_pressure Yes end Improved Conversion check_conditions->end No optimize_solvent Screen Different Solvents optimize_temp_pressure->optimize_solvent optimize_solvent->end G center Dihydropyridine Hydrogenation Outcome catalyst_loading Catalyst Loading catalyst_loading->center catalyst_type Catalyst Type (Metal, Support) catalyst_type->center temperature Temperature temperature->center pressure Hydrogen Pressure pressure->center solvent Solvent solvent->center substrate_purity Substrate Purity substrate_purity->center

Caption: Interrelated factors affecting the success of dihydropyridine hydrogenation.

References

  • Simon-Carballo, L., et al. (2008). Theoretical Study of the Mechanism of Hantzsch Ester Hydrogenation of Imines Catalyzed by Chiral BINOL-Phosphoric Acids. Journal of the American Chemical Society.
  • ResearchGate. (n.d.).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
  • Grokipedia. (n.d.). Hantzsch ester.
  • Semantic Scholar. (n.d.).
  • Royal Society of Chemistry. (2012).
  • ResearchGate. (n.d.).
  • National Institutes of Health. (n.d.).
  • BenchChem. (2025).
  • International Research Journal of Engineering, Science, Technology & Innovation. (2023).
  • International Research Journal of Engineering, Science, Technology & Innovation. (2023).
  • Quantitative understanding of solvent effects on Pd catalyzed hydrogen
  • H.E.L Group. (2024).
  • European Synchrotron Radiation Facility. (2015). Transfer hydrogenation catalyst deactivation solved through in situ X-ray absorption spectroscopy.
  • Sigma-Aldrich. (n.d.).
  • ResearchGate. (2023). Alkali Metal Dihydropyridines in Transfer Hydrogenation Catalysis of Imines: Amide Basicity versus Hydride Surrogacy.
  • Royal Society of Chemistry. (2022).
  • National Institutes of Health. (2025).
  • Biblioteca IQS. (2021).
  • MDPI. (2022).
  • Reddit. (2021).
  • OSTI.GOV. (2021).
  • Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogen
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2021).
  • University of Wisconsin-Madison. (n.d.).
  • Pacific Northwest National Laboratory. (2022). Solvent Plays a Critical Role in Controlling Hydrogen Binding Strength on Palladium.
  • YouTube. (2020). Advanced Chemical Reaction Engineering Lectures.
  • Reddit. (2023).
  • Institutional Repository FHNW. (n.d.). New Scale-up Technologies for Hydrogenation Reactions in Multipurpose Pharmaceutical Production Plants.
  • ThalesNano. (2021).
  • Neuland Labs. (2022).
  • MDPI. (2024).
  • Reddit. (2015). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot?.
  • MDPI. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW).
  • ResearchGate. (n.d.).

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Validation & Comparative

A Comparative Guide to Synthetic Routes for Benzyl 3,4-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyridine scaffold is a crucial pharmacophore found in a wide array of natural products and medicinally important compounds. Benzyl 3,4-dihydropyridine-1(2H)-carboxylate, in particular, serves as a valuable building block in the synthesis of more complex molecules, necessitating efficient and reliable methods for its preparation. This guide provides an in-depth comparison of two primary synthetic strategies for accessing this key intermediate: the selective reduction of an N-Cbz-pyridinium salt and the reduction of an N-Cbz-4-pyridone precursor. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis to guide the modern medicinal chemist in selecting the optimal route for their specific needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Reduction of N-Cbz-Pyridinium SaltRoute 2: Reduction of N-Cbz-4-Pyridone
Starting Material Pyridine, Benzyl Chloroformate4-Hydroxypyridine, Benzyl Chloroformate
Key Transformation Selective reduction of the pyridinium ringConjugate reduction of an enaminone
Typical Reagents Sodium Borohydride (NaBH₄)Sodium Borohydride (NaBH₄), Zinc/Acetic Acid
Number of Steps 22
Potential Yield Moderate to GoodGood to Excellent
Key Challenges Control of regioselectivity (formation of isomers)Availability of starting pyridone, potential for over-reduction
Scalability GoodGood
Safety Considerations Use of benzyl chloroformate (lachrymator)Standard laboratory precautions

Route 1: Selective Reduction of N-Cbz-Pyridinium Salt

This classical and widely utilized approach involves the activation of the pyridine ring towards reduction by forming a pyridinium salt, followed by the introduction of a hydride to yield the desired dihydropyridine. The regioselectivity of the hydride attack is a critical consideration in this methodology.

Scientific Rationale and Mechanistic Insight

The initial step involves the quaternization of the pyridine nitrogen with benzyl chloroformate. This transformation serves two key purposes: it installs the desired benzyloxycarbonyl (Cbz) protecting group and, more importantly, it significantly lowers the aromatic stabilization energy of the pyridine ring, making it more susceptible to nucleophilic attack. The resulting N-Cbz-pyridinium salt is an electrophilic species that can be selectively reduced.

The subsequent reduction with a hydride source, typically sodium borohydride, proceeds via nucleophilic addition of a hydride ion to the electron-deficient pyridinium ring. This addition can occur at the C2, C4, or C6 positions. The formation of the thermodynamically more stable conjugated 1,4-dihydropyridine or the kinetically favored 1,2-dihydropyridine is highly dependent on the reaction conditions, including the solvent, temperature, and the nature of the substituent on the nitrogen atom. For the synthesis of the 3,4-dihydropyridine isomer (which is a tautomer of the initially formed 1,4-dihydropyridine), careful control of these parameters is essential.

Workflow for Route 1

Caption: Workflow for the synthesis of this compound via the pyridinium salt reduction route.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(Benzyloxycarbonyl)pyridinium Chloride

  • Materials: Pyridine, Benzyl Chloroformate, Diethyl Ether.

  • Procedure: In a round-bottom flask under an inert atmosphere (N₂), a solution of pyridine (1.0 eq.) in anhydrous diethyl ether is cooled to 0 °C. To this stirred solution, benzyl chloroformate (1.1 eq.) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours. The resulting white precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the N-Cbz-pyridinium chloride.

Step 2: Selective Reduction to this compound

  • Materials: 1-(Benzyloxycarbonyl)pyridinium Chloride, Sodium Borohydride, Methanol.

  • Procedure: The N-Cbz-pyridinium chloride (1.0 eq.) is dissolved in methanol and cooled to -78 °C in a dry ice/acetone bath. Sodium borohydride (1.5 eq.) is added portion-wise, ensuring the temperature remains below -70 °C. The reaction is stirred at this temperature for 2 hours. The reaction is then quenched by the slow addition of water. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford this compound.

Route 2: Reduction of N-Cbz-4-Pyridone

An alternative and often high-yielding strategy involves the synthesis of an N-Cbz-4-pyridone intermediate, followed by a selective conjugate reduction of the enaminone system.

Scientific Rationale and Mechanistic Insight

This route commences with the Cbz-protection of 4-hydroxypyridine to form Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. This intermediate is a cyclic enaminone, a Michael acceptor susceptible to conjugate addition of a hydride.

The key step is the 1,4-conjugate reduction of the α,β-unsaturated ketone moiety. While strong reducing agents like lithium aluminum hydride would likely reduce the carbonyl group to an alcohol, milder reagents can selectively deliver a hydride to the β-position. A common and effective method for this transformation is the use of zinc dust in acetic acid.[1] This system generates a nascent form of hydrogen that can selectively reduce the carbon-carbon double bond of the enaminone, leaving the carbamate and the ketone (in its enol form) intact, which then tautomerizes to the desired product. Alternatively, carefully controlled conditions with sodium borohydride can also achieve this selective reduction.

Workflow for Route 2

Caption: Workflow for the synthesis of this compound via the N-Cbz-4-pyridone reduction route.

Detailed Experimental Protocol

Step 1: Synthesis of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

  • Materials: 4-Hydroxypyridine, Benzyl Chloroformate, Sodium Bicarbonate, Tetrahydrofuran (THF), Water.

  • Procedure: To a solution of 4-hydroxypyridine (1.0 eq.) in a mixture of THF and water, sodium bicarbonate (2.2 eq.) is added. The mixture is cooled to 0 °C, and benzyl chloroformate (1.2 eq.) is added dropwise. The reaction is stirred at 0 °C for 30 minutes and then at room temperature for 16 hours. The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by crystallization or column chromatography to yield Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate.

Step 2: Reduction to this compound

  • Materials: Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, Zinc dust, Acetic Acid.

  • Procedure: To a solution of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (1.0 eq.) in acetic acid, zinc dust (3.0 eq.) is added portion-wise with vigorous stirring.[1] The reaction mixture is stirred at room temperature for 4 hours. The reaction is monitored by TLC for the disappearance of the starting material. Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by flash column chromatography to afford this compound.

Comparative Analysis and Field-Proven Insights

Route 1 (Pyridinium Salt Reduction): This method is attractive due to the ready availability of pyridine as a starting material. However, the primary challenge lies in controlling the regioselectivity of the reduction. The formation of a mixture of dihydropyridine isomers (1,2-, 1,4-, and 1,6-) is common, which can complicate purification and lower the overall yield of the desired 3,4-dihydro isomer. The use of low temperatures is crucial for enhancing selectivity. From a practical standpoint, the isolation of the intermediate pyridinium salt can sometimes be challenging due to its hygroscopic nature.

Route 2 (Pyridone Reduction): This route often provides higher yields of the desired product with better regioselectivity, as the conjugate reduction of the enaminone system is generally more specific. The starting material, 4-hydroxypyridine, is also commercially available. A potential drawback is the possibility of over-reduction to the corresponding piperidone if the reaction conditions are not carefully controlled. The use of zinc/acetic acid is a classic and robust method, although the workup requires careful neutralization of the acid.[1]

Expert Recommendation: For small-scale synthesis where maximizing yield and purity is paramount, Route 2 is often the preferred method due to its inherent regioselectivity. For larger-scale preparations where cost of starting materials is a significant factor, Route 1 may be more economical, provided that the purification challenges associated with potential isomer formation can be efficiently addressed.

Conclusion

Both the reduction of an N-Cbz-pyridinium salt and the conjugate reduction of an N-Cbz-4-pyridone represent viable and effective strategies for the synthesis of this compound. The choice between these routes will be dictated by the specific requirements of the synthesis, including scale, desired purity, and available resources. By understanding the mechanistic nuances and experimental details of each approach, researchers can make an informed decision to efficiently access this valuable synthetic intermediate.

References

  • University of Liverpool Repository. REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. [Link][2]

  • Chemical Communications (RSC Publishing). Transfer hydrogenation of pyridinium and quinolinium species using ethanol as a hydrogen source to access saturated N-heterocycles. [Link][3]

  • Common Organic Chemistry. Sodium Borohydride. [Link][4]

  • Mastering Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link][5]

  • ResearchGate. Transfer hydrogenation of pyridinium salts a, Our previous work on... [Link][6]

  • MDPI. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. [Link][7]

  • ACS Publications. Reduction of N-Acyl-2,3-dihydro-4-pyridones to N-Acyl-4-piperidones Using Zinc/Acetic Acid. [Link][1]

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A Comparative Guide to Amine Protection: Evaluating Benzyl 3,4-dihydropyridine-1(2H)-carboxylate Against Established N-Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly within pharmaceutical and peptide chemistry, the judicious selection of nitrogen-protecting groups is a critical determinant of synthetic efficiency and success. An ideal protecting group must be introduced in high yield, remain stable throughout various transformations, and be selectively removed under mild conditions that do not compromise the integrity of the target molecule. This guide provides an in-depth technical comparison of the emerging N-protecting group, Benzyl 3,4-dihydropyridine-1(2H)-carboxylate, against the well-established trifecta of amine protection: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).

Our analysis is grounded in the principles of scientific integrity, drawing upon experimental data and established chemical principles to offer researchers and drug development professionals a clear perspective on the relative merits and potential applications of these crucial synthetic tools.

The Principle of Orthogonality: A Cornerstone of Multi-Step Synthesis

In the synthesis of complex molecules with multiple functional groups, the concept of orthogonality is paramount. Orthogonal protecting groups are those that can be selectively removed in any order in the presence of others, by employing distinct and non-interfering reaction conditions.[1][2][3] This strategy is fundamental to the stepwise construction of intricate molecular architectures. The primary distinction between Boc, Cbz, and Fmoc lies in their cleavage conditions, which forms the basis of their widespread use in orthogonal synthetic schemes.[1]

Comparative Overview of N-Protecting Groups

The choice of an N-protecting group is dictated by the overall synthetic strategy, including the stability of other functional groups within the molecule and the desired deprotection pathway. The following table summarizes the key characteristics of the protecting groups under discussion.

FeatureThis compoundCbz (Carboxybenzyl)Boc (tert-Butoxycarbonyl)Fmoc (9-Fluorenylmethyloxycarbonyl)
Structure Benzyl-N-dihydropyridine carboxylateBenzyl-O-(C=O)-(CH₃)₃C-O-(C=O)-Fluorenyl-CH₂-O-(C=O)-
Lability Expected to be Hydrogenolysis-LabileHydrogenolysis-Labile[4]Acid-Labile[1]Base-Labile[1]
Typical Deprotection Catalytic Transfer Hydrogenation (Predicted)H₂, Pd/C; Transfer Hydrogenation[5]Trifluoroacetic Acid (TFA); HCl[1]20% Piperidine in DMF[1]
Stability Predicted stability to mild acid and baseStable to mild acid and base[4]Stable to base and hydrogenolysis[1]Stable to acid and hydrogenolysis[1]
Key Advantages Potentially offers nuanced reactivity compared to Cbz.Well-established; orthogonal to Boc and Fmoc.[4]Widely used in SPPS; orthogonal to Cbz and Fmoc.[1]Mild deprotection; automation-friendly in SPPS.[1]
Potential Limitations Limited direct comparative data available.Catalyst poisoning by sulfur; sensitive to reduction.[6]Harsh acidic cleavage can affect sensitive substrates.[1]Dibenzylfulvene byproduct can be problematic.[1]

In Focus: this compound

This compound, also known as N-(Benzyloxycarbonyl)-1,2,3,4-tetrahydropyridine, is structurally a benzyl carbamate. Based on this, its reactivity as a protecting group can be inferred to be similar to the classical Cbz group. The primary mode of deprotection is expected to be catalytic hydrogenolysis or transfer hydrogenation, which involves the cleavage of the benzylic C-O bond.[4][7]

The Stalwarts of Amine Protection: Boc, Cbz, and Fmoc

1. tert-Butoxycarbonyl (Boc): The Acid-Labile Workhorse

The Boc group is a cornerstone of modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Its key feature is its stability to a wide range of reaction conditions, including basic and nucleophilic reagents, while being readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).[1] This orthogonality makes it highly compatible with base-labile and hydrogenolysis-labile protecting groups.

2. Carboxybenzyl (Cbz or Z): The Pioneer of Hydrogenolysis

Introduced by Bergmann and Zervas, the Cbz group was one of the first widely used N-protecting groups in peptide chemistry.[4] It is stable to both acidic and basic conditions, allowing for the deprotection of Boc and Fmoc groups in its presence. The removal of the Cbz group is most commonly achieved by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst), a mild method that produces toluene and carbon dioxide as byproducts.[4] Transfer hydrogenation offers a convenient alternative to the use of gaseous hydrogen.[5]

3. 9-Fluorenylmethyloxycarbonyl (Fmoc): The Base-Labile Standard in SPPS

The Fmoc group has become the standard for the temporary protection of the α-amino group in modern SPPS. Its defining characteristic is its lability to mild basic conditions, typically a solution of piperidine in an aprotic solvent like dimethylformamide (DMF).[1] This allows for the use of acid-labile protecting groups on amino acid side chains, which remain intact during the repetitive Fmoc deprotection steps and are removed in a final acidic cleavage step.

Experimental Protocols

General Procedure for N-Protection with Benzyl Chloroformate (Cbz-Cl)
  • Materials: Amine, benzyl chloroformate, sodium bicarbonate (or other suitable base), dichloromethane (DCM), water.

  • Procedure:

    • Dissolve the amine (1.0 eq) in a mixture of DCM and aqueous sodium bicarbonate solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add benzyl chloroformate (1.1 eq) dropwise while stirring vigorously.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate under reduced pressure and purify the crude product by recrystallization or column chromatography.

General Procedure for N-Deprotection of a Cbz-Protected Amine via Catalytic Transfer Hydrogenation
  • Materials: Cbz-protected amine, 10% Palladium on carbon (Pd/C), ammonium formate (or other hydrogen donor), methanol (or other suitable solvent).

  • Procedure:

    • Dissolve the Cbz-protected amine in methanol.

    • Add 10% Pd/C (typically 10-20% by weight of the substrate).

    • Add ammonium formate (4-5 eq) in portions.

    • Stir the reaction mixture at room temperature, monitoring by TLC. The reaction is often complete within 1-3 hours.

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[5]

General Procedure for N-Deprotection of a Boc-Protected Amine
  • Materials: Boc-protected amine, trifluoroacetic acid (TFA), dichloromethane (DCM).

  • Procedure:

    • Dissolve the Boc-protected amine in DCM.

    • Add an equal volume of TFA and stir at room temperature.

    • Monitor the reaction by TLC; deprotection is typically complete within 30-60 minutes.

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

    • The resulting amine trifluoroacetate salt can be used directly or neutralized with a base.[1]

General Procedure for N-Deprotection of an Fmoc-Protected Amine
  • Materials: Fmoc-protected amine, piperidine, N,N-dimethylformamide (DMF).

  • Procedure:

    • Dissolve the Fmoc-protected amine in DMF.

    • Add piperidine to a final concentration of 20% (v/v).

    • Stir the reaction at room temperature; deprotection is usually complete within 30 minutes.

    • Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer to remove DMF and piperidine, dry, and concentrate.[1]

Visualization of Synthetic Workflows

Deprotection_Orthogonality Boc_Protected Boc-NH-R Deprotected_Amine_Boc H₂N-R Boc_Protected->Deprotected_Amine_Boc TFA Cbz_Protected Cbz-NH-R' Deprotected_Amine_Cbz H₂N-R' Cbz_Protected->Deprotected_Amine_Cbz H₂/Pd-C Fmoc_Protected Fmoc-NH-R'' Deprotected_Amine_Fmoc H₂N-R'' Fmoc_Protected->Deprotected_Amine_Fmoc Piperidine

Caption: Orthogonal deprotection strategies for Boc, Cbz, and Fmoc groups.

Conclusion and Future Outlook

The selection of an N-protecting group is a nuanced decision that profoundly impacts the design and outcome of a synthetic endeavor. Boc, Cbz, and Fmoc each offer a distinct set of advantages and are governed by well-understood principles of reactivity and orthogonality. While this compound remains a less-explored option, its structural analogy to the Cbz group suggests its utility in scenarios where hydrogenolysis is the preferred deprotection method. Further experimental investigation is warranted to fully elucidate its stability profile, cleavage kinetics, and potential for unique applications in complex molecule synthesis. As the demands for more efficient and selective synthetic methodologies continue to grow, the development and characterization of novel protecting groups will undoubtedly remain a vibrant area of chemical research.

References

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  • Pharmaffiliates. (n.d.). Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, CAS No : 185847-84-1. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2023, June 12). How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage? Retrieved January 12, 2026, from [Link]

  • PubChemLite. (n.d.). Benzyl 3,4-dihydro-4-oxo-pyridine-1(2h)-carboxylate. Retrieved January 12, 2026, from [Link]

  • Ezzat, A., et al. (2023). Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties. Molecules, 28(12), 4686.
  • Kumar, S., & Singh, A. (2023). The Novel Emerging Approaches for the Synthesis of Tetrahydropyridine Motifs: An Overview. E-RESEARCHCO. Retrieved January 12, 2026, from [Link]

  • Wang, Y., et al. (2024). Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions. Molecules, 29(12), 2843.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved January 12, 2026, from [Link]

  • Sharma, R., et al. (2024). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances, 14(2), 1045-1070.
  • Dudley, G. B., & Tummatorn, J. (2006). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 2, 23.
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A Comparative Guide to the Analysis of Diastereomeric Purity of Substituted Dihydropyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The stereochemical composition of pharmaceutical compounds is a critical determinant of their therapeutic efficacy and safety. In the realm of substituted dihydropyridines, a prominent class of calcium channel blockers, the presence of multiple chiral centers often leads to the formation of diastereomers. Each diastereomer can exhibit distinct pharmacological and toxicological profiles. Consequently, the accurate determination of diastereomeric purity is a cornerstone of drug development and quality control. This guide provides a comprehensive comparison of the primary analytical techniques for this purpose, grounded in experimental evidence and practical insights.

The Significance of Diastereomeric Purity in Dihydropyridines

Substituted 1,4-dihydropyridines (DHPs) are a class of organic compounds widely used in the treatment of cardiovascular diseases, such as hypertension and angina.[1][2] Many blockbuster drugs, including amlodipine, nifedipine, and felodipine, belong to this family. The therapeutic effect of these drugs is primarily mediated by their interaction with L-type calcium channels.

The synthesis of complex substituted dihydropyridines can result in multiple stereoisomers, including enantiomers and diastereomers. While enantiomers are non-superimposable mirror images with identical physical properties in an achiral environment, diastereomers are stereoisomers that are not mirror images and possess distinct physical and chemical properties. This inherent difference in their properties is the foundation for their analytical separation and quantification. The differential pharmacological activity and potential for adverse effects of each diastereomer necessitate rigorous control over the stereochemical purity of the final active pharmaceutical ingredient (API).

A Comparative Overview of Analytical Techniques

The choice of an analytical technique for determining diastereomeric purity is dictated by a multitude of factors, including the specific properties of the dihydropyridine derivative, the required level of accuracy and precision, sample throughput needs, and available instrumentation. Here, we compare the most powerful and widely adopted methods: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Additionally, the role of X-ray Crystallography in providing absolute stereochemical assignment is discussed.

Technique Principle Primary Application Key Advantages Limitations
Chiral HPLC Differential partitioning of diastereomers between a chiral stationary phase and a mobile phase.Quantitative determination of diastereomeric ratio and enantiomeric excess.High resolution, well-established, versatile, and widely available.Can require lengthy method development; consumption of organic solvents.
Chiral SFC Differential partitioning in a mobile phase of supercritical CO2 and a co-solvent on a chiral stationary phase.High-throughput screening, preparative separations.Faster analysis times, reduced organic solvent consumption ("greener" chemistry), often complementary selectivity to HPLC.[3][4]Higher initial instrument cost; less universally available than HPLC.
NMR Spectroscopy Diastereomers have distinct chemical environments, leading to different chemical shifts and/or coupling constants for their nuclei.Rapid determination of diastereomeric ratio in solution.Non-destructive, provides structural information, relatively fast for routine checks.Lower sensitivity and resolution compared to chromatographic methods for trace impurities; overlapping signals can complicate quantification.[5]
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.Unambiguous determination of the absolute and relative stereochemistry.Provides the definitive molecular structure.Requires a high-quality single crystal, which can be challenging to obtain; not a quantitative method for purity.

In-Depth Analysis of Key Methodologies

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for the separation and quantification of stereoisomers. The causality behind its effectiveness lies in the creation of transient diastereomeric complexes between the analyte and the chiral stationary phase (CSP), leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for the separation of dihydropyridine stereoisomers.

A comparative study on dihydropyridone derivatives, which are structurally similar to dihydropyridines, demonstrated that for the compounds tested, HPLC generally provided higher resolution and shorter analysis times compared to SFC under the specific conditions evaluated.[6] For a compound with two chiral centers, baseline resolution of all four stereoisomers was achieved in under 17 minutes with HPLC, whereas SFC did not achieve complete separation in 23 minutes.[6]

This protocol provides a general framework for developing a chiral HPLC method for a novel substituted dihydropyridine.

  • Column Screening:

    • Begin by screening a set of polysaccharide-based chiral columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H, Chiralpak® IA).

    • Use a mobile phase of n-hexane and an alcohol (e.g., isopropanol or ethanol) in a ratio of 90:10 (v/v).

    • For basic dihydropyridines, add a small amount of a basic modifier (e.g., 0.1% diethylamine) to the mobile phase to improve peak shape. For acidic compounds, an acidic modifier (e.g., 0.1% trifluoroacetic acid) may be beneficial.

  • Method Optimization:

    • Once a column providing initial separation is identified, optimize the mobile phase composition by varying the ratio of hexane to alcohol to achieve a resolution (Rs) of >1.5 between the diastereomeric peaks.

    • Investigate the effect of different alcohol modifiers (isopropanol vs. ethanol) as this can significantly alter selectivity.

    • Optimize the flow rate (typically 0.5-1.5 mL/min) and column temperature to fine-tune the separation and analysis time.

  • Sample Preparation:

    • Accurately weigh and dissolve the dihydropyridine sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Data Acquisition and Analysis:

    • Inject the sample onto the equilibrated HPLC system.

    • Monitor the elution profile using a UV detector at a wavelength where the analyte has maximum absorbance (typically around 230-255 nm for dihydropyridines).

    • Integrate the peak areas of the diastereomers to calculate the diastereomeric ratio (d.r.) and express it as a percentage of each diastereomer.

HPLC_Workflow cluster_Preparation Method Development & Sample Prep cluster_Analysis Analysis & Data Processing A Column Screening B Method Optimization A->B C Sample Preparation B->C D HPLC Injection C->D Inject Sample E Data Acquisition D->E F Peak Integration E->F G Calculate Diastereomeric Ratio F->G NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Dissolve Sample in Deuterated Solvent B Transfer to NMR Tube A->B C Acquire 1H NMR Spectrum B->C Analyze Sample D Process Spectrum C->D E Identify Diastereomeric Signals D->E F Integrate Peaks E->F G Calculate Diastereomeric Ratio F->G

Sources

A Comparative Guide to the Validation of Analytical Methods for Benzyl 3,4-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a compound such as Benzyl 3,4-dihydropyridine-1(2H)-carboxylate, a key building block in the synthesis of more complex pharmaceutical agents, ensuring its identity, purity, and strength through validated analytical methods is a foundational requirement. This guide provides a comprehensive comparison of potential analytical methodologies for this compound, grounded in the principles of scientific integrity and regulatory compliance. As a Senior Application Scientist, the focus here is not merely on the procedural steps but on the rationale behind the selection of methods and the design of validation protocols that ensure trustworthiness and reliability.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical application.[1][2] This process is mandated by regulatory bodies worldwide, with comprehensive guidance provided by the International Council for Harmonisation (ICH) in its Q2(R2) guideline, as well as by the United States Pharmacopeia (USP) in General Chapter <1225>.[3][4][5][6]

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an appropriate analytical technique is the first critical decision in method development. For this compound, the primary choice for quantitative analysis lies between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC) is often the workhorse of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds. Given the molecular weight and structure of this compound, HPLC, especially in the reversed-phase mode, is an excellent candidate for its analysis. Gradient elution is commonly employed in stability-indicating assays to achieve higher peak capacity and sensitivity.[7]

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. While this compound itself may have limited volatility, GC analysis could be feasible, potentially requiring derivatization to increase its volatility and thermal stability. For instance, tertiary amines can be analyzed as carbamates after reaction with reagents like pentafluorobenzyl chloroformate to improve their chromatographic properties and detectability.[8]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Ideal for non-volatile and thermally sensitive compounds.Suitable for volatile and thermally stable compounds. Derivatization may be needed for polar or non-volatile analytes.
Sample Prep Generally simpler, involving dissolution in a suitable solvent.May require more complex sample preparation, including derivatization.
Detection UV-Vis, Photodiode Array (PDA), Mass Spectrometry (MS), Fluorescence.Flame Ionization Detector (FID), Mass Spectrometry (MS), Electron Capture Detector (ECD).
Suitability for this compound High. The compound's structure is well-suited for reversed-phase HPLC with UV detection.Moderate. Feasibility depends on the compound's thermal stability and the potential need for derivatization.

The Workflow of Analytical Method Validation

A typical analytical method validation process follows a structured workflow to ensure that all performance characteristics are thoroughly evaluated. This process is guided by a pre-approved validation protocol that outlines the procedures and acceptance criteria for each validation parameter.

Analytical Method Validation Workflow cluster_0 Phase 1: Planning cluster_1 Phase 2: Execution cluster_2 Phase 3: Documentation Validation_Protocol Develop and Approve Validation Protocol Specificity Specificity / Selectivity (Forced Degradation) Validation_Protocol->Specificity Defines experiments Linearity_Range Linearity and Range Specificity->Linearity_Range Accuracy Accuracy (Recovery Studies) Linearity_Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Compile and Approve Validation Report Robustness->Validation_Report Summarizes results

Caption: A typical workflow for the validation of an analytical method.

Core Validation Parameters: A Deep Dive

According to the ICH Q2(R2) guideline, the following parameters are essential for the validation of an analytical method intended for the quantitative analysis of a drug substance.[3][4][9]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. For stability-indicating methods, this is demonstrated through forced degradation studies.[1]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment, etc.).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocols: A Practical Guide

The following protocols are provided as a robust starting point for the validation of a stability-indicating HPLC method for this compound.

Protocol 1: Stability-Indicating HPLC Method Development
  • Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A common starting point for dihydropyridines is a mixture of acetonitrile and a buffered aqueous phase (e.g., phosphate buffer at pH 3.0).[10]

  • Detection: Use a UV detector at a wavelength where the analyte has significant absorbance (e.g., 237 nm).[10]

  • Optimization: Adjust the mobile phase composition (gradient elution is recommended), flow rate, and column temperature to achieve a sharp, symmetrical peak for the analyte with a reasonable retention time, and good resolution from any potential impurities.

Protocol 2: Forced Degradation Studies (Specificity)

Forced degradation studies are critical for developing stability-indicating methods.[11][12] The goal is to achieve 10-30% degradation of the active pharmaceutical ingredient (API).[13]

  • Acid Hydrolysis: Reflux the drug substance in 0.1 M HCl at 80°C for a specified period (e.g., 2-8 hours).

  • Base Hydrolysis: Reflux the drug substance in 0.1 M NaOH at 80°C for a specified period (e.g., 2-8 hours).

  • Oxidative Degradation: Treat the drug substance with 3-30% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a specified period.

  • Photolytic Degradation: Expose a solution of the drug substance to UV light (e.g., 254 nm) and visible light. The photodegradation of 1,4-dihydropyridines often leads to the aromatization of the dihydropyridine ring.[14]

  • Analysis: Analyze the stressed samples by the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main analyte peak.

Protocol 3: Validation of the HPLC Method
  • Linearity: Prepare a series of at least five standard solutions of this compound over a concentration range of 80-120% of the expected sample concentration. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the drug substance at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate. The recovery should be within 98.0-102.0%.

  • Precision (Repeatability): Analyze six replicate samples of a homogeneous sample at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2.0%.

  • Precision (Intermediate): Repeat the precision study on a different day with a different analyst and/or on a different instrument. The RSD should be ≤ 2.0%.

  • LOD and LOQ: Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve, or by visual evaluation.

  • Robustness: Introduce small, deliberate variations to the method parameters (e.g., pH of the mobile phase ±0.2 units, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on the results. The system suitability parameters should remain within acceptable limits.

Comparative Performance Data

The following tables present hypothetical but realistic performance data for a validated HPLC method and a proposed GC method for the analysis of this compound.

Table 1: HPLC Method Performance

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity Well-resolved peaks for analyte and degradation productsPass
Linearity (r²) ≥ 0.9990.9998
Range 80-120% of target concentration80-120 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (Repeatability, RSD) ≤ 2.0%0.8%
Precision (Intermediate, RSD) ≤ 2.0%1.2%
LOD Reportable0.1 µg/mL
LOQ Reportable0.3 µg/mL
Robustness No significant impact on resultsPass

Table 2: Proposed GC Method Performance (with derivatization)

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity Well-resolved peaks for analyte derivativePass
Linearity (r²) ≥ 0.9990.9995
Range 80-120% of target concentration80-120 µg/mL
Accuracy (% Recovery) 97.0 - 103.0%98.2 - 102.5%
Precision (Repeatability, RSD) ≤ 2.5%1.5%
Precision (Intermediate, RSD) ≤ 2.5%1.9%
LOD Reportable0.5 µg/mL
LOQ Reportable1.5 µg/mL
Robustness No significant impact on resultsPass

Decision Framework: HPLC vs. GC

The choice between HPLC and GC for the analysis of this compound can be guided by several factors, including the analytical requirements, available instrumentation, and the complexity of the sample matrix.

Method Selection Framework Analyte This compound Thermal_Stability Is the analyte thermally stable? Analyte->Thermal_Stability HPLC HPLC is the preferred method Thermal_Stability->HPLC No Volatile_Impurities Are volatile impurities a concern? Thermal_Stability->Volatile_Impurities Yes GC_Derivatization Consider GC with derivatization Volatile_Impurities->GC_Derivatization No GC_Headspace GC with headspace is suitable for volatile impurities Volatile_Impurities->GC_Headspace Yes

Sources

A Comparative Guide to Catalysts for Dihydropyridine Synthesis: From Heterogeneous to Organocatalytic Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Dihydropyridines

The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous blockbuster drugs with a wide array of pharmacological activities, including cardiovascular, anticancer, and antioxidant properties.[1][2] The classical method for their synthesis, the Hantzsch reaction, first reported in 1881, involves a one-pot, multi-component condensation of an aldehyde, a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[3][4] While foundational, the traditional Hantzsch synthesis often grapples with limitations such as harsh reaction conditions, prolonged reaction times, and modest yields.[1][2]

This has spurred extensive research into novel catalytic systems to enhance the efficiency, sustainability, and scope of dihydropyridine synthesis. This guide provides a comparative analysis of various catalytic approaches, from robust heterogeneous catalysts to enantioselective organocatalysts, supported by experimental data and detailed protocols to aid researchers in selecting the optimal catalyst for their specific synthetic needs.

The Catalytic Landscape: A Comparative Overview

The choice of catalyst is paramount in the Hantzsch dihydropyridine synthesis, profoundly influencing reaction kinetics, product yield, and the overall "greenness" of the process.[3] Modern catalytic systems offer significant advantages over the uncatalyzed reaction, enabling milder conditions, shorter reaction times, and improved yields. This section provides a head-to-head comparison of several classes of catalysts.

Heterogeneous Catalysts: The Workhorses of Dihydropyridine Synthesis

Heterogeneous catalysts have garnered considerable attention due to their operational simplicity, ease of separation from the reaction mixture, and excellent recyclability, contributing to more sustainable and cost-effective synthetic protocols.[5][6] These catalysts often possess tunable acid-base properties and high thermal stability.[7]

A prominent class of heterogeneous catalysts includes magnetic nanoparticles, which can be effortlessly recovered using an external magnetic field.[5] For instance, sulfonic acid-functionalized silica-coated magnetic nanoparticles (Fe3O4@SiO2-SO3H) have demonstrated exceptional activity. The acidic sulfonic acid groups catalyze the condensation reactions, while the magnetic core allows for facile catalyst separation and reuse.[3]

Metal-Organic Frameworks (MOFs) represent another versatile class of heterogeneous catalysts. UiO-66-NH2, a zirconium-based MOF, with its high surface area and accessible active sites, has been effectively employed in the Hantzsch reaction. The amine functional groups within the MOF structure can participate in the catalytic cycle, enhancing its efficiency.[3]

Table 1: Comparative Performance of Heterogeneous Catalysts in the Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

CatalystAldehydeβ-KetoesterAmmonia SourceSolventTemp. (°C)Time (h)Yield (%)Reference
No CatalystBenzaldehydeEthyl acetoacetateNH₄OAcEthanolReflux865[3]
Fe₃O₄@SiO₂-SO₃HBenzaldehydeEthyl acetoacetateNH₄OAcEthanol600.596[3]
UiO-66-NH₂BenzaldehydeEthyl acetoacetateNH₄OAcEthanol250.595[3]
Polyaniline-ZnO4-ChlorobenzaldehydeEthyl acetoacetateNH₄OAcEthanolReflux298[8]

Analysis: The data unequivocally demonstrates the superiority of catalyzed reactions. Modern heterogeneous catalysts like Fe₃O₄@SiO₂-SO₃H and UiO-66-NH₂ dramatically reduce reaction times from hours to minutes and significantly boost yields to near-quantitative levels under milder conditions compared to the uncatalyzed process.[3]

"Green" Catalysts: A Sustainable Approach

In the pursuit of environmentally benign synthetic methodologies, "green" catalysts derived from renewable resources have emerged as attractive alternatives. Tannic acid, a naturally occurring polyphenol, has been successfully utilized as a Brønsted acid catalyst for the Hantzsch reaction.[3] Its use of water as a solvent further enhances the eco-friendly nature of this protocol.[3]

Table 2: Performance of a "Green" Catalyst in Dihydropyridine Synthesis

CatalystAldehydeβ-KetoesterAmmonia SourceSolventTemp. (°C)Time (h)Yield (%)Reference
Tannic AcidBenzaldehydeEthyl acetoacetateNH₄OAcH₂O80194[3]

Analysis: Tannic acid demonstrates high efficacy, affording an excellent yield in a short reaction time in water, highlighting the potential of bio-based catalysts in sustainable organic synthesis.[3]

Organocatalysis: The Frontier of Asymmetric Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has revolutionized asymmetric synthesis. In the context of dihydropyridines, chiral organocatalysts, such as proline and its derivatives, have been employed to achieve enantioselective transformations, which is crucial as the biological activity of DHPs can be stereospecific.[4] These catalysts typically operate via enamine or iminium ion intermediates.[9]

Table 3: Performance of an Organocatalyst in Dihydropyridine Synthesis

CatalystReactant 1Reactant 2SolventTemp. (°C)Time (days)Yield (%)ee (%)Reference
β-isocupreidineHydrazoneAlkylidenemalononitrileTHFRT5up to 85up to 70[10]

Analysis: While organocatalytic approaches may require longer reaction times, they offer the distinct advantage of producing chiral dihydropyridine derivatives with good to excellent enantioselectivity, a feat not achievable with most heterogeneous or traditional acid catalysts.[10]

Mechanistic Insights: The Driving Force of Catalysis

The Hantzsch synthesis is believed to proceed through a sequence of condensation and addition reactions. The role of the catalyst, typically a Brønsted or Lewis acid, is to activate the substrates and facilitate the key steps of the reaction.[3]

The generally accepted mechanism involves two key intermediates:

  • Knoevenagel Condensation Product: The aldehyde reacts with one equivalent of the β-ketoester in a Knoevenagel condensation to form an α,β-unsaturated dicarbonyl compound.[11]

  • Enamine Intermediate: The second equivalent of the β-ketoester reacts with ammonia to form an enamine.[11]

These two intermediates then undergo a Michael addition, followed by intramolecular cyclization and dehydration to yield the final 1,4-dihydropyridine product.[5][6]

G Generalized Mechanism of the Hantzsch Dihydropyridine Synthesis cluster_0 Formation of Intermediates cluster_1 Cyclization and Dehydration Aldehyde Aldehyde Knoevenagel Product α,β-Unsaturated Dicarbonyl Aldehyde->Knoevenagel Product Knoevenagel Condensation β-Ketoester_1 β-Ketoester (1 eq.) β-Ketoester_1->Knoevenagel Product Michael Adduct Michael Adduct Knoevenagel Product->Michael Adduct Michael Addition β-Ketoester_2 β-Ketoester (1 eq.) Enamine Enamine β-Ketoester_2->Enamine Condensation Ammonia Ammonia Ammonia->Enamine Enamine->Michael Adduct Cyclized Intermediate Cyclized Intermediate Michael Adduct->Cyclized Intermediate Intramolecular Cyclization 1,4-Dihydropyridine 1,4-Dihydropyridine Cyclized Intermediate->1,4-Dihydropyridine Dehydration

Caption: Generalized mechanism of the Hantzsch 1,4-dihydropyridine synthesis.

Experimental Protocols: A Practical Guide

To provide a practical framework for researchers, this section details the experimental procedures for the synthesis of dihydropyridines using two highly efficient and representative catalysts: a heterogeneous magnetic nanoparticle catalyst and a "green" catalyst.

Protocol 1: Synthesis of Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate using Fe3O4@SiO2-SO3H

This protocol is adapted from a procedure utilizing a reusable magnetic nanoparticle catalyst.[3]

Materials:

  • 4-Chlorobenzaldehyde

  • Ethyl acetoacetate

  • Ammonium acetate

  • Ethanol

  • Fe3O4@SiO2-SO3H catalyst

  • Round-bottom flask

  • Magnetic stirrer with heating

  • External magnet

Procedure:

  • To a 50 mL round-bottom flask, add 4-chlorobenzaldehyde (1 mmol), ethyl acetoacetate (2 mmol), ammonium acetate (1.2 mmol), and ethanol (10 mL).

  • Add the Fe3O4@SiO2-SO3H catalyst (e.g., 20 mg).

  • Stir the reaction mixture at 60 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion (typically within 30 minutes), cool the reaction mixture to room temperature.

  • Place an external magnet against the side of the flask to immobilize the catalyst.

  • Decant the supernatant solution into a separate beaker.

  • Wash the catalyst with ethanol (2 x 5 mL), decanting the washings into the same beaker.

  • The catalyst can be dried and reused for subsequent reactions.

  • Evaporate the solvent from the combined supernatant and washings under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol to afford the pure dihydropyridine.

G Experimental Workflow for Heterogeneous Catalysis A 1. Add Reactants and Catalyst to Flask (Aldehyde, β-Ketoester, NH₄OAc, EtOH, Fe₃O₄@SiO₂-SO₃H) B 2. Heat and Stir (e.g., 60 °C, 30 min) A->B C 3. Cool to Room Temperature B->C D 4. Magnetic Separation of Catalyst C->D E 5. Decant Supernatant D->E F 6. Wash Catalyst with Ethanol D->F H 8. Evaporate Solvent from Supernatant E->H G 7. Dry and Reuse Catalyst F->G I 9. Recrystallize Crude Product H->I J Pure 1,4-Dihydropyridine I->J

Caption: Simplified workflow for dihydropyridine synthesis using a magnetic heterogeneous catalyst.

Protocol 2: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate using Tannic Acid in Water

This protocol highlights a green chemistry approach to the Hantzsch reaction.[3]

Materials:

  • Benzaldehyde

  • Ethyl acetoacetate

  • Ammonium acetate

  • Tannic acid

  • Water

  • Round-bottom flask

  • Magnetic stirrer with heating

Procedure:

  • In a round-bottom flask, dissolve tannic acid (e.g., 10 mol%) in water (5 mL).

  • To this solution, add benzaldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.5 mmol).

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete (typically 1 hour), cool the mixture to room temperature.

  • The product will precipitate out of the aqueous solution.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold water.

  • The crude product can be further purified by recrystallization from ethanol.

Conclusion: Choosing the Right Tool for the Job

The synthesis of 1,4-dihydropyridines has evolved significantly from the classical Hantzsch reaction. The modern synthetic chemist has a diverse toolkit of catalysts to choose from, each with its own set of advantages.

  • Heterogeneous catalysts , particularly magnetic nanoparticles and MOFs, offer high efficiency, mild reaction conditions, and excellent reusability, making them ideal for large-scale and sustainable synthesis.[3][5]

  • "Green" catalysts like tannic acid provide an environmentally friendly and cost-effective option, often allowing for the use of water as a solvent.[3]

  • Organocatalysts are at the forefront of asymmetric synthesis, enabling the production of chiral dihydropyridines, which is of paramount importance for the development of stereospecific pharmaceuticals.[10]

The selection of a particular catalyst will ultimately depend on the specific goals of the synthesis, including the desired scale, the need for enantioselectivity, and the importance of environmental considerations. The continued development of novel and more efficient catalytic systems will undoubtedly further expand the synthetic accessibility and biological applications of this vital class of heterocyclic compounds.

References

  • Anantha, I. S. S., Kerru, N., Maddila, S., & Jonnalagadda, S. B. (2021). Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. Frontiers in Chemistry, 9, 800236. [Link]

  • Kerru, N., Maddila, S., & Jonnalagadda, S. B. (2021). Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. Odessa University Chemical Journal, 11(4), 23-45. [Link]

  • Singh, R. K., et al. (2025). A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024). R Discovery. [Link]

  • Singh, R. K., et al. (2025). A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024). Preprints.org. [Link]

  • Singh, R. K., et al. (2016). Current development on catalytic synthesis and pharmacological applications of 1, 4-dihydropyridines. SID. [Link]

  • Singh, R. K., et al. (2024). A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024). MDPI. [Link]

  • ResearchGate. (2024). Recent Advances in the Synthesis of Dihydropyridine and Their Corresponding Fused Systems via Multi‐Component Hantzsch Reaction Using Catalytic Nanomaterials. ResearchGate. [Link]

  • Zhu, A., et al. (2015). Betainium-based ionic liquids catalyzed multicomponent Hantzsch reactions for the efficient synthesis of acridinediones. RSC Advances, 5(11), 8195-8201. [Link]

  • Various Authors. (2025). Synthesis of 1,4-dihydropyridine derivatives using nanocrystalline copper(II) oxide catalyst. Various Sources. [Link]

  • Anantha, I. S. S., et al. (2021). Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. PubMed Central. [Link]

  • Various Authors. (2021). Recent developments in the nanomaterial-catalyzed green synthesis of structurally diverse 1,4-dihydropyridines. RSC Publishing. [Link]

  • Zhu, A., et al. (2015). Betainium-based ionic liquids catalyzed multicomponent Hantzsch reactions for the efficient synthesis of acridinediones. ResearchGate. [Link]

  • Valera, M. C., et al. (2018). First Organocatalytic Asymmetric Synthesis of 1-Benzamido-1,4-Dihydropyridine Derivatives. MDPI. [Link]

  • Kumar, S., et al. (2022). A Facile, One-Pot Synthesis of 1,4-Dihydropyridine Derivative by Using Polyaniline Supported Zinc Oxide Nanoparticle via Hantzsch Reaction. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Wikipedia. [Link]

  • Zhu, A., et al. (2015). The plausible reaction mechanism for the ionic liquid catalyzed Hantzsch reactions. ResearchGate. [Link]

  • Vachan, B. S., et al. (2019). Proline‐catalyzed Hantzsch dihydropyridine synthesis in water. ResearchGate. [Link]

  • Wikipedia. (n.d.). Proline organocatalysis. Wikipedia. [Link]

Sources

A Comparative Benchmarking Guide to the Reactivity of Benzyl 3,4-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, N-heterocycles are indispensable building blocks for the construction of pharmaceuticals and other biologically active molecules. Among these, the partially saturated pyridine core, specifically the dihydropyridine scaffold, offers a versatile platform for the stereoselective introduction of substituents, ultimately leading to the synthesis of highly functionalized piperidines. This guide provides an in-depth technical comparison of the reactivity of Benzyl 3,4-dihydropyridine-1(2H)-carboxylate, an N-Cbz protected enamine, with its commonly used N-Boc counterpart. By examining key reaction classes and providing supporting experimental insights, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic strategies.

The N-Protecting Group: A Subtle yet Decisive Influence on Reactivity

The choice of the nitrogen protecting group in dihydropyridines is far from a trivial decision. It profoundly influences the electron density of the enamine double bond and, consequently, its reactivity towards various electrophiles and in pericyclic reactions. The two most common protecting groups in this context are the tert-butyloxycarbonyl (Boc) and the benzyloxycarbonyl (Cbz) groups.

While both serve the primary purpose of masking the nitrogen's nucleophilicity and basicity, their electronic and steric properties diverge, leading to distinct reactivity profiles. The Cbz group, with its electron-withdrawing phenyl ring, generally renders the enamine slightly less nucleophilic than the Boc group, which possesses an electron-donating tert-butyl group. This subtle electronic difference can translate into significant variations in reaction rates, yields, and even stereochemical outcomes.

Diagram 1: Comparative Reactivity Overview

cluster_Cbz N-Cbz Reactivity cluster_Boc N-Boc Reactivity Cbz_Reactivity This compound Cbz_Cleaner Cleaner Reaction Profiles Higher Yields in some cases Cbz_Reactivity->Cbz_Cleaner Often exhibits Boc_Reactivity tert-Butyl 3,4-dihydropyridine-1(2H)-carboxylate Boc_More_Nu Generally More Nucleophilic (electron-donating t-Bu) Boc_Reactivity->Boc_More_Nu Start Benzyl 3,4-dihydropyridine- 1(2H)-carboxylate Step1 1. BH₃•THF (Hydroboration) Start->Step1 Intermediate Trialkylborane Intermediate Step1->Intermediate Step2 2. H₂O₂, NaOH (Oxidation) Intermediate->Step2 Product Benzyl 4-hydroxy- piperidine-1-carboxylate Step2->Product Diene N-Cbz-Dihydropyridine (Diene) TransitionState [4+2] Cyclic Transition State Diene->TransitionState Dienophile Maleimide (Dienophile) Dienophile->TransitionState Product Bicyclic Adduct TransitionState->Product

A Spectroscopic Journey: Unraveling the Synthesis of Benzyl 3,4-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the precise characterization of molecules at each stage of a reaction is paramount. This guide provides an in-depth spectroscopic comparison of Benzyl 3,4-dihydropyridine-1(2H)-carboxylate and its precursors, piperidine and benzyl chloroformate. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to equip researchers, scientists, and drug development professionals with the expertise to confidently navigate this synthetic transformation.

Introduction: The Significance of N-Protected Dihydropyridines

This compound belongs to the class of N-protected dihydropyridines, which are valuable intermediates in the synthesis of a wide array of pharmaceutical compounds and biologically active molecules. The benzyloxycarbonyl (Cbz or Z) protecting group is frequently employed to mask the reactivity of the nitrogen atom in piperidine, allowing for selective modifications at other positions of the ring. The subsequent deprotection furnishes the desired substituted piperidine scaffold. Understanding the spectroscopic signatures of the starting materials and the final product is crucial for reaction monitoring, purity assessment, and structural confirmation.

The Synthetic Pathway: From a Simple Amine to a Protected Alkene

The synthesis of this compound typically involves a two-step process starting from piperidine. The first step is the protection of the secondary amine of piperidine with benzyl chloroformate to form benzyl piperidine-1-carboxylate. This is followed by an oxidation reaction to introduce the double bond, yielding the final product.

G cluster_precursors Precursors cluster_intermediate Intermediate cluster_product Final Product Piperidine Piperidine BenzylPiperidineCarboxylate Benzyl piperidine-1-carboxylate Piperidine->BenzylPiperidineCarboxylate Acylation BenzylChloroformate Benzyl Chloroformate BenzylChloroformate->BenzylPiperidineCarboxylate FinalProduct This compound BenzylPiperidineCarboxylate->FinalProduct Oxidation

Caption: Synthetic workflow for this compound.

Spectroscopic Comparison: A Tale of Three Molecules

The transformation from the precursors to the final product is accompanied by distinct changes in their spectroscopic profiles. Let's examine these changes in detail.

Molecular Structures

Caption: Molecular structures of the compounds under investigation.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1: Comparative ¹H and ¹³C NMR Data (CDCl₃)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Piperidine ~2.79 (t, 4H, α-CH₂), ~1.51 (m, 6H, β,γ-CH₂), ~2.19 (br s, 1H, NH)[1][2]~47.0 (α-C), ~27.2 (β-C), ~25.2 (γ-C)[1]
Benzyl Chloroformate ~7.35 (m, 5H, Ar-H), ~5.25 (s, 2H, CH₂)[3][4]~151.0 (C=O), ~135.0 (Ar-C), ~128.5 (Ar-CH), ~128.2 (Ar-CH), ~128.0 (Ar-CH), ~70.0 (CH₂)[3]
This compound (Predicted)~7.35 (m, 5H, Ar-H), ~5.80 (m, 1H, C₅-H), ~4.80 (m, 1H, C₆-H), ~5.15 (s, 2H, OCH₂), ~4.00 (t, 2H, C₂-H₂), ~2.10 (m, 2H, C₃-H₂), ~1.80 (m, 2H, C₄-H₂)~155.0 (C=O), ~136.5 (Ar-C), ~128.4 (Ar-CH), ~127.8 (Ar-CH), ~127.6 (Ar-CH), ~125.0 (C₅), ~108.0 (C₆), ~67.0 (OCH₂), ~42.0 (C₂), ~25.0 (C₃), ~22.0 (C₄)
  • From Piperidine to Product: The disappearance of the broad NH proton signal and the downfield shift of the α-protons indicate the formation of the carbamate. In the final product, the appearance of olefinic proton signals around 5.8-4.8 ppm confirms the introduction of the double bond.

  • From Benzyl Chloroformate to Product: The benzylic protons and the aromatic protons remain in a similar chemical shift region, serving as a persistent signature of the Cbz group. The highly deshielded carbonyl carbon of the chloroformate is replaced by the carbamate carbonyl carbon in the product.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying functional groups.

Table 2: Key IR Absorption Bands (cm⁻¹)

CompoundKey Absorptions (cm⁻¹)Functional Group Assignment
Piperidine ~3280 (N-H stretch, broad), ~2930, ~2850 (C-H stretch)[5]Secondary amine, Aliphatic C-H
Benzyl Chloroformate ~3030 (Ar C-H stretch), ~1775 (C=O stretch, strong), ~1150 (C-O stretch)[6][7]Aromatic C-H, Acid chloride carbonyl, C-O bond
This compound (Predicted)~3030 (Ar C-H stretch), ~2940, ~2860 (Aliphatic C-H stretch), ~1700 (C=O stretch, strong), ~1650 (C=C stretch), ~1220 (C-N stretch)Aromatic C-H, Aliphatic C-H, Carbamate carbonyl, Alkene C=C, C-N bond
  • Key Transformations: The most significant change is in the carbonyl stretching frequency. The high-frequency C=O stretch of the reactive benzyl chloroformate (~1775 cm⁻¹) is replaced by the lower frequency C=O stretch of the more stable carbamate in the product (~1700 cm⁻¹).[8][9] The appearance of a C=C stretching band around 1650 cm⁻¹ in the final product is a clear indicator of the successful oxidation step. The disappearance of the N-H stretching band from piperidine confirms the acylation of the nitrogen.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 3: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z)
Piperidine 8584 ([M-H]⁺), 56 ([M-C₂H₅]⁺)[10]
Benzyl Chloroformate 170/172 (Cl isotopes)91 (Tropylium ion, [C₇H₇]⁺), 107 ([M-Cl]⁺)[11]
This compound (Predicted)21791 (Tropylium ion, [C₇H₇]⁺), 126 ([M-C₇H₇O]⁺), 82 ([C₅H₆N]⁺)
  • Fragmentation Insights: The mass spectrum of the final product is expected to show a prominent peak at m/z 91, corresponding to the stable tropylium ion, a hallmark of the benzyl group. The molecular ion peak at m/z 217 will confirm the successful formation of the target compound. Fragmentation patterns can also reveal the loss of the benzyloxy group and cleavage of the dihydropyridine ring.

Experimental Protocols

A robust and reproducible experimental protocol is the cornerstone of successful synthesis.

Synthesis of this compound

Step 1: Synthesis of Benzyl piperidine-1-carboxylate

  • To a solution of piperidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add a solution of benzyl chloroformate (1.1 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzyl piperidine-1-carboxylate, which can be purified by column chromatography if necessary.

Causality behind Experimental Choices:

  • The use of triethylamine is to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • The reaction is performed at 0 °C initially to control the exothermic nature of the acylation.

Step 2: Oxidation to this compound

A plausible method adapted from the synthesis of a similar compound:

  • Dissolve benzyl piperidine-1-carboxylate (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Add an oxidizing agent, for instance, Iodoxybenzoic acid (IBX) (1.3 eq) and a co-oxidant like 4-methylmorpholine N-oxide (NMO) (3.4 eq).[12]

  • Stir the reaction mixture at a slightly elevated temperature (e.g., 30-40 °C) for an extended period (e.g., 48-72 hours), protecting it from light.[12]

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into a saturated sodium bicarbonate solution and extract with an organic solvent like diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield this compound.

Causality behind Experimental Choices:

  • IBX is a mild and selective oxidizing agent suitable for this transformation. NMO is often used to regenerate the active oxidant in situ, allowing for a catalytic cycle.

  • The extended reaction time and gentle heating are often necessary to drive this type of oxidation to completion.

Spectroscopic Analysis Workflow

G Sample Synthesized Compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Spectroscopic Data (Chemical Shifts, Frequencies, m/z) NMR->Data IR->Data MS->Data Analysis Data Analysis and Structural Confirmation Data->Analysis

Sources

A Comparative Guide to the Biological Activity of Benzyl 3,4-dihydropyridine-1(2H)-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the dihydropyridine scaffold stands as a privileged structure, renowned for its diverse pharmacological activities. This guide provides a comprehensive assessment of the biological potential of a specific subclass: Benzyl 3,4-dihydropyridine-1(2H)-carboxylate derivatives. As a Senior Application Scientist, this document synthesizes technical data with field-proven insights to offer a comparative analysis of their anticancer, antimicrobial, and anti-inflammatory properties. While direct experimental data on the parent this compound is limited in publicly accessible literature, this guide extrapolates from well-established structure-activity relationships (SAR) within the broader 1,4-dihydropyridine and related heterocyclic classes to provide a predictive comparison.

Introduction to this compound Derivatives

The core structure, this compound, features a dihydropyridine ring with a benzyl carboxylate group attached to the nitrogen atom. This N-substitution is a key determinant of its physicochemical properties and, consequently, its biological activity. The absence of bulky substituents at other positions of the dihydropyridine ring provides a unique template for exploring the intrinsic activity of the N-alkoxycarbonyl dihydropyridine pharmacophore.

The synthesis of these derivatives typically follows established protocols for N-acylation of dihydropyridines or related piperidine precursors. The choice of the benzyl group is significant, as it imparts lipophilicity, which can influence membrane permeability and interaction with biological targets.

Comparative Biological Activity Assessment

This section provides a comparative overview of the anticipated biological activities of this compound derivatives against other established compounds. The presented data is a synthesis of reported activities for structurally related compounds, offering a predictive framework for this specific derivative class.

Anticancer Activity

Dihydropyridine derivatives have shown notable promise as anticancer agents, with their mechanism of action often linked to the modulation of calcium channels or induction of apoptosis.[1][2] The cytotoxic potential of N-substituted dihydropyridines is an active area of research.

Table 1: Comparative Anticancer Activity (Predicted IC₅₀ Values)

Compound/Derivative ClassTarget Cancer Cell LinePredicted IC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)
This compoundA549 (Lung Carcinoma)30 - 60Cisplatin~21.5[3]
This compoundMCF-7 (Breast Adenocarcinoma)40 - 80Doxorubicin~1-5
This compoundHCT-116 (Colon Carcinoma)25 - 505-Fluorouracil~5-10

Note: The predicted IC₅₀ values are extrapolated from SAR studies of related N-alkoxycarbonyl piperidines and dihydropyridines.[4][5] The presence of the benzyl group is expected to enhance cytotoxicity compared to simpler alkyl esters due to increased lipophilicity.

Causality Behind Experimental Choices: The selection of the MTT assay is based on its robustness and widespread use for in vitro cytotoxicity screening.[6][7] It provides a reliable measure of metabolic activity, which correlates with cell viability. The choice of reference compounds (Cisplatin, Doxorubicin, 5-Fluorouracil) is based on their established clinical use and well-characterized cytotoxic profiles against the selected cancer cell lines.

Antimicrobial Activity

The antimicrobial potential of dihydropyridine derivatives has been documented against a range of bacterial and fungal pathogens.[8] The N-substituent plays a crucial role in determining the spectrum and potency of antimicrobial action.

Table 2: Comparative Antimicrobial Activity (Predicted MIC Values)

Compound/Derivative ClassTarget MicroorganismPredicted MIC (µg/mL)Reference CompoundReference MIC (µg/mL)
This compoundStaphylococcus aureus (Gram-positive)16 - 64Ciprofloxacin~0.25-1
This compoundEscherichia coli (Gram-negative)64 - 256Ciprofloxacin~0.015-1
This compoundCandida albicans (Fungus)32 - 128Fluconazole~0.25-4

Note: The predicted MIC values are based on studies of N-alkoxycarbonyl piperidinium chlorides and other dihydropyridine derivatives.[5][9] The activity against Gram-negative bacteria is generally lower due to the presence of the outer membrane.

Causality Behind Experimental Choices: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents, providing quantitative and reproducible results.[10] Ciprofloxacin and Fluconazole are selected as reference standards due to their broad-spectrum antibacterial and antifungal activity, respectively.

Anti-inflammatory Activity

Certain dihydropyridine derivatives have demonstrated anti-inflammatory properties, often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[11]

Table 3: Comparative Anti-inflammatory Activity (Predicted IC₅₀ Values)

Compound/Derivative ClassTarget EnzymePredicted IC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)
This compoundCOX-215 - 40Celecoxib~0.04-0.8
This compoundCOX-1> 100Celecoxib~7.6

Note: The predicted IC₅₀ values are inferred from studies on various heterocyclic compounds with anti-inflammatory properties.[11][12] The benzyl carboxylate moiety may contribute to selective COX-2 inhibition, a desirable characteristic for anti-inflammatory drugs.

Causality Behind Experimental Choices: The in vitro COX inhibition assay is a direct measure of a compound's ability to block the activity of these key inflammatory enzymes. Celecoxib is a well-known selective COX-2 inhibitor and serves as an appropriate benchmark for comparison.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed step-by-step methodologies for the key biological assays are provided below.

Protocol for MTT Assay (Anticancer Activity)

This protocol outlines the procedure for determining the cytotoxic effects of this compound derivatives on cancer cell lines.[6][7][13][14]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT-116)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed 100 µL of cell suspension (5 x 10³ - 1 x 10⁴ cells/well) into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and reference drug in the complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and an untreated control (medium only).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution to each well and mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. .

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using a suitable software.

Protocol for Broth Microdilution Assay (Antimicrobial Activity)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the derivatives against various microorganisms.[8][10][15]

Materials:

  • Bacterial and fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • Sterile 96-well microplates

  • Test compounds and reference antimicrobial agents

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compounds and reference drugs in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in the appropriate broth in the wells of a 96-well plate, typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculum Preparation:

    • Prepare a fresh culture of the microorganism on an appropriate agar plate.

    • Suspend a few colonies in sterile saline to match the 0.5 McFarland standard.

    • Dilute this suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well containing the compound dilutions with the standardized microbial suspension.

    • Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be done visually or by measuring the optical density at 600 nm with a microplate reader.

Protocol for In Vitro COX-2 Inhibition Assay

This protocol describes the measurement of the inhibitory activity of the derivatives against the COX-2 enzyme.[1][16]

Materials:

  • Human recombinant COX-2 enzyme

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • Test compounds and reference COX-2 inhibitor (e.g., Celecoxib)

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare all reagents and enzyme solutions according to the manufacturer's instructions.

  • Assay Reaction:

    • In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme solution.

    • Add the test compounds at various concentrations or the reference inhibitor. Include a control with the vehicle (e.g., DMSO).

    • Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the chromogenic substrate and arachidonic acid to each well.

    • Immediately measure the increase in absorbance at a specific wavelength (e.g., 590 nm for TMPD) over time using a spectrophotometer in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate key experimental workflows and signaling pathways.

Experimental_Workflow_MTT_Assay cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate B Incubate 24h A->B C Add Compound Dilutions B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 2-4h E->F G Add Solubilization Solution F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial_Workflow A Prepare Serial Dilutions of Compound in Broth C Inoculate Microplate A->C B Prepare Standardized Microbial Inoculum B->C D Incubate (18-48h) C->D E Determine MIC (Visual/OD Reading) D->E

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

COX_Inflammation_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PL Membrane Phospholipids PLA2 Phospholipase A2 PL->PLA2 Stimulus AA Arachidonic Acid PLA2->AA COX2 COX-2 AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation DHP Benzyl 3,4-dihydropyridine- 1(2H)-carboxylate Derivative DHP->COX2 Inhibition

Caption: Simplified signaling pathway of COX-2 in inflammation and its inhibition by a dihydropyridine derivative.

Conclusion

This compound derivatives represent a promising scaffold for the development of novel therapeutic agents. Based on established structure-activity relationships, this class of compounds is predicted to exhibit moderate anticancer, antimicrobial, and anti-inflammatory activities. The provided experimental protocols offer a robust framework for the empirical validation of these predictions. Further research involving the synthesis and systematic biological evaluation of a library of these derivatives is warranted to elucidate their full therapeutic potential and to identify lead compounds for further development. The unique structural simplicity of this scaffold may offer advantages in terms of synthetic accessibility and optimization of pharmacokinetic properties.

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  • NIH. (2004). Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues.
  • Zeitschrift für Naturforschung. (2004). Antimicrobial Activity of N-Alkoxycarbonylmethyl-N-alkyl-piperidinium Chlorides.
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Against Dihydropyridine Structures

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the development and validation of immunoassays for dihydropyridine-based therapeutics.

Introduction: The Criticality of Specificity in Dihydropyridine Immunoassays

Dihydropyridines (DHPs) are a cornerstone class of calcium channel blockers used in the management of hypertension and angina.[1][2] The therapeutic window of these drugs and the potential for adverse effects necessitate accurate monitoring of their concentrations in biological matrices. Immunoassays, prized for their sensitivity and high-throughput capabilities, are a frequently employed tool for this purpose. However, the structural similarity among different DHP drugs (e.g., nifedipine, amlodipine, felodipine) and their metabolites presents a significant analytical challenge: antibody cross-reactivity.[3][4]

An antibody's ability to bind to non-target molecules that are structurally similar to the intended antigen can lead to inaccurate quantification, potentially resulting in erroneous dosing decisions.[5] Therefore, rigorous cross-reactivity assessment is not merely a validation checkbox but a fundamental requirement for the development of a reliable and clinically relevant immunoassay. This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for antibodies against dihydropyridine structures, drawing upon established analytical principles and regulatory expectations.

Foundational Concepts: Monoclonal vs. Polyclonal Antibodies in DHP Immunoassays

The choice between monoclonal and polyclonal antibodies is a critical first step that influences the entire immunoassay development and validation process.

  • Monoclonal Antibodies (mAbs): Produced by a single B-cell clone, mAbs recognize a single, specific epitope on the antigen.[6][7][8][9][10] This high specificity generally leads to lower cross-reactivity. For therapeutic drug monitoring where precise quantification of a specific DHP is required, mAbs are often the preferred choice. Their consistent batch-to-batch performance is another significant advantage in a regulated environment.[6]

  • Polyclonal Antibodies (pAbs): A heterogeneous mixture of antibodies that recognize multiple epitopes on the same antigen.[6][8][9] While this can result in a more robust signal, it also increases the likelihood of cross-reactivity with structurally related molecules. However, for screening assays where the detection of a class of DHP compounds is desired, pAbs can be advantageous.

FeatureMonoclonal Antibodies (mAbs)Polyclonal Antibodies (pAbs)
Origin Single B-cell cloneMultiple B-cell clones
Epitope Recognition Single specific epitopeMultiple epitopes on the same antigen
Specificity HighModerate to high
Cross-Reactivity Generally lowerHigher potential
Batch Consistency HighCan vary between batches
Ideal Use Case for DHPs Quantitative assays for a specific DHP drugScreening assays for a class of DHPs

Core Methodologies for Assessing Cross-Reactivity

Two primary techniques are widely accepted for the quantitative assessment of antibody cross-reactivity for small molecules like dihydropyridines: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Competitive ELISA: The Workhorse of Cross-Reactivity Screening

Competitive ELISA is a robust and widely used method for determining the cross-reactivity of antibodies against small molecules. The principle lies in the competition between the drug in the sample and a labeled drug conjugate for a limited number of antibody binding sites.

competitive_ELISA_workflow cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Signal Detection plate_coating Coat microplate with anti-DHP antibody blocking Block unbound sites with BSA or similar plate_coating->blocking add_sample Add standard/sample (unlabeled DHP) blocking->add_sample add_conjugate Add enzyme-labeled DHP conjugate add_sample->add_conjugate incubation Incubate to allow competition add_conjugate->incubation wash Wash to remove unbound reagents incubation->wash add_substrate Add enzyme substrate wash->add_substrate color_dev Color development add_substrate->color_dev read_plate Read absorbance color_dev->read_plate

Caption: Workflow of a competitive ELISA for dihydropyridine cross-reactivity assessment.

  • Antibody Coating:

    • Dilute the anti-dihydropyridine antibody to an optimal concentration (typically 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted antibody to each well of a high-binding 96-well microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the primary dihydropyridine drug (the immunogen) and the potential cross-reactants in assay buffer.

    • Add 50 µL of the standard or cross-reactant solution to the appropriate wells.

    • Add 50 µL of the enzyme-conjugated dihydropyridine (e.g., HRP-conjugated nifedipine) at a pre-determined optimal dilution.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

The percentage of cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC₅₀ of primary DHP / IC₅₀ of cross-reactant) x 100

Where IC₅₀ is the concentration of the drug that causes 50% inhibition of the maximal signal.

Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

SPR is a powerful, label-free technique that provides real-time kinetic data on antibody-antigen interactions.[11] It is particularly useful for detailed characterization of binding affinity (K D) and can be adapted for competitive assays to determine cross-reactivity.

competitive_SPR_workflow cluster_prep Sensor Chip Preparation cluster_assay Competitive Binding Analysis cluster_analysis Data Analysis immobilize_ab Immobilize anti-DHP antibody on sensor chip inject_mix Inject mixture of primary DHP and cross-reactant immobilize_ab->inject_mix measure_response Measure binding response in real-time regeneration Regenerate sensor surface measure_response->regeneration kinetic_analysis Determine kinetic parameters (ka, kd, KD) regeneration->kinetic_analysis

Caption: Workflow of a competitive SPR assay for dihydropyridine cross-reactivity analysis.

  • Antibody Immobilization:

    • Activate the surface of a sensor chip (e.g., CM5) using a mixture of EDC and NHS.

    • Inject the anti-dihydropyridine antibody diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level.

    • Deactivate the remaining active esters with an injection of ethanolamine-HCl.

  • Competitive Binding Analysis:

    • Prepare a series of solutions containing a fixed concentration of the primary dihydropyropyridine and varying concentrations of the potential cross-reactant.

    • Inject the mixtures over the antibody-immobilized surface and a reference flow cell.

    • Monitor the binding response in real-time.

  • Data Analysis:

    • Regenerate the sensor surface between each injection cycle using a low pH buffer (e.g., glycine-HCl, pH 2.5).

    • Analyze the sensorgrams to determine the binding affinity (K D) of the primary DHP in the presence of the cross-reactant. A decrease in the apparent affinity indicates cross-reactivity.

Comparative Analysis of Anti-Dihydropyridine Antibodies

The following table summarizes hypothetical cross-reactivity data for two different anti-dihydropyridine antibodies against a panel of common dihydropyridine drugs. This data is illustrative and should be experimentally determined for each specific antibody and assay.

CompoundAnti-Nifedipine mAb (Clone X) % Cross-ReactivityAnti-Amlodipine pAb (Lot Y) % Cross-Reactivity
Nifedipine 10035
Amlodipine 25100
Felodipine 4055
Nimodipine 6045
Nitrendipine 8550
Nifedipine Metabolite 1 5<1
Amlodipine Metabolite 1 <110
Verapamil (Non-DHP) <0.1<0.1
Diltiazem (Non-DHP) <0.1<0.1

Note: This data is for illustrative purposes only. Actual cross-reactivity profiles must be determined experimentally.

Regulatory Considerations and Validation Standards

The development and validation of immunoassays for drug quantification are subject to regulatory oversight. Key guidelines from the FDA and the International Council for Harmonisation (ICH) provide a framework for ensuring the reliability and accuracy of these assays.[3][12][13][14]

  • Specificity: The ability of the assay to measure the analyte of interest in the presence of other components.[3] Cross-reactivity studies are a direct measure of specificity.

  • Validation Protocol: A pre-defined plan that outlines the parameters to be evaluated, the acceptance criteria, and the experimental design.[15]

  • Fit-for-Purpose Validation: The extent of validation should be appropriate for the intended use of the assay (e.g., preclinical vs. clinical studies).[15]

Troubleshooting Common Issues in DHP Cross-Reactivity Studies

ProblemPotential CauseSolution
High Background Signal - Insufficient blocking- Non-specific binding of conjugate- Increase blocking time or use a different blocking agent.- Add a detergent (e.g., Tween-20) to wash buffers.[16][17]
Poor Standard Curve - Improper dilution of standards- Degraded standard- Prepare fresh standards and verify dilutions.- Ensure proper storage of standards.[16]
High Variability - Pipetting errors- Inconsistent incubation times- Use calibrated pipettes and consistent technique.- Ensure uniform temperature and timing for all steps.[16]

Conclusion: Ensuring Assay Integrity Through Rigorous Cross-Reactivity Assessment

The development of a robust and reliable immunoassay for dihydropyridine drugs hinges on a thorough understanding and characterization of antibody cross-reactivity. By employing systematic approaches such as competitive ELISA and SPR, and adhering to regulatory guidelines, researchers can develop assays with the required specificity for accurate drug monitoring. The choice between monoclonal and polyclonal antibodies should be made based on the specific application, with a clear understanding of the trade-offs between specificity and sensitivity. Ultimately, a well-validated immunoassay is an indispensable tool in both clinical and research settings, contributing to the safe and effective use of dihydropyridine therapeutics.

References

  • Creative Diagnostics. Competitive ELISA Protocol. [Link]

  • Creative Diagnostics. (2021, March 1). Competitive ELISA. [Link]

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  • FDA.
  • FDA. Immunogenicity Testing of Therapeutic Protein Products — Developing and Validating Assays for Anti-Drug Antibody Detection. [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

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  • PubMed Central. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. [Link]

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A Comparative Guide to Chromatographic Columns for the Separation of Dihydropyridines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of various High-Performance Liquid Chromatography (HPLC) columns for the effective separation of dihydropyridine drugs. As a cornerstone of cardiovascular therapy, the precise analysis of these calcium channel blockers is paramount for quality control, pharmacokinetic studies, and ensuring stereospecific purity. This document moves beyond a simple listing of products to explain the fundamental principles guiding column selection, supported by experimental data to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical challenges.

The Analytical Challenge: Understanding Dihydropyridine Chemistry

The 1,4-dihydropyridine (DHP) scaffold is the core structure for a major class of calcium channel blockers used in treating hypertension.[1] The efficacy and specificity of these drugs are dictated by the various substituents on this central ring. From an analytical perspective, two features are critical:

  • Structural Diversity : The substituents significantly alter the polarity and aromaticity of each DHP derivative, influencing its retention behavior on different stationary phases.

  • Chirality : Unsymmetrical substitution on the dihydropyridine ring, common in second and third-generation DHPs like amlodipine and lercanidipine, creates a stereogenic center at the C4 position.[2] The resulting enantiomers often exhibit different pharmacological and toxicological profiles. For instance, the S-enantiomer of amlodipine is primarily responsible for the calcium channel blocking activity.[3] This makes enantioselective separation not just an analytical exercise but a clinical necessity.[4][5]

Caption: General chemical structure of the 1,4-dihydropyridine ring.

Comparative Analysis of Chromatographic Columns

The choice of an HPLC column is the most critical factor in achieving the desired separation. The selection process must be guided by the analytical goal: is it a routine potency assay of an achiral DHP, the simultaneous quantification of multiple DHPs, or the resolution of a racemic mixture?

Reversed-Phase Chromatography (RPC): The Workhorse for Achiral Separations

Reversed-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar, is the most common approach for analyzing DHPs.[6][7]

  • C18 (Octadecyl) Columns : As the industry standard, C18 columns are packed with silica particles bonded with 18-carbon alkyl chains, creating a highly hydrophobic stationary phase.[6][8]

    • Mechanism of Separation : The primary retention mechanism is hydrophobic (van der Waals) interactions between the non-polar regions of the DHP molecules and the C18 chains.

    • Performance Insights : C18 columns provide excellent retention and high-resolution separation for the majority of DHP compounds, which are relatively non-polar. They are the recommended starting point for developing a new analytical method.[9][10] A study on the simultaneous separation of five DHPs (amlodipine, nitrendipine, felodipine, lacidipine, and lercanidipine) found that a C18 column provided the best peak symmetry compared to other column types tested.[9][11]

  • C8 (Octyl) Columns : These columns have a shorter alkyl chain (8 carbons) than C18 columns, making them less hydrophobic.[6]

    • Mechanism of Separation : The mechanism is identical to C18 (hydrophobic interactions), but the shorter chain length results in weaker retention.

    • Performance Insights : C8 columns are advantageous when analyzing highly hydrophobic DHPs that are too strongly retained on a C18 column, leading to excessively long run times. They can provide faster analysis while often maintaining adequate resolution. A Quality by Design (QbD) approach for the simultaneous analysis of five DHPs successfully utilized a Luna C8 column to achieve a total run time of less than 8 minutes.[12]

  • Phenyl-Hexyl Columns : These columns offer a unique, mixed-mode stationary phase.

    • Mechanism of Separation : Retention is based on a combination of hydrophobic interactions from the six-carbon (hexyl) alkyl chain and π-π interactions between the phenyl groups on the stationary phase and any aromatic rings in the analyte.[13][14][15]

    • Performance Insights : Phenyl-Hexyl columns are an excellent secondary choice when C18 columns fail to resolve critical pairs. The π-π interaction provides an alternative selectivity that can be particularly effective for separating DHP molecules that differ in their aromatic substituents.[15][16] This unique selectivity can change the elution order of compounds compared to a standard C18 column, often resolving co-eluting peaks.[16]

Chiral Chromatography: The Key to Enantiomeric Resolution

For chiral DHPs, a specialized Chiral Stationary Phase (CSP) is required. The separation is based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the silica support.[3]

  • Polysaccharide-Based CSPs : Columns with chiral selectors based on coated or immobilized cellulose or amylose derivatives (e.g., Chiralpak® series) are the most versatile and widely used for DHP enantioseparation.

    • Mechanism of Separation : The complex 3D structure of the polysaccharide derivatives creates chiral pockets where enantiomers can interact differently through a combination of hydrogen bonding, dipole-dipole, and steric interactions.

    • Performance Insights : These columns have demonstrated broad applicability for separating a wide variety of DHP enantiomers under normal-phase, polar organic, and reversed-phase conditions.[2] The solvent versatility of immobilized polysaccharide CSPs allows for extensive method development to achieve optimal separation.[2]

  • Macrocyclic Antibiotic-Based CSPs : These CSPs, such as those based on vancomycin (e.g., Chirobiotic™ V), offer another powerful option.

    • Mechanism of Separation : The complex macrocyclic structure of the antibiotic contains multiple stereogenic centers and functional groups, creating a host-guest interaction with the analyte.

    • Performance Insights : Vancomycin-based columns have been shown to be particularly effective for resolving basic DHPs.[17] The separation can be finely tuned by adjusting the mobile phase pH and the type and concentration of the organic modifier.[17]

Performance Data Summary

The following table summarizes experimental data from various studies, highlighting the performance of different columns for dihydropyridine separation.

Dihydropyridine(s) AnalyzedColumn Type & DimensionsMobile PhaseKey Performance MetricsReference
Amlodipine, Nitrendipine, Felodipine, Lacidipine, LercanidipineSupelcosil LC-ABZ+Plus C18 (250 x 4.6 mm, 5 µm)Acetonitrile / 10mM Acetate Buffer pH 5 (72:28, v/v)Optimal separation of all 5 compounds in < 12 min.[9][10]
Amlodipine, Nifedipine, Lercanidipine, Nitrendipine, NimodipineLuna C8 (100 x 4.6 mm, 3 µm)Acetonitrile / Methanol / 0.7% TEA pH 3.06 (30:35:35, v/v/v)Good resolution with a total run time of ~7.6 min.[12]
17 Racemic DHP-based Hexahydroquinoline DerivativesChiralpak IC (250 × 4.6 mm, 5 µm)Varies (Hexane/Isopropanol or Methanol/Acetonitrile based)Complete enantiomeric separation for most compounds.[2]
Nisoldipine and Nimodipine (Enantiomers)Carboxymethyl-β-cyclodextrin (in Capillary Electrophoresis)50 mM Phosphate Buffer, pH 5.0Baseline chiral separation of both compounds.[18]
Basic Dihydropyridines (Enantiomers)Chirobiotic V (Vancomycin CSP)Varies (Methanol/Buffer based)Successful resolution of basic DHP enantiomers.[17]

Experimental Protocols & Workflows

Adherence to a validated, systematic protocol is essential for reproducible results. Below are representative methodologies for achiral and chiral separations.

General HPLC Analysis Workflow

The fundamental workflow for analyzing dihydropyridines by HPLC is a multi-step process requiring careful preparation and execution.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Analysis A Weigh Standard or Sample B Dissolve in Appropriate Diluent A->B C Filter through 0.45 µm Syringe Filter B->C D Inject into Autosampler C->D E Separation on Chromatographic Column D->E F UV Detection E->F G Generate Chromatogram F->G H Integrate Peaks G->H I Quantify against Standard Curve H->I

Caption: A generalized workflow for the HPLC analysis of dihydropyridines.

Protocol 1: Achiral Separation of Multiple Dihydropyridines via Reversed-Phase HPLC

This protocol is adapted from a validated method for the simultaneous determination of five common DHPs.[9][10][11]

  • Instrumentation :

    • HPLC system with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) or UV detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions :

    • Column : Supelcosil LC-ABZ+Plus C18 (250 x 4.6 mm, 5 µm particle size). Causality: The C18 phase provides robust hydrophobic retention necessary for separating these structurally similar, non-polar compounds.

    • Mobile Phase : Acetonitrile and 10mM aqueous acetate buffer (pH 5.0) in a 72:28 (v/v) ratio. Causality: Acetonitrile is a strong organic solvent that ensures timely elution. The pH 5 buffer maintains a consistent ionization state for any slightly basic DHPs (like amlodipine), leading to sharp, symmetrical peaks.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30 °C. Causality: Thermostatting the column prevents fluctuations in retention time and improves reproducibility.

    • Detection Wavelength : 238 nm. Causality: This wavelength represents a spectral maximum for many DHPs, providing high sensitivity.

    • Injection Volume : 20 µL.

  • Procedure :

    • Buffer Preparation : Prepare a 10mM solution of acetic acid and adjust the pH to 5.0 with an acetate salt.

    • Mobile Phase Preparation : Mix acetonitrile and the prepared buffer in the specified ratio. Filter through a 0.45 µm membrane and degas thoroughly using sonication or helium sparging.

    • Standard Solution : Prepare a stock solution of the DHP reference standards in a suitable solvent (e.g., methanol or acetonitrile) and make serial dilutions to create working standards.

    • Sample Preparation : Extract or dissolve the sample to achieve a concentration within the calibration range. Filter the final solution before injection.

    • System Equilibration : Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Analysis : Inject the standards and samples and record the chromatograms.

Conclusion and Expert Recommendations

The selection of an appropriate chromatographic column is fundamental to the successful separation of dihydropyridines. The experimental evidence and established chromatographic principles lead to the following recommendations:

  • For Achiral Separations : Begin method development with a high-quality C18 column . It is the most versatile and likely to provide a successful separation. If resolution is inadequate or peak shape is poor, a C8 column (for less retention) or a Phenyl-Hexyl column should be evaluated. The Phenyl-Hexyl phase offers a distinct selectivity that can resolve components that co-elute on traditional alkyl phases.

  • For Chiral Separations : A screening approach is most effective. Utilize a set of polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) under multiple mobile phase conditions (normal-phase, reversed-phase) to identify the optimal column and conditions for your specific racemic DHP. For basic DHPs, a macrocyclic antibiotic-based column can also be a powerful alternative.

By logically matching the chemical properties of the dihydropyridine analytes to the separation mechanism of the column's stationary phase, researchers can develop robust, reliable, and efficient analytical methods.

References

  • S. Gannu, S. R. P. Rao, P. R. Kumar, and M. K. G. Rao, "Improvement of the Chromatographic Separation of Several 1,4-Dihydropyridines Calcium Channel Antagonist Drugs by Experimental Design," Journal of Liquid Chromatography & Related Technologies, vol. 30, no. 1, pp. 1-13, 2007. [Link]

  • I. S. Blaghen, M. Blaghen, and A. A. El-Kady, "Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues," Molecules, vol. 25, no. 17, p. 3971, 2020. [Link]

  • A. M. T. van de Goor, S. R. M. M. de Smet, and F. M. Everaerts, "Separation of neutral dihydropyridines and their enantiomers using electrokinetic chromatography," Journal of Pharmaceutical and Biomedical Analysis, vol. 36, no. 4, pp. 799-805, 2004. [Link]

  • S. Gannu, S. R. P. Rao, P. R. Kumar, and M. K. G. Rao, "Improvement of the chromatographic separation of several 1,4-dihydropyridines calcium channel antagonist drugs by experimental design," Journal of Liquid Chromatography & Related Technologies, vol. 30, no. 1, pp. 1-13, 2007. [Link]

  • Y. Zhang, Y. Wu, and W. Zhang, "Strategies for chiral separation: from racemate to enantiomer," RSC Advances, vol. 11, no. 3, pp. 1568-1583, 2021. [Link]

  • S. Gannu, S. R. P. Rao, P. R. Kumar, and M. K. G. Rao, "Improvement of the Chromatographic Separation of Several 1,4-Dihydropyridines Calcium Channel Antagonist Drugs by Experimental Design," ResearchGate, 2007. [Link]

  • A. M. T. van de Goor, S. R. M. M. de Smet, and F. M. Everaerts, "Cyclodextrine Screening for the Chiral Separation of Amlodipine Enantiomers by Capillary Electrophoresis," Journal of Pharmaceutical and Biomedical Analysis, vol. 36, no. 4, pp. 799-805, 2004. [Link]

  • Y. Zhang et al., "Direct Enantiomeric Resolution of Seventeen Racemic 1,4-Dihydropyridine-Based Hexahydroquinoline Derivatives by HPLC," Molecules, vol. 24, no. 10, p. 1956, 2019. [Link]

  • J. Mielcarek, "Normal-phase TLC separation of enantiomers of 1.4-dihydropyridine derivatives," Drug Development and Industrial Pharmacy, vol. 27, no. 2, pp. 175-179, 2001. [Link]

  • I. S. Blaghen, M. Blaghen, and A. A. El-Kady, "Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues," Molecules, vol. 25, no. 17, p. 3971, 2020. [Link]

  • Waters Corporation, "What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?," Waters Knowledge Base, WKB220178. [Link]

  • A. A. El-Enany, N. El-Enany, and F. Belal, "HPLC method for analysis of a new 1,4-dihydropyridine: application to pharmacokinetic study in rabbit," Journal of Pharmaceutical and Biomedical Analysis, vol. 40, no. 2, pp. 438-442, 2006. [Link]

  • G. Felix, I. W. Wainer, and N. El-Enany, "Enantiomeric separation by HPLC of 1,4-dihydropyridines with vancomycin as chiral selector," ResearchGate, 2000. [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of Benzyl 3,4-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis of novel compounds is a daily endeavor. Yet, the lifecycle of these molecules extends beyond the reaction flask and characterization data. The final, and arguably most critical, stage is their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of Benzyl 3,4-dihydropyridine-1(2H)-carboxylate, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety protocols, regulatory understanding, and the specific chemical nature of this compound.

Core Principles: Understanding the Hazard Profile

The foundation of any disposal protocol is a thorough understanding of the compound's intrinsic hazards. This compound is a nitrogen-containing heterocyclic compound with a carbamate functional group. While a complete, peer-reviewed toxicological profile is not extensively published, aggregated data from multiple sources provides a clear directive for cautious handling.

Primary Hazard: The most significant known hazard is its acute oral toxicity.[1] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as Acute Toxicity, Oral, Category 3 , warranting the hazard statement H301: Toxic if swallowed .[1] This classification dictates that the compound must be handled as a potent toxin, and its disposal route must be managed with stringent controls to prevent accidental ingestion or environmental release.

Analogous Compound Hazards: Further underscoring the need for caution, structurally related compounds such as Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate are classified as harmful if swallowed, in contact with skin, or inhaled. This suggests that the dihydropyridine scaffold itself may present multiple routes of exposure and associated health risks.

Ecotoxicity Potential: Studies on dihydropyridine derivatives, a class of compounds to which this compound belongs, indicate a potential for ecotoxicity. There is evidence that their bioaccumulation and toxicity to aquatic organisms are positively correlated with their lipophilicity.[2] Therefore, preventing release into aquatic environments is a critical aspect of responsible disposal.

Property Value/Classification Source
Molecular Formula C₁₃H₁₅NO₂PubChem[1]
Molecular Weight 217.26 g/mol PubChem[1]
GHS Classification Acute Toxicity, Oral, Category 3ECHA C&L Inventory[1]
Hazard Statement H301: Toxic if swallowedECHA C&L Inventory[1]
Signal Word DangerECHA C&L Inventory[1]

The Disposal Workflow: A Step-by-Step Procedural Guide

The following protocol outlines the necessary steps for the safe handling and disposal of this compound, from the laboratory bench to final disposition. This workflow is designed to be a self-validating system, ensuring that each step logically follows from the compound's hazard profile.

DisposalWorkflow cluster_prep Phase 1: In-Lab Preparation & Segregation cluster_collection Phase 2: Waste Collection cluster_disposal Phase 3: Final Disposition PPE Don Appropriate PPE (Nitrile Gloves, Safety Goggles, Lab Coat) WorkArea Work in a Ventilated Fume Hood PPE->WorkArea 1. Ensure Safety WasteSegregation Segregate Waste Stream: 'Acutely Toxic Organic Solids' WorkArea->WasteSegregation 2. Prevent Cross-Contamination Container Select a Labeled, Compatible Waste Container (HDPE) WasteSegregation->Container 3. Prepare for Collection CollectSolid Collect Pure Compound & Contaminated Solids (e.g., weighing paper, gloves) Container->CollectSolid CollectLiquid Collect Contaminated Rinsate Separately (First 3 rinses of glassware) Container->CollectLiquid Labeling Label Container: 'Hazardous Waste' 'Toxic' 'this compound' CollectSolid->Labeling CollectLiquid->Labeling Storage Store in Designated Hazardous Waste Accumulation Area Labeling->Storage 4. Secure Storage EHS Arrange for Pickup by Institutional EHS or Licensed Waste Contractor Storage->EHS 5. Professional Hand-off Incineration Recommended Disposal: High-Temperature Incineration (>850°C) EHS->Incineration 6. Compliant Destruction

Caption: Disposal workflow for this compound.

Detailed Protocol:

Part 1: In-Lab Waste Segregation and Collection

The principle of causality here is that proper segregation at the source is the most effective way to prevent accidental mixing of incompatible waste streams and to ensure the final disposal method is appropriate for the hazard class.

  • Personal Protective Equipment (PPE): Before handling the compound or its waste, at a minimum, don chemically resistant nitrile gloves, safety goggles with side shields, and a laboratory coat.

  • Designated Work Area: All handling of solid this compound and preparation of its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Waste Stream Identification: This compound must be disposed of in a waste stream designated for acutely toxic, non-halogenated organic solids . Do not mix with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

  • Waste Container:

    • Use a dedicated, sealable, and chemically compatible container, such as a high-density polyethylene (HDPE) pail or drum.

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazard "Toxic".

  • Collecting Solid Waste:

    • Place all residual solid compound directly into the designated waste container.

    • Any materials that have come into direct contact with the solid, such as weighing paper, contaminated gloves, and bench paper, must also be placed in this container.

  • Managing Contaminated Glassware and Equipment:

    • Due to the acute toxicity, empty containers that held the pure compound must be disposed of as hazardous waste. They should not be rinsed for reuse.

    • For non-disposable glassware, the first three rinses with a suitable solvent (e.g., methanol or acetone) must be collected as hazardous liquid waste in a separate, appropriately labeled container. This rinsate is considered acutely toxic.

Part 2: Storage and Final Disposal

  • Temporary Storage: Keep the sealed waste container in a designated and secure satellite accumulation area within the laboratory. Ensure secondary containment is used for liquid waste containers.

  • Professional Disposal: Arrange for the collection of the waste container by your institution's EHS department or a licensed hazardous waste contractor. Never attempt to dispose of this chemical down the drain or in the standard trash.

  • Recommended Final Disposal Method: The recommended method for the destruction of this compound is high-temperature incineration in a facility equipped with appropriate emission controls.

    • Causality: The presence of a nitrogen atom in the heterocyclic ring means that combustion can produce nitrogen oxides (NOx), which are atmospheric pollutants. Professional hazardous waste incinerators operate at temperatures sufficient to destroy the organic molecule and have systems (e.g., scrubbers) to manage and neutralize acidic gases and NOx, ensuring environmentally compliant disposal. The carbamate linkage can also thermally degrade, further supporting incineration as a complete destruction method.[3]

Chemical Treatment Considerations: Alkaline Hydrolysis

For institutions with the appropriate capabilities and EHS approval, chemical neutralization can be considered as a pre-treatment step to reduce the hazard of small quantities of this compound. The carbamate ester functional group is susceptible to hydrolysis under basic conditions.

Disclaimer: This procedure should only be performed by trained personnel in a controlled laboratory setting and in accordance with institutional safety policies. The final reaction mixture must still be disposed of as hazardous waste.

Hydrolysis compound This compound (Acutely Toxic) reagents Aqueous Base (e.g., NaOH) Heat (Optional) compound->reagents + products Products 3,4-Dihydropyridine Benzyl Alcohol CO₂ (Still requires disposal as hazardous waste) reagents->products Alkaline Hydrolysis

Caption: Conceptual diagram of alkaline hydrolysis of the carbamate.

Conceptual Protocol for Alkaline Hydrolysis:

  • Reaction Setup: In a chemical fume hood, dissolve the this compound waste in a suitable solvent that is miscible with aqueous solutions (e.g., ethanol or tetrahydrofuran).

  • Addition of Base: Slowly add an excess of an aqueous solution of a strong base, such as sodium hydroxide (NaOH), to the stirred solution.

  • Reaction: The hydrolysis of the carbamate bond will proceed, potentially accelerated by gentle heating. This breaks the compound down into 3,4-dihydropyridine, benzyl alcohol, and carbonate/CO₂.

  • Neutralization and Collection: After the reaction is complete, cool the mixture and neutralize it with a suitable acid. The entire final solution must be collected as hazardous liquid waste and disposed of via your institution's EHS department.

Causality: The rationale for this pre-treatment is to break the carbamate linkage, which is a key functional group contributing to the biological activity of many carbamate-containing molecules.[4] While this reduces the hazard of the original molecule, the resulting products are still organic chemicals that require proper disposal.

By adhering to this comprehensive guide, researchers can ensure that the final step in the lifecycle of this compound is conducted with the highest standards of safety, scientific integrity, and environmental responsibility.

References

  • Pinter, D., Todorović, N., & Lalić, M. (n.d.). ECOTOXICITY OF DIHYDROPYRIDINES, CALCIUM CHANNELS BLOCKERS: IN SILICO SURVEY. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Dyer, E., & Wright, G. C. (1958). Thermal Degradation of Alkyl N-Phenylcarbamates. Journal of the American Chemical Society, 80(19), 5225–5228. Retrieved from [Link]

Sources

Personal protective equipment for handling Benzyl 3,4-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling Benzyl 3,4-dihydropyridine-1(2H)-carboxylate

Navigating the frontiers of drug development necessitates a profound respect for the chemical entities we engage with. This compound, a member of the dihydropyridine family, is one such compound that demands meticulous handling. This guide provides an in-depth, procedural framework for its safe use, from initial risk assessment to final disposal, ensuring the well-being of our most valuable asset: our scientists.

Hazard Assessment: Understanding the Adversary

Known Hazard Classification: According to the aggregated GHS information provided to the European Chemicals Agency (ECHA), this compound is classified as:

  • Acute Toxicity 3, Oral (H301): Toxic if swallowed[1].

Inferred Hazards from Analogous Compounds: Structurally related compounds, such as Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, are classified as harmful if swallowed, in contact with skin, or inhaled[2][3]. Therefore, it is prudent to treat this compound as a substance with the potential for similar multi-route toxicity. As a guiding principle, all uncharacterized chemicals should be treated as suspected toxins[4].

Table 1: Hazard Profile and Recommended Precautions

Hazard RouteGHS Classification (Primary & Inferred)Recommended Precautionary Actions
Oral H301: Toxic if swallowed[1]Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling[2]. In case of ingestion, seek immediate medical attention[4][5].
Dermal (Inferred) H312: Harmful in contact with skin[2][3]Avoid all direct skin contact. Wear appropriate chemical-resistant gloves and a lab coat at all times[5]. Remove contaminated clothing immediately[4][5].
Inhalation (Inferred) H332: Harmful if inhaled[2][3]Handle exclusively in a certified chemical fume hood to avoid dust and vapor formation[5][6]. If inhalation occurs, move to fresh air and seek medical attention[2][5].
Eye Contact May cause serious eye irritation.Wear tightly fitting safety goggles[5]. If a splash risk exists, supplement with a face shield[7]. In case of contact, flush with water for at least 15 minutes[2][5].
Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a static checklist but a dynamic risk-based decision. The following protocol outlines the minimum required PPE and escalates based on the experimental context.

Core PPE for All Operations:

  • Eye Protection: Tightly fitting safety goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves (Nitrile is a common choice, but glove type should be selected based on the solvent used). Always inspect gloves before use and change them frequently.

  • Body Protection: A flame-resistant lab coat, fully buttoned.

Step-by-Step PPE Protocol for Handling Solid Compound:

  • Preparation: Before entering the lab, ensure long hair is tied back and loose clothing or jewelry is secured.

  • Donning Sequence:

    • Wash hands thoroughly.

    • Don a clean lab coat.

    • Don safety goggles.

    • Don the first pair of nitrile gloves.

    • For handling larger quantities (>1g), a second pair of gloves (double-gloving) is recommended.

  • During the Operation:

    • All handling of the solid compound must occur within a certified chemical fume hood.

    • Avoid creating dust. If transferring powder, use techniques that minimize aerosolization.

  • Doffing Sequence (to prevent contamination):

    • Remove outer gloves (if double-gloved).

    • Remove lab coat, turning it inside out as you remove it to contain any surface contamination.

    • Remove safety goggles.

    • Remove inner gloves, peeling them off without touching the outer surface.

    • Wash hands thoroughly with soap and water.

Diagram 1: PPE Decision Workflow

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling this compound CheckQuantity Quantity > 1g or Splash Risk? Start->CheckQuantity CorePPE Core PPE: - Safety Goggles - Lab Coat - Nitrile Gloves CheckQuantity->CorePPE No EnhancedPPE Enhanced PPE: - Core PPE - Face Shield - Double Gloves - Chemical Apron CheckQuantity->EnhancedPPE Yes Proceed Proceed with Caution in Fume Hood CorePPE->Proceed EnhancedPPE->Proceed

Caption: Risk-based PPE selection for handling the compound.

Operational and Disposal Plans: A Lifecycle Approach

Safe handling extends beyond personal protection to include the entire experimental lifecycle, from setup to waste disposal.

Handling and Experimental Workflow:

  • Work Area Preparation: Designate a specific area within a chemical fume hood for handling the compound. Ensure all necessary equipment (spatulas, weigh boats, glassware) is present before introducing the chemical.

  • Spill Management:

    • Minor Spill (inside fume hood):

      • Alert others in the immediate area.

      • Use an inert absorbent material to gently cover the spill.

      • Carefully sweep the absorbed material into a designated hazardous waste container.

      • Decontaminate the area with a suitable solvent, followed by soap and water.

    • Major Spill (outside fume hood):

      • Evacuate the immediate area.

      • Alert your supervisor and institutional safety officer immediately.

      • Prevent others from entering the contaminated area.

      • Follow your institution's emergency response procedures.

Disposal Plan:

All materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and any unreacted compound. Place these items in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container for halogenated or non-halogenated organic waste, as appropriate for the solvents used.

  • Contaminated Glassware: Rinse glassware with a suitable solvent in the fume hood. The initial rinsate must be collected as hazardous waste. Subsequent cleaning can proceed as normal.

  • Final Disposal: All chemical waste must be disposed of through your institution's environmental health and safety office or a licensed chemical waste management company[8]. Ensure compliance with all local, regional, and national regulations[9].

By adhering to this comprehensive guide, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence.

References

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for TDI Users.[Link]

  • Molbase. Benzyl 3,4-dihydro-4-oxo-pyridine-1(2H)-carboxylate Chemical Label.[Link]

  • United Nations Office on Drugs and Crime (UNODC). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.